C6 NBD Galactosylceramide
Description
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N5O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(43)26(24-50-36-35(47)34(46)33(45)29(23-42)51-36)38-30(44)19-16-14-17-22-37-25-20-21-27(41(48)49)32-31(25)39-52-40-32/h15,18,20-21,26,28-29,33-37,42-43,45-47H,2-14,16-17,19,22-24H2,1H3,(H,38,44)/b18-15+/t26-,28+,29+,33-,34-,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEQNDHFYIPTAY-LFUFHFQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of C6 NBD Galactosylceramide: A Technical Guide for Lipid Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide, a critical glycosphingolipid in cellular membranes, particularly abundant in the myelin sheath of the nervous system. The attachment of the nitrobenzoxadiazole (NBD) fluorophore to a truncated six-carbon (C6) acyl chain allows for the visualization and tracking of galactosylceramide metabolism, transport, and localization within living cells. This makes it an invaluable tool in lipid research, particularly for studying lipid trafficking, metabolism in lysosomal storage disorders like Krabbe disease, and its role in immune cell activation. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, along with its application in studying immune signaling pathways.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through the N-acylation of psychosine (galactosylsphingosine) with 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid (NBD-hexanoic acid). This two-step process involves the activation of the carboxylic acid of NBD-hexanoic acid, followed by its coupling to the primary amine of psychosine to form a stable amide bond.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Psychosine (D-galactosyl-β-1,1'-sphingosine) | Avanti Polar Lipids | >99% |
| 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid (NBD-hexanoic acid) | Thermo Fisher Scientific | >95% |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Sigma-Aldrich | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 99.8% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade |
| Silica Gel (230-400 mesh) | Sigma-Aldrich |
Step 1: Synthesis of this compound
-
Preparation of Reactants:
-
Dissolve psychosine (1 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve NBD-hexanoic acid (1.1 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the NBD-hexanoic acid/HATU solution, add DIPEA (3 equivalents) dropwise while stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.
-
-
Amide Coupling Reaction:
-
Slowly add the activated NBD-hexanoic acid solution to the psychosine solution.
-
Allow the reaction to proceed at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Step 2: Purification by Silica Gel Chromatography
-
Reaction Quenching and Extraction:
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Chromatographic Separation:
-
Prepare a silica gel column packed in dichloromethane (DCM).
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of methanol in DCM (e.g., 0% to 15% methanol).
-
Collect fractions and monitor by TLC, visualizing the fluorescent product under UV light.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a fluorescent solid.
-
Step 3: Characterization
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: Chloroform:Methanol (9:1, v/v).
-
Visualization: UV light (365 nm) and/or a primuline spray. The product will appear as a fluorescent spot.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Normal-phase silica column.
-
Mobile Phase: A gradient of isopropanol in hexane.
-
Detection: Fluorescence detector (Excitation: ~465 nm, Emission: ~535 nm).
-
-
Mass Spectrometry:
-
Analyze the purified product by ESI-MS to confirm the molecular weight.
-
-
NMR Spectroscopy:
-
Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1) and acquire ¹H and ¹³C NMR spectra to confirm the structure.
-
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₃₆H₅₉N₅O₁₁ | [1][2] |
| Molecular Weight | 737.88 g/mol | [1][2] |
| Excitation Maximum (λex) | ~465 nm (in Methanol) | |
| Emission Maximum (λem) | ~535 nm (in Methanol) | [1] |
| Purity (Post-Purification) | >98% | [2] |
| Expected Yield | 70-85% | Estimated based on similar amide coupling reactions. |
Application in Lipid Studies: iNKT Cell Activation
Galactosylceramides are known to be presented by the CD1d protein on antigen-presenting cells (APCs), leading to the activation of invariant Natural Killer T (iNKT) cells. This activation cascade is crucial for bridging the innate and adaptive immune responses. The use of this compound allows for the tracking of its uptake, processing, and presentation by APCs.
iNKT Cell Activation Pathway
Caption: Activation of iNKT cells by galactosylceramide presented on CD1d.[3][4]
Conclusion
The synthesis of this compound provides a powerful tool for researchers in the field of lipid biology. The detailed protocols and characterization data presented in this guide offer a comprehensive resource for its preparation and use. Its application in studying fundamental cellular processes, such as lipid trafficking and immune activation, will continue to contribute significantly to our understanding of the complex roles of glycosphingolipids in health and disease.
References
- 1. Activation of natural killer T cells by glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and Cellular Site of Glycolipid Loading Control the Outcome of Natural Killer T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
chemical properties and structure of C6 NBD Galactosylceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of C6 NBD Galactosylceramide. It is intended to be a valuable resource for researchers utilizing this fluorescent lipid analog in studies of sphingolipid metabolism, intracellular trafficking, and membrane dynamics.
Core Chemical and Structural Properties
This compound, systematically named N-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-D-galactosyl-β1-1'-sphingosine, is a fluorescent derivative of the naturally occurring glycosphingolipid, galactosylceramide. The molecule incorporates a nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain (C6), which allows for its visualization and tracking within cellular systems. This fluorescent tag makes it an invaluable tool for a variety of cell biology applications.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₃₆H₅₉N₅O₁₁ | [1][2] |
| Molecular Weight | 737.88 g/mol | [1] |
| Excitation Maximum (λex) | ~466 nm | [3][4] |
| Emission Maximum (λem) | ~536 nm | [3][4] |
| CAS Number | 170212-26-7 | [1] |
| Appearance | Orange to red solid | [5] |
| Solubility | Soluble in Chloroform:Methanol (5:1) and Methanol | [6] |
| Storage Conditions | -20°C, protected from light | [1] |
Experimental Applications and Protocols
This compound is widely used as a fluorescent probe to investigate the intracellular localization, transport, and metabolism of galactosylceramides. Its applications are particularly prominent in the study of lipid sorting in the endocytic pathway and as a marker for the Golgi apparatus.
Protocol for Studying Endocytosis and Transcytosis
This protocol is adapted from methodologies used to study the sorting of sphingolipids in the endocytic pathway of HT29 cells.
Materials:
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Chloroform/Methanol mixture (2:1, v/v)
-
Thin-Layer Chromatography (TLC) system
-
Cultured cells (e.g., HT29 or Madin-Darby canine kidney (MDCK) cells) grown on filters
Procedure:
-
Insertion of the Probe: Cool the cells to 10°C and incubate with a medium containing 4 µM this compound.[1][7]
-
Endocytosis: Rinse the cells three times with cold HBSS to remove excess probe.[1][7] Incubate the cells at 37°C in HBSS to allow for endocytosis to occur for a specified time (e.g., 10 minutes).[1][7]
-
Removal of Surface-Bound Probe: After the incubation period, remove the probe remaining on the cell surface by performing two to three washes with a BSA solution (e.g., 1% w/v in HBSS) for 20 minutes at 10°C.[1][7]
-
Quantitation of Endocytosis: For one set of filters, proceed with lipid extraction to quantify the amount of internalized this compound.
-
Transcytosis Assay: For a second set of filters, further incubate the cells for 0.5 to 1 hour at 37°C in HBSS containing BSA to capture any this compound that is transported back to the cell surface.[1]
-
Lipid Extraction and Analysis: Following the incubations, perform a final BSA wash at 10°C.[1] Extract the lipids from the apical media, basal media, and the cells using a chloroform/methanol mixture.[1] Analyze and quantify the extracted NBD-labeled lipids using TLC.[1]
Protocol for Staining the Golgi Apparatus in Living Cells
This protocol details the use of NBD C6-ceramide (a related compound with similar Golgi-staining properties) for visualizing the Golgi complex in living cells.
Materials:
-
NBD C6-ceramide
-
Bovine Serum Albumin (BSA), defatted
-
Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
-
Ethanol
-
Chloroform
-
Cells grown on glass coverslips
Procedure:
-
Preparation of NBD C6-ceramide-BSA Complex:
-
Prepare a 1 mM stock solution of NBD C6-ceramide in a chloroform:ethanol (19:1 v/v) mixture.
-
Evaporate a 50 µL aliquot of the stock solution under a stream of nitrogen and then under vacuum for at least 1 hour.
-
Redissolve the dried lipid in 200 µL of absolute ethanol.
-
In a separate tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of serum-free HBSS/HEPES.
-
While vortexing the BSA solution, inject the ethanolic NBD C6-ceramide solution to form a 5 µM NBD C6-ceramide-BSA complex. Store this complex at -20°C.
-
-
Cell Staining:
-
Rinse the cells grown on coverslips with an appropriate medium (e.g., HBSS/HEPES).
-
Incubate the cells with the 5 µM NBD C6-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.
-
Wash the cells several times with ice-cold medium.
-
Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes.
-
Wash the cells again with fresh medium and observe them under a fluorescence microscope.
-
Signaling and Metabolic Pathways
Galactosylceramide is a key component of myelin in the nervous system and is involved in various signaling events. This compound can be used to trace the metabolic fate of galactosylceramide within the cell.
Metabolic Pathway of Galactosylceramide
The following diagram illustrates the synthesis and degradation of galactosylceramide.
Caption: Synthesis and lysosomal degradation pathway of galactosylceramide.
Experimental Workflow for Lipid Trafficking Studies
The following diagram outlines a typical experimental workflow for studying the intracellular trafficking of this compound.
Caption: A generalized workflow for lipid trafficking experiments.
Synthesis Overview
Conclusion
This compound is a powerful and versatile tool for cell biologists, neuroscientists, and researchers in drug development. Its fluorescent properties enable the real-time visualization of galactosylceramide dynamics within living cells, providing insights into fundamental cellular processes such as membrane trafficking, lipid metabolism, and the pathogenesis of diseases related to sphingolipid storage. The protocols and data presented in this guide offer a solid foundation for the effective application of this fluorescent lipid probe in a research setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) 1 mg [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-glucosyl-?1-1'-sphingosine [myskinrecipes.com]
- 7. targetmol.cn [targetmol.cn]
An In-depth Technical Guide to the Fluorescent Properties of C6 NBD Galactosylceramide for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide, a vital sphingolipid predominantly found in the nervous system and a major constituent of the myelin sheath.[1] This synthetic probe incorporates the nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain (C6), allowing for the visualization and tracking of galactosylceramide's dynamics within cellular systems. Its ability to mimic the behavior of its endogenous counterpart makes it an invaluable tool for studying sphingolipid metabolism, intracellular trafficking, and the pathology of related diseases, such as Krabbe disease, which is characterized by a deficiency in the enzyme responsible for galactosylceramide degradation.[1][2] This guide provides a comprehensive overview of the fluorescent properties, applications, and experimental protocols for utilizing this compound in microscopy.
Core Fluorescent and Physicochemical Properties
The utility of this compound as a research tool is defined by the photophysical characteristics of its NBD moiety. The NBD fluorophore is known for its environmental sensitivity; its fluorescence is relatively weak in aqueous environments but significantly enhanced in the nonpolar, hydrophobic environment of lipid membranes. This property is advantageous for imaging, as it reduces background fluorescence from the probe in the aqueous medium.
Quantitative Fluorescent Properties
The key spectral and photophysical parameters of this compound are summarized below. These values are critical for configuring imaging instrumentation and interpreting experimental results.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~466 - 489 nm | Compatible with standard 488 nm laser lines and FITC filter sets.[1][2][3] |
| Emission Maximum (λem) | ~525 - 536 nm | Emits in the green region of the visible spectrum.[1][2][3] |
| Quantum Yield (ΦF) | Moderate (Environmentally Dependent) | Generally lower than other fluorophores like BODIPY.[4] The quantum yield increases significantly upon partitioning into a nonpolar lipid environment.[5] |
| Fluorescence Lifetime (τ) | ~9 - 10 ns (in membranes) | The lifetime can vary depending on the local membrane environment and the orientation of the NBD group.[6][7] |
Applications in Cellular Microscopy
This compound is a versatile probe for investigating several aspects of sphingolipid biology.
-
Studying Intracellular Trafficking and Metabolism: As a biologically active derivative, this probe is used to study the intracellular localization and metabolism of galactosylceramide.[2] Upon introduction to cells, it is transported through various organelles, most notably accumulating in the Golgi apparatus, making it an effective Golgi stain.[2][3]
-
Analyzing Endocytic Pathways: The probe can be used to monitor the sorting and transport of sphingolipids within the endocytic pathway.[1]
-
Enzyme Substrate: this compound serves as a fluorescent substrate for neutral β-glycosylceramidase (GCase), the enzyme deficient in Krabbe disease, allowing for studies of its activity and the effects of potential therapeutic agents.[2]
-
Investigating Myelin-Related Processes: Given that galactosylceramide is a primary component of myelin, this fluorescent analog is instrumental in research related to myelin formation, stability, and the demyelinating processes seen in leukodystrophies.[8]
Experimental Protocols
Successful imaging with this compound requires careful sample preparation to ensure efficient and accurate labeling. The following protocols provide a detailed methodology for live-cell imaging applications.
Preparation of this compound-BSA Complex
For effective delivery into cells, the hydrophobic this compound is complexed with bovine serum albumin (BSA).
-
Stock Solution: Prepare a 1 mM stock solution of this compound in a chloroform:ethanol (19:1 v/v) or pure ethanol/DMSO solution.
-
Drying: Dispense the required volume of the stock solution into a glass tube and evaporate the solvent under a stream of nitrogen gas, followed by desiccation under vacuum for at least one hour to remove residual solvent.
-
Reconstitution: Redissolve the dried lipid film in a small volume of absolute ethanol (e.g., 200 µL).[9]
-
Complexation with BSA: Prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in a serum-free balanced salt solution, such as Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES).[10] While vigorously vortexing the BSA solution, inject the ethanolic this compound solution into the vortex.[10] This results in a working solution (e.g., 5 µM this compound / 5 µM BSA) that can be stored at -20°C.[10]
Live-Cell Labeling and Imaging Protocol
This protocol is a generalized procedure for labeling the Golgi apparatus in living cells.
-
Cell Culture: Grow cells to an appropriate confluency (e.g., 70-80%) on glass coverslips or in imaging-compatible dishes.
-
Initial Wash: Rinse the cells with an appropriate medium, such as HBSS/HEPES.[10]
-
Labeling Incubation: Incubate the cells with the this compound-BSA complex (e.g., at a final concentration of 5 µM) in HBSS/HEPES for 30 minutes at 4°C.[10] The low temperature allows the lipid analog to insert into the plasma membrane while inhibiting endocytosis.
-
Wash: Rinse the cells several times with ice-cold medium to remove the excess probe that is not associated with the cells.[10]
-
Chase Incubation: Add fresh, pre-warmed (37°C) culture medium and incubate the cells for an additional 30 minutes at 37°C.[10] This "chase" period allows for the internalization and transport of the probe to the Golgi apparatus.
-
Final Wash and Imaging: Wash the cells with fresh medium and immediately proceed with observation using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~488 nm, Emission: ~525 nm).[3]
Visualizing Cellular Processes
Diagrams created using Graphviz provide a clear visual representation of experimental and biological pathways.
Caption: Experimental workflow for live-cell imaging with this compound.
Galactosylceramide Signaling and Metabolic Pathway
Galactosylceramide (GalCer) plays a crucial role in cellular function, particularly in the nervous system.[11] It is synthesized from ceramide and UDP-galactose by the enzyme UDP-galactose ceramide galactosyltransferase (UGT8).[8][11] Its degradation occurs in the lysosome, where the enzyme galactosylceramidase (GALC) hydrolyzes it back into ceramide and galactose.[12][13] A deficiency in GALC leads to the accumulation of GalCer and its cytotoxic derivative, psychosine, resulting in the severe demyelination characteristic of Krabbe disease.[8] this compound serves as an analog to trace this pathway.
Caption: Simplified metabolic pathway of Galactosylceramide.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genecopoeia.com [genecopoeia.com]
- 11. Role of Galactosylceramide Metabolism in Satellite Glial Cell Dysfunction and Neuron–Glia Interactions in Painful Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medlink.com [medlink.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Excitation and Emission Spectra of C6 NBD Galactosylceramide
This guide provides an in-depth overview of the fluorescent properties of C6 NBD Galactosylceramide, a key tool for researchers, scientists, and drug development professionals studying sphingolipid metabolism and transport. The document details the compound's spectral characteristics, experimental protocols for its use, and visual representations of relevant biological pathways and experimental workflows.
Core Topic: this compound
N-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-D-galactosyl-β1-1'-sphingosine, or this compound, is a fluorescently labeled analog of galactosylceramide. The molecule consists of a galactosylceramide backbone with a short-chain (C6) acyl chain tagged with a nitrobenzoxadiazole (NBD) fluorophore. This fluorescent tag allows for the visualization and tracking of the lipid as it is processed by cells, making it an invaluable probe for studying intracellular localization, transport, and metabolism of glycosphingolipids.[1][2]
Data Presentation: Spectral Properties
The excitation and emission maxima of this compound are influenced by the local environment, particularly the polarity of the solvent. The table below summarizes the reported spectral properties from various sources. It is important to note that the related compound, C6 NBD Ceramide, exhibits similar spectral characteristics.
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment | Reference |
| This compound | 489 | 525 | Not Specified | [1][3] |
| C6 NBD | 467 | 538 | Not Specified | [4] |
| C6 NBD Ceramide | 466 | 536 | Methanol (MeOH) | [5] |
Experimental Protocols
Measuring the Excitation and Emission Spectra
This protocol outlines the general steps for determining the fluorescence spectra of this compound using a spectrofluorometer.
a. Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., Methanol, Chloroform, Dimethyl sulfoxide (DMSO))
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
Liposomes (e.g., DOPC, DPPC) for creating a membrane-like environment (optional)
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes
b. Sample Preparation:
-
Prepare a stock solution of this compound in an organic solvent such as chloroform or DMSO. Store this solution at -20°C, protected from light.[5]
-
For measurements in organic solvents, dilute the stock solution to a final concentration suitable for fluorescence measurements (typically in the low micromolar range) directly in the chosen solvent.
-
For measurements in an aqueous buffer, the lipid can be introduced via a solvent injection method or by incorporation into pre-formed liposomes to prevent aggregation.
-
To incorporate into liposomes, the this compound stock solution can be mixed with the primary lipid (e.g., DOPC) in chloroform, the solvent evaporated to form a thin film, and the film hydrated with the desired buffer. The resulting suspension can be extruded to form large unilamellar vesicles (LUVs).[6]
c. Instrumentation and Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Place a cuvette with the blank solvent or buffer in the sample holder and record a blank spectrum for both excitation and emission to account for background signals.
-
Replace the blank with the sample cuvette containing this compound.
-
To measure the emission spectrum, set the excitation wavelength to an initial estimate (e.g., 466 nm) and scan a range of emission wavelengths (e.g., 480-700 nm).[5][6] The wavelength with the highest intensity is the emission maximum.
-
To measure the excitation spectrum, set the emission monochromator to the determined emission maximum (e.g., 536 nm) and scan a range of excitation wavelengths (e.g., 400-520 nm).[5][6] The wavelength with the highest intensity is the excitation maximum.
-
Correct the recorded spectra by subtracting the corresponding blank spectra.
Cellular Uptake and Trafficking Assay
This protocol provides a general workflow for studying the internalization and trafficking of this compound in cultured mammalian cells using fluorescence microscopy.
a. Materials:
-
Cultured mammalian cells (e.g., CHO-K1, HT29) grown on glass coverslips or in imaging dishes.[1][7]
-
This compound stock solution (in DMSO).
-
Culture medium (e.g., DMEM, MEM).
-
Hanks' Balanced Salt Solution (HBSS) or a similar buffer.[3]
-
Bovine Serum Albumin (BSA) solution (e.g., 5% w/v in buffer) for back-extraction.[8]
-
Fluorescence microscope (confocal recommended) with appropriate filter sets for NBD (e.g., excitation ~488 nm, emission ~500-550 nm).
b. Protocol:
-
Cell Preparation: Seed cells on coverslips or imaging dishes and grow to the desired confluency.
-
Labeling:
-
Prepare a labeling solution by diluting the this compound stock solution in cold culture medium or buffer to the final working concentration (e.g., 1-5 µM).
-
Wash the cells with cold buffer.
-
Incubate the cells with the labeling solution at a low temperature (e.g., 4°C or 10°C) for a specific duration (e.g., 30-60 minutes) to allow the fluorescent lipid to insert into the plasma membrane while minimizing endocytosis.[1][8]
-
-
Washing: Wash the cells multiple times with cold buffer to remove excess, unbound this compound.
-
Trafficking/Chase:
-
To initiate internalization, add pre-warmed (37°C) culture medium and incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).[3]
-
At the end of each time point, immediately place the cells on ice and wash with cold buffer to stop trafficking.
-
-
Back-Extraction (Optional): To distinguish between intracellular and plasma membrane-localized probe, incubate the cells with a BSA solution at a low temperature. BSA will extract the NBD-lipid from the outer leaflet of the plasma membrane, leaving only the internalized fluorescence.[7][8]
-
Imaging: Mount the coverslips or place the imaging dish on the microscope stage. Acquire images using the NBD filter set. The Golgi apparatus is a common destination for this lipid probe.[5]
-
Data Analysis: Analyze the images to quantify the fluorescence intensity and determine the subcellular localization of the this compound over time.
Mandatory Visualizations
Caption: A generalized workflow for studying the uptake and trafficking of this compound.
Caption: The lysosomal degradation pathway of galactosylceramide and its relevance to Krabbe disease.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
The Biological Function of C6 NBD Galactosylceramide as a GCase Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological function and application of C6 NBD Galactosylceramide as a fluorescent substrate for β-glucocerebrosidase (GCase). This document details its role in cellular biology, particularly in the context of sphingolipid metabolism and the study of lysosomal storage disorders such as Gaucher disease. Included are quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction: The Role of GCase and its Substrates
β-Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal hydrolase essential for the breakdown of the glycosphingolipid glucosylceramide into glucose and ceramide.[1] Deficiencies in GCase activity lead to the accumulation of glucosylceramide within lysosomes, the hallmark of Gaucher disease, the most common lysosomal storage disorder.[1] Beyond Gaucher disease, mutations in GBA1 are a significant genetic risk factor for Parkinson's disease, highlighting the broader neurological importance of GCase function.
To study GCase activity and its dysfunction in disease, researchers utilize synthetic substrates that mimic the natural substrate, glucosylceramide. This compound is a fluorescent analog of galactosylceramide, a structurally similar sphingolipid, that acts as a substrate for GCase.[2] It consists of a galactosylceramide molecule with a short (C6) acyl chain to which a nitrobenzoxadiazole (NBD) fluorophore is attached. This fluorescent tag allows for the direct visualization and quantification of GCase activity in various experimental settings.
Biological Function and Applications
This compound serves as a valuable tool for several key research applications:
-
Monitoring Intracellular Trafficking and Metabolism: The fluorescent properties of this compound enable researchers to track its uptake, transport through cellular compartments like the Golgi apparatus, and subsequent metabolism within living cells.[2] This provides insights into the broader pathways of sphingolipid metabolism and how they are altered in disease states.
-
Enzyme Activity Assays: As a substrate for GCase, this compound is used in in vitro and cell-based assays to measure the enzyme's catalytic activity. The cleavage of the galactose moiety by GCase results in a change in the fluorescent properties of the NBD group, which can be quantified to determine the rate of reaction.
-
High-Throughput Screening for GCase Modulators: The fluorescent nature of the assay makes it amenable to high-throughput screening (HTS) platforms. This allows for the rapid testing of large libraries of small molecules to identify potential therapeutic compounds that can enhance or inhibit GCase activity.
-
Gaucher Disease Modeling: In cellular models of Gaucher disease, where GCase activity is deficient, this compound can be used to quantify the extent of the enzymatic defect and to assess the efficacy of potential therapies, such as pharmacological chaperones or enzyme replacement therapies.
Quantitative Data: Kinetic Parameters of GCase with this compound
The interaction between an enzyme and its substrate can be characterized by the Michaelis-Menten kinetic parameters, Km and Vmax (or kcat). While extensive kinetic data for this compound with lysosomal GCase (GBA1) is not widely reported, kinetic parameters for the cytosolic β-glucosidase (GBA3), which also exhibits galactosylceramidase activity, have been determined.
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | pH | Temperature (°C) | Reference |
| Human Cytosolic β-Glucosidase (GBA3) | C6-NBD-Galactosylceramide | 2.04 | 1.53 | 6.0 | 37 | [3][4] |
Note: This data is for the cytosolic GBA3 and may not be fully representative of the lysosomal GBA1 enzyme kinetics.
Experimental Protocols
In Vitro GCase Kinetic Assay using this compound (Adapted Protocol)
This protocol is adapted from established methods for other fluorescent GCase substrates and provides a framework for determining the Michaelis-Menten kinetics of GCase with this compound.[5]
4.1.1 Materials
-
Recombinant human GCase
-
This compound
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing sodium taurocholate (e.g., 1.25 g/L), BSA (e.g., 5 g/L), and EDTA (e.g., 0.5 mM).
-
Stop Buffer: 0.5 M glycine-NaOH, pH 10.4
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: ~466 nm, Emission: ~536 nm for NBD)
4.1.2 Procedure
-
Substrate Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol). Create a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations for the kinetic assay (e.g., 0.1 µM to 20 µM).
-
Enzyme Preparation: Dilute the recombinant GCase in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Enzymatic Reaction:
-
Add a fixed volume of the diluted enzyme to each well of the 96-well plate.
-
To initiate the reaction, add an equal volume of the various substrate dilutions to the wells.
-
Include control wells with no enzyme to measure background fluorescence.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range. Protect the plate from light.
-
-
Stopping the Reaction: Add a volume of stop buffer to each well to terminate the enzymatic reaction and maximize the fluorescence of the product.
-
Fluorescence Measurement: Read the fluorescence intensity in a plate reader using the appropriate excitation and emission wavelengths for NBD.
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Convert the fluorescence units to the concentration of the product using a standard curve of the free NBD fluorophore.
-
Plot the initial reaction velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Cell-Based Assay for GCase Activity
This protocol provides a general workflow for measuring GCase activity within cultured cells using this compound.[2]
4.2.1 Materials
-
Cultured cells (e.g., fibroblasts, SH-SY5Y neuroblastoma cells)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or high-content imaging system
4.2.2 Procedure
-
Cell Seeding: Plate cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well imaging plates) and allow them to adhere overnight.
-
Substrate Loading:
-
Prepare a working solution of this compound in a serum-free cell culture medium. The optimal concentration and loading time should be determined empirically (e.g., 1-5 µM for 1-2 hours).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the substrate-containing medium to the cells and incubate at 37°C.
-
-
Wash and Chase:
-
Remove the substrate-containing medium and wash the cells several times with warm PBS to remove excess, non-internalized substrate.
-
Add fresh, pre-warmed culture medium and incubate for a "chase" period to allow for the processing and metabolism of the internalized substrate.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore.
-
The intracellular fluorescence intensity can be quantified using image analysis software. This can be used to compare GCase activity between different cell populations (e.g., healthy vs. Gaucher disease patient-derived cells).
-
Visualizations
GCase-Mediated Hydrolysis of this compound
Caption: Hydrolysis of this compound by GCase.
Sphingolipid Metabolism Pathway and GCase
Caption: Role of GCase in the sphingolipid metabolism pathway.
Experimental Workflow for GCase Kinetic Analysis
Caption: Workflow for in vitro GCase kinetic analysis.
Conclusion
This compound is a versatile and valuable tool for researchers in the fields of lysosomal storage disorders, neurodegenerative diseases, and sphingolipid metabolism. Its fluorescent properties provide a direct and quantifiable measure of GCase activity, enabling detailed kinetic studies, high-throughput screening of potential therapeutics, and the investigation of cellular trafficking and metabolic pathways. While specific kinetic data for the interaction of this substrate with lysosomal GCase (GBA1) requires further investigation, the established protocols and available data for related enzymes provide a solid foundation for its use in advancing our understanding of GCase function and its role in human health and disease.
References
The Intracellular Journey of C6-NBD-Galactosylceramide: A Technical Guide to its Fate and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6-NBD-Galactosylceramide (C6-NBD-GalCer) is a fluorescently labeled, short-chain analog of galactosylceramide, a crucial sphingolipid predominantly found in the myelin sheath of the nervous system and in other cell types.[1] Its intrinsic fluorescence, conferred by the nitrobenzoxadiazole (NBD) group, makes it an invaluable tool for real-time visualization and quantitative analysis of the intracellular trafficking and metabolism of galactosylceramides.[1][2] Understanding the fate of this molecule within the cell provides critical insights into fundamental cellular processes, including lipid sorting, membrane dynamics, and the pathogenesis of lysosomal storage diseases like Krabbe disease, which is characterized by the accumulation of galactosylceramide. This technical guide provides a comprehensive overview of the intracellular pathways of C6-NBD-GalCer, detailed experimental protocols for its study, and quantitative data to facilitate its use in research and drug development.
Intracellular Trafficking of C6-NBD-Galactosylceramide
Upon introduction to cultured cells, C6-NBD-GalCer spontaneously inserts into the plasma membrane. From there, it embarks on a dynamic journey through various intracellular compartments. The primary route of internalization is endocytosis, leading the molecule through the endosomal pathway.
A significant portion of internalized C6-NBD-GalCer is transported to the Golgi apparatus , a central hub for lipid sorting and metabolism.[2][3][4] The trans-Golgi network (TGN) is a key destination where the fluorescent lipid can be observed to accumulate.[4] The vesicular nature of this transport is confirmed by its inhibition at lower temperatures (e.g., 17°C).
In polarized epithelial cells, such as Madin-Darby canine kidney (MDCK) cells, C6-NBD-GalCer undergoes transcytosis , moving from one plasma membrane domain (apical or basolateral) to the other. This process appears to be non-selective and occurs at rates indicative of bulk membrane flow.[5]
Metabolism of C6-NBD-Galactosylceramide
Once inside the cell, C6-NBD-GalCer is subject to metabolic conversion by various enzymes. The primary metabolic fates include:
-
Degradation: The terminal galactose residue can be cleaved by the lysosomal enzyme β-galactosidase (also known as galactosylceramidase), yielding C6-NBD-ceramide.[6] This is a critical step in the catabolism of galactosylceramides.
-
Further Glycosylation: While less common for galactosylceramide compared to glucosylceramide, there is a possibility of further glycosylation in the Golgi apparatus to form more complex glycosphingolipids.
-
Conversion to other Sphingolipids: The resulting C6-NBD-ceramide can then enter the central sphingolipid metabolic pathway. It can be converted to C6-NBD-sphingomyelin by sphingomyelin synthase in the Golgi or be acted upon by other ceramide-metabolizing enzymes.[7]
Quantitative Data
The following tables summarize the available quantitative data on the transport and metabolism of C6-NBD-Galactosylceramide and related fluorescent sphingolipids. It is important to note that specific rates can vary depending on the cell type and experimental conditions.
Table 1: Transcytosis of C6-NBD-Galactosylceramide in MDCK Cells [5]
| Cell Line | Direction of Transcytosis | Rate (% per hour) |
| MDCK I | Apical to Basolateral | 32 |
| MDCK I | Basolateral to Apical | 9 |
| MDCK II | Apical to Basolateral | 25 |
| MDCK II | Basolateral to Apical | 25 |
Table 2: Metabolic Conversion of C6-NBD-Ceramide in MCF7 Cells (as a proxy for the fate of C6-NBD-GalCer-derived ceramide) [7]
| Metabolite | Peak Fluorescence Intensity (Time) |
| C6-NBD-Hexosylceramide | ~60 minutes |
| C6-NBD-Sphingomyelin | ~60 minutes |
| C6-NBD-Ceramide-1-phosphate | ~60 minutes |
Note: The data for C6-NBD-Ceramide metabolism is provided to illustrate the potential downstream fate of C6-NBD-Ceramide generated from C6-NBD-GalCer.
Experimental Protocols
Protocol 1: Labeling of Live Cells with C6-NBD-Galactosylceramide
This protocol describes the general procedure for labeling live cultured cells with C6-NBD-GalCer for fluorescence microscopy studies.
Materials:
-
C6-NBD-Galactosylceramide (stock solution in ethanol or DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cultured cells on coverslips or in imaging dishes
Procedure:
-
Preparation of C6-NBD-GalCer/BSA Complex: a. Evaporate the desired amount of C6-NBD-GalCer stock solution to dryness under a stream of nitrogen gas. b. Resuspend the dried lipid in a small volume of ethanol. c. While vortexing, inject the ethanolic solution of C6-NBD-GalCer into a solution of fatty acid-free BSA in HBSS (typically a 1:1 molar ratio). This forms a complex that facilitates the delivery of the lipid to the cells.
-
Cell Labeling: a. Wash the cultured cells twice with pre-warmed HBSS. b. Incubate the cells with the C6-NBD-GalCer/BSA complex (typically 1-5 µM) in HBSS at 37°C for 15-30 minutes.
-
Washing: a. Remove the labeling solution and wash the cells three times with cold HBSS to remove unbound C6-NBD-GalCer.
-
Back-Exchange (Optional): a. To remove the fluorescent lipid that remains in the outer leaflet of the plasma membrane, perform a "back-exchange" by incubating the cells with a solution of fatty acid-free BSA (typically 1-2%) in cold HBSS for 15-30 minutes on ice. b. Wash the cells three times with cold HBSS.
-
Imaging: a. Mount the coverslips or place the imaging dish on a fluorescence microscope equipped with appropriate filters for NBD (Excitation ~460 nm, Emission ~540 nm). b. Acquire images to visualize the intracellular localization of C6-NBD-GalCer.
Protocol 2: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol outlines the steps for extracting lipids from cells labeled with C6-NBD-GalCer and separating the parent lipid from its metabolites by TLC.
Materials:
-
Labeled cells from Protocol 1
-
Chloroform
-
Methanol
-
Water
-
TLC plates (silica gel 60)
-
TLC developing chamber
-
TLC solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence imaging system for TLC plates
Procedure:
-
Cell Lysis and Lipid Extraction: a. After labeling and washing, scrape the cells from the culture dish in methanol. b. Transfer the cell suspension to a glass tube. c. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v) for a two-phase separation (Bligh-Dyer extraction). d. Vortex the mixture vigorously and centrifuge to separate the phases. e. Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Resuspension: a. Evaporate the solvent from the collected organic phase under a stream of nitrogen. b. Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v).
-
Thin-Layer Chromatography: a. Spot the lipid extract onto a silica gel TLC plate, alongside standards for C6-NBD-GalCer and potential metabolites (e.g., C6-NBD-Ceramide, C6-NBD-Sphingomyelin). b. Allow the spots to dry completely. c. Place the TLC plate in a developing chamber pre-equilibrated with the chosen solvent system. d. Allow the solvent to migrate up the plate until it is approximately 1 cm from the top. e. Remove the plate from the chamber and allow it to air dry.
-
Analysis: a. Visualize the fluorescent spots on the TLC plate using a fluorescence imaging system. b. Identify the parent C6-NBD-GalCer and its metabolites by comparing their migration distances (Rf values) to the standards. c. Quantify the fluorescence intensity of each spot to determine the relative amounts of each lipid.
Visualizations
Intracellular Trafficking and Metabolism of C6-NBD-Galactosylceramide
Caption: Intracellular trafficking and metabolism of C6-NBD-GalCer.
Experimental Workflow for Studying C6-NBD-Galactosylceramide
Caption: Workflow for analyzing C6-NBD-GalCer fate in cells.
Conclusion
C6-NBD-Galactosylceramide serves as a powerful tool for elucidating the complex intracellular dynamics of galactosylceramides. Its journey from the plasma membrane through the endosomal system to the Golgi apparatus and lysosomes, coupled with its metabolic conversion, provides a window into the cellular machinery governing lipid transport and homeostasis. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the intricate roles of galactosylceramides in cellular health and disease, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential targeting of glucosylceramide and galactosylceramide analogues after synthesis but not during transcytosis in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjlss.edu.pk [pjlss.edu.pk]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
C6 NBD Galactosylceramide: A Fluorescent Probe for Illuminating Sphingolipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] Galactosylceramide, a key glycosphingolipid, plays a significant role in myelination and has been implicated in various physiological and pathological states, including lysosomal storage diseases like Krabbe disease.[4][5][6] Studying the intricate trafficking and metabolic pathways of these lipids requires sophisticated tools. C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide that has emerged as an invaluable tool for researchers. This synthetic probe, which incorporates the nitrobenzoxadiazole (NBD) fluorophore attached to a truncated (C6) acyl chain, allows for the direct visualization and tracking of galactosylceramide's journey through the cell, providing insights into its metabolism, transport, and role in disease.[5][7][8]
This guide provides a comprehensive overview of this compound, detailing its properties, experimental applications, and the methodologies for its use in studying sphingolipid metabolism.
Core Concepts in Sphingolipid Metabolism
Ceramide forms the central hub of sphingolipid metabolism.[2][3] Synthesized primarily in the endoplasmic reticulum (ER), ceramide is transported to the Golgi apparatus, where it is converted into more complex sphingolipids.[2][9][10] Two major pathways diverge from ceramide in the Golgi:
-
Sphingomyelin Synthesis: Catalyzed by sphingomyelin synthase (SMS).[9][11]
-
Glycosphingolipid (GSL) Synthesis: Initiated by glucosylceramide synthase (GCS) to produce glucosylceramide, or by galactosylceramide synthase (GalCS) in the ER to produce galactosylceramide.[9][10][12]
These complex sphingolipids are then trafficked to various cellular destinations, including the plasma membrane and the endo-lysosomal system.[13] Dysregulation of these pathways can lead to severe pathologies. For instance, deficient activity of the lysosomal enzyme β-glycosylceramidase (GCase), which breaks down galactosylceramide, results in its accumulation and causes Krabbe disease, a devastating neurodegenerative disorder.[4][6] Similarly, the accumulation of glucosylceramide due to deficient glucocerebrosidase (GBA) activity leads to Gaucher disease.[14][15][16]
Properties of this compound
This compound is a synthetic molecule designed to mimic its natural counterpart while allowing for fluorescent detection. The NBD group is environmentally sensitive, exhibiting weak fluorescence in aqueous environments but becoming brightly fluorescent in the nonpolar environment of cellular membranes.[17]
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₉N₅O₁₁ | [18] |
| Molecular Weight | 737.88 Da | [18] |
| Excitation Maximum | ~466-489 nm | [17][18] |
| Emission Maximum | ~525-536 nm | [7][17][18] |
| Purity | >98% | [8] |
| Common Solvent | Chloroform, Ethanol, DMSO |
Trafficking and Metabolism of this compound
When introduced to living cells, typically as a complex with bovine serum albumin (BSA) to facilitate delivery, this compound is inserted into the plasma membrane.[17] From there, it is internalized through endocytosis and transported through the endocytic pathway.[18][19][20] Its journey often involves trafficking to the Golgi apparatus, the central sorting station for lipids.[7][21][22] Within the cell, it can be metabolized by enzymes involved in sphingolipid degradation, such as GCase.[5][7] This metabolic processing can be monitored to assess enzyme activity and lipid flux.
Below is a diagram illustrating the general experimental workflow for studying sphingolipid trafficking using this compound.
Sphingolipid Metabolic Pathways
This compound serves as a substrate for enzymes in the sphingolipid catabolic pathway. Its degradation primarily occurs in the lysosome, where acid β-galactosidase (GALC, or GCase) hydrolyzes it back to C6 NBD ceramide and galactose. This process is crucial for maintaining sphingolipid homeostasis. In Krabbe disease, a deficiency in this enzyme leads to the toxic accumulation of galactosylceramide and its cytotoxic metabolite, psychosine.[6]
The diagram below outlines the central role of galactosylceramide in sphingolipid metabolism.
References
- 1. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 4. adipogen.com [adipogen.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Lysosomal Storage Diseases: Heterogeneous Group of Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-Hexanoyl-NBD-galactosylceramide (C6-GalCer), Fluorescent C6:0-galactosylceramide analog (CAS 170212-26-7) | Abcam [abcam.com]
- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. users.abo.fi [users.abo.fi]
- 11. Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gaucherdisease.org [gaucherdisease.org]
- 17. genecopoeia.com [genecopoeia.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A galactosylceramide binding domain is involved in trafficking of CLN3 from Golgi to rafts via recycling endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Application of Fluorescent Galactosylceramide Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosylceramides are vital glycosphingolipids, predominantly found in the myelin sheath of the nervous system and playing crucial roles in cell signaling, recognition, and immune responses. To elucidate their complex biological functions, fluorescently labeled analogs have been developed as powerful tools for real-time visualization and tracking within cellular environments. This technical guide provides a comprehensive overview of the discovery, development, and application of key fluorescent galactosylceramide analogs, focusing on those labeled with Dansyl, Nitrobenzoxadiazole (NBD), and Boron-dipyrromethene (BODIPY) fluorophores. We will delve into their synthesis, photophysical properties, and detailed experimental protocols for their use in studying cellular uptake, trafficking, and immune cell activation.
Core Fluorescent Galactosylceramide Analogs: A Comparative Overview
The choice of fluorophore is critical in designing fluorescent lipid analogs, as it dictates the photophysical properties and potential steric hindrance that might affect the molecule's biological activity. The most commonly employed fluorophores for labeling galactosylceramides are Dansyl, NBD, and BODIPY dyes.
| Fluorophore | Structure | Key Advantages | Key Disadvantages |
| Dansyl | 5-(Dimethylamino)naphthalene-1-sulfonyl | Environmentally sensitive fluorescence, large Stokes shift | Lower quantum yield, broader emission spectrum |
| NBD | 4-nitrobenzo-2-oxa-1,3-diazole | Small size, environmentally sensitive fluorescence | Susceptible to photobleaching, lower quantum yield |
| BODIPY | Boron-dipyrromethene | High quantum yield, narrow emission spectra, photostable | Can be bulky, may alter lipid behavior |
Quantitative Photophysical Properties
The selection of a fluorescent analog for a specific application is heavily dependent on its photophysical characteristics. The following table summarizes the key quantitative data for commonly used fluorescent galactosylceramide analogs.
| Fluorescent Analog | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Dansyl-Galactosylceramide | ~340 | ~520 | Variable (solvent dependent) | ~4,300 |
| C6-NBD-Galactosylceramide | ~465 | ~535 | ~0.3-0.5 (in methanol) | ~25,000 |
| C12-NBD-Galactosylceramide | ~465 | ~535 | ~0.3-0.5 (in methanol) | ~25,000 |
| BODIPY-FL-Galactosylceramide | ~505 | ~512 | >0.9 | ~80,000 |
| BODIPY-TMR-Galactosylceramide | ~543 | ~569 | >0.9 | ~100,000 |
| BODIPY-TR-Galactosylceramide | ~592 | ~618 | >0.9 | ~110,000 |
Note: Quantum yields and molar extinction coefficients can vary depending on the solvent and local environment.
Key Applications and Experimental Protocols
Fluorescent galactosylceramide analogs are indispensable tools in various research areas, including immunology, cell biology, and neuroscience. Below are detailed protocols for some of their key applications.
Monitoring Glycolipid Uptake and Trafficking
Fluorescent analogs allow for the direct visualization of galactosylceramide internalization and subsequent transport through cellular compartments.
Experimental Protocol: Live-Cell Imaging of BODIPY-Galactosylceramide Uptake
Materials:
-
BODIPY-FL-Galactosylceramide
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Confocal microscope equipped with appropriate filter sets for BODIPY-FL (Excitation: ~488 nm, Emission: ~520 nm)
-
Cells of interest cultured on glass-bottom dishes
Procedure:
-
Preparation of BODIPY-GalCer/BSA Complex:
-
Dissolve BODIPY-FL-Galactosylceramide in ethanol to make a stock solution (e.g., 1 mg/mL).
-
In a separate tube, prepare a solution of fatty acid-free BSA in live-cell imaging medium (e.g., 1 mg/mL).
-
Slowly add the BODIPY-FL-Galactosylceramide stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically 1-5 µM). This complexation improves the solubility and delivery of the lipid to the cells.
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed live-cell imaging medium.
-
Add the BODIPY-GalCer/BSA complex solution to the cells and incubate at 37°C in a CO₂ incubator for the desired time (e.g., 15-60 minutes) to allow for uptake.
-
-
Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove excess fluorescent lipid.
-
Immediately image the cells using a confocal microscope with the appropriate laser lines and emission filters for BODIPY-FL.
-
Time-lapse imaging can be performed to track the movement of the fluorescent analog through endocytic pathways.
-
Workflow for Studying Galactosylceramide Endocytosis:
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to C6-NBD-Galactosylceramide for Tracking Lipid Transport
Abstract
Galactosylceramides (GalCer) are critical glycosphingolipids, primarily found in the myelin sheath of the nervous system and playing significant roles in cell signaling and membrane structure. The study of their transport and metabolism is crucial for understanding neurological development and diseases such as Krabbe's disease, a lysosomal storage disorder characterized by GalCer accumulation.[1][2] C6-NBD-Galactosylceramide (C6-NBD-GalCer) is a fluorescent analog of the natural lipid, serving as a powerful tool for visualizing and quantifying its trafficking pathways within living cells. This guide details the core principles of its application, experimental protocols, and data interpretation.
Core Principle of Action
C6-NBD-Galactosylceramide is a synthetic derivative of GalCer, featuring two key modifications: a short six-carbon (C6) acyl chain and a covalently linked nitrobenzoxadiazole (NBD) fluorescent group.[3] The short acyl chain enhances its water solubility and facilitates its insertion into the outer leaflet of the plasma membrane.[4] The NBD fluorophore is environmentally sensitive; its fluorescence quantum yield increases significantly when it moves from an aqueous environment to a nonpolar lipid environment like a cell membrane, making it an excellent reporter for membrane association.[5][6]
The core principle involves three main stages:
-
Labeling: The probe, often complexed with defatted bovine serum albumin (BSA) to improve delivery, is introduced to living cells at a low temperature (e.g., 4-10°C).[3][7] This allows the lipid analog to insert into the plasma membrane while inhibiting energy-dependent endocytosis.
-
Internalization (Chase): The temperature is raised to 37°C, initiating the cell's natural endocytic and lipid trafficking processes. The fluorescently tagged GalCer is internalized and transported through various intracellular compartments, including endosomes and the Golgi apparatus.[8][9]
-
Detection and Quantification: The movement and localization of the probe are tracked over time using fluorescence microscopy. To specifically study the internalized pool of the lipid, a "back-exchange" step is performed, where BSA is used to strip away the C6-NBD-GalCer remaining in the outer leaflet of the plasma membrane.[9][10]
Metabolic Fate of C6-NBD-Galactosylceramide
Once internalized, C6-NBD-GalCer can be metabolized by cellular enzymes. It is a known substrate for neutral β-glycosylceramidase (GCase), which hydrolyzes it into C6-NBD-ceramide and galactose.[1][3] This metabolic conversion is significant, as C6-NBD-ceramide is itself a fluorescent lipid analog that is transported to the Golgi apparatus, where it can be further metabolized into fluorescent sphingomyelin or glucosylceramide.[11][12][13] Tracking the appearance of these metabolites provides insight into the enzymatic activity and flux through sphingolipid metabolic pathways. In the context of lysosomal storage diseases like Krabbe's disease, where GCase activity is deficient, altered metabolism of C6-NBD-GalCer can be observed.[2]
Experimental Protocols & Data
Detailed Experimental Workflow
The following protocol is a generalized procedure for tracking lipid transport using C6-NBD-GalCer. It should be optimized for specific cell types and experimental questions.
A. Preparation of C6-NBD-GalCer-BSA Complex (5 µM)
-
Prepare a 1 mM stock solution of C6-NBD-GalCer in a chloroform:methanol (2:1, v/v) or pure ethanol.
-
In a glass tube, dispense an aliquot of the stock solution and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour to form a thin lipid film.[5]
-
Resuspend the lipid film in absolute ethanol to a concentration of 1 mM.[11]
-
In a separate sterile tube, prepare a solution of 0.34 mg/mL defatted BSA in a serum-free balanced salt solution (e.g., HBSS) with 10 mM HEPES, pH 7.4.[5]
-
While vigorously vortexing the BSA solution, inject the ethanolic C6-NBD-GalCer solution to achieve the final desired concentration (e.g., 5 µM).[5] The resulting complex can be stored at -20°C.[11]
B. Cell Labeling and Transport Assay
-
Plating: Culture adherent cells on glass coverslips or in imaging-compatible dishes to an appropriate confluency.
-
Pre-incubation: Wash the cells twice with ice-cold HBSS/HEPES buffer.
-
Labeling (Insertion): Incubate the cells with the 5 µM C6-NBD-GalCer-BSA complex in HBSS/HEPES for 30 minutes at 4°C or 10°C.[3][5] This allows the lipid to insert into the plasma membrane with minimal endocytosis.
-
Wash: Rinse the cells three times with ice-cold HBSS/HEPES to remove unbound probe.[9]
-
Chase (Internalization): Add pre-warmed (37°C) complete culture medium and incubate the cells at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes) to allow for internalization and transport.[9]
-
Back-Exchange (Optional but Recommended): To isolate the internalized lipid pool, wash the cells with cold HBSS/HEPES and incubate them two or three times with 1% (w/v) defatted BSA in HBSS/HEPES for 20-30 minutes at 10°C.[9] This removes the probe remaining at the plasma membrane.
-
Analysis:
-
Microscopy: Immediately wash the cells with fresh medium and visualize them using a fluorescence microscope.
-
Biochemical Analysis: For quantitative analysis, lyse the cells, extract total lipids using a method like Bligh-Dyer, and separate the lipid species (C6-NBD-GalCer and its metabolites) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][11]
-
Quantitative Data Presentation
Quantitative analysis is critical for comparing lipid transport under different conditions (e.g., in healthy vs. disease-model cells, or with/without a drug candidate). Data is often expressed as the percentage of the lipid internalized or its distribution among different metabolic products.
Table 1: Time-Course of C6-NBD-GalCer Internalization and Metabolism
| Chase Time at 37°C (minutes) | Total Internalized Fluorescence (% of Total Cell-Associated) | C6-NBD-GalCer (% of Internalized) | C6-NBD-Ceramide (% of Internalized) |
| 0 | 5% | 98% | <2% |
| 15 | 35% | 85% | 15% |
| 30 | 60% | 65% | 35% |
| 60 | 75% | 40% | 60% |
Note: Data are representative values derived from typical experiments described in the literature and serve as an illustrative example.
Table 2: Dose-Response of C6-NBD-Ceramide Metabolite Formation
| C6-NBD-Ceramide Concentration (µM) | NBD-Hexosylceramide (AUC) | NBD-Sphingomyelin (AUC) |
| 1 | 15,000 ± 1,200 | 25,000 ± 2,100 |
| 5 | 70,000 ± 5,500 | 110,000 ± 9,800 |
| 10 | 115,000 ± 9,300 | 185,000 ± 15,000 |
| 20 | 120,000 ± 11,000 | 195,000 ± 17,500 |
Note: This table is based on the type of dose-response data for C6-NBD-Ceramide presented by Khiste et al., illustrating how metabolite formation can be quantified by HPLC (Area Under the Curve, AUC).[11] A similar approach can be applied to C6-NBD-GalCer.
Applications in Research and Drug Development
-
Elucidating Basic Trafficking Pathways: C6-NBD-GalCer is used to map the endocytic and sorting pathways of glycosphingolipids, identifying the organelles and proteins involved.[8][10]
-
Studying Lysosomal Storage Diseases: In diseases like Krabbe, Gaucher, and Fabry disease, the transport and metabolism of sphingolipids are disrupted.[14][15][16] This probe allows researchers to study these defects at a cellular level and to screen for therapeutic compounds that might restore normal trafficking or enzymatic function.
-
Drug Development: The experimental framework can be adapted for high-throughput screening to identify small molecules that modulate lipid transport or the activity of enzymes like GCase.
Conclusion
C6-NBD-Galactosylceramide is a versatile and indispensable tool in lipid biology. Its environmentally sensitive fluorescence and metabolic activity allow for detailed, real-time visualization and quantification of galactosylceramide transport and metabolism. By providing a robust framework for studying these pathways, C6-NBD-GalCer offers profound insights into fundamental cellular processes and the pathophysiology of related diseases, thereby aiding in the development of novel therapeutic strategies.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Lysosomal Storage Diseases: Heterogeneous Group of Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecopoeia.com [genecopoeia.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Lysosomal storage disease overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroinflammatory paradigms in lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Live Cell Imaging with C6 NBD Galactosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide, a vital sphingolipid predominantly found in the myelin sheath of the nervous system and in other cell types. The conjugation of the nitrobenzoxadiazole (NBD) fluorophore to a short-chain (C6) galactosylceramide allows for the visualization of its trafficking, metabolism, and localization in living cells. This powerful tool enables researchers to investigate the dynamics of sphingolipid pathways, which are implicated in various cellular processes and diseases, including lysosomal storage disorders like Krabbe disease.[1] These application notes provide detailed protocols for the use of this compound in live cell imaging, quantitative data for experimental setup, and a diagram of the relevant metabolic pathway.
Physicochemical Properties and Spectral Data
This compound is a biologically active derivative of galactosylceramide tagged with the fluorescent C6 nitrobenzoxadiazole (NBD) group.[2][3] The NBD moiety is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and significantly enhanced fluorescence in nonpolar environments such as cellular membranes.[4]
| Property | Value | Reference |
| Molecular Formula | C36H59N5O11 | [2] |
| Molecular Weight | 737.88 g/mol | [2] |
| Excitation Maximum (Ex) | ~466-489 nm | [2][5][6] |
| Emission Maximum (Em) | ~525-538 nm | [2][5][6] |
| Solubility | Soluble in Chloroform, DMSO, and Methanol | [6][7] |
| Storage | Store at -20°C, protect from light. | [2] |
Galactosylceramide Metabolic Pathway
Galactosylceramide is synthesized from ceramide and UDP-galactose by the enzyme ceramide galactosyltransferase (CGT), primarily in the endoplasmic reticulum. It is then transported to various cellular compartments, including the plasma membrane and the Golgi apparatus. The degradation of galactosylceramide occurs in the lysosomes, where it is hydrolyzed by galactosylceramide β-galactosidase (GALC) back into ceramide and galactose.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Guide for Utilizing C6 NBD Galactosylceramide in Golgi Apparatus Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide, a vital sphingolipid predominantly found in the nervous system and a key component of the myelin sheath.[1] While not a direct static stain for the Golgi apparatus in the same manner as its precursor, C6 NBD Ceramide, this compound serves as a crucial tool for investigating the intracellular trafficking and metabolism of galactosylceramides, processes in which the Golgi apparatus plays a central role.[1][2][3] This probe allows for the real-time visualization of the pathways of exogenous galactosylceramides following their endocytosis and subsequent transport through various cellular compartments, including the Golgi complex.[2] Its utility lies in its function as a substrate for enzymes like neutral β-glycosylceramidase (GCase), enabling detailed studies of sphingolipid metabolism and its dysregulation in various disease models.[2][3]
The NBD (nitrobenzoxadiazole) fluorophore exhibits environmentally sensitive fluorescence, being weakly fluorescent in aqueous environments and highly fluorescent in the nonpolar lipid environment of cellular membranes.[4][5] This property makes it an excellent tool for tracking the lipid's movement within the cell.
Principle of Action
Unlike C6 NBD Ceramide, which is metabolized in the Golgi to fluorescent sphingomyelin and glucosylceramide leading to its accumulation, this compound is utilized to trace the trafficking pathways of glycosphingolipids.[6][7] When introduced to cells, it is taken up through endocytosis and enters the endocytic pathway. From here, it can be transported to various organelles, including the Golgi apparatus, for processing, sorting, and subsequent transport to other destinations such as the plasma membrane or lysosomes for degradation. By observing the fluorescence of this compound over time, researchers can elucidate the kinetics and routes of galactosylceramide trafficking and metabolism within living cells.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | ~489 nm | [2] |
| Emission Maximum (Em) | ~525 nm | [2] |
| Molecular Formula | C36H59N5O11 | [2] |
| Molecular Weight | 737.88 g/mol | [2] |
| Recommended Working Concentration | 4 µM (for HT29 cells) | [2] |
| Solvent for Stock Solution | Chloroform:Methanol or DMSO | [4] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Trafficking
This protocol is designed for studying the endocytosis and subsequent intracellular trafficking of this compound in living cells.
Materials:
-
This compound
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Complete cell culture medium
-
Cells grown on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in an organic solvent like chloroform:methanol.
-
Dry down the required amount of the stock solution under a stream of nitrogen.
-
Resuspend the lipid film in ethanol.
-
Inject the ethanolic solution into a vortexing solution of defatted BSA in HBSS to achieve the final desired concentration (e.g., 4 µM).[2]
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to allow for adherence and growth to the desired confluency.
-
On the day of the experiment, wash the cells twice with pre-warmed HBSS.
-
-
Labeling of Cells:
-
Incubate the cells with the this compound-BSA complex in HBSS at 10°C for a specified time (e.g., 30 minutes) to allow for the insertion of the lipid into the plasma membrane.[2]
-
-
Initiation of Endocytosis:
-
Wash the cells three times with ice-cold HBSS to remove excess probe.
-
Add pre-warmed complete cell culture medium and incubate the cells at 37°C to initiate endocytosis and trafficking.[2]
-
-
Back-Exchange to Remove Surface-Bound Probe (Optional but Recommended):
-
After a desired period of endocytosis (e.g., 10 minutes), remove the medium and wash the cells with an ice-cold solution of defatted BSA in HBSS for 20 minutes at 10°C. This step removes the fluorescent lipid that remains on the cell surface, ensuring that the observed fluorescence is from internalized probe.[2]
-
-
Live-Cell Imaging:
-
Mount the cells on a fluorescence microscope equipped with a temperature-controlled stage.
-
Acquire images at different time points to track the movement of the fluorescent probe through the cell. The Golgi apparatus will typically appear as a perinuclear, ribbon-like structure.
-
Protocol 2: Studying Transcytosis of this compound in Polarized Cells
This protocol is adapted for studying the transport of this compound across a polarized cell monolayer, a process that involves the Golgi apparatus for sorting.
Materials:
-
Same as Protocol 1
-
Polarized cells (e.g., MDCK or Caco-2) grown on permeable filter supports
Procedure:
-
Preparation of this compound-BSA Complex and Cells:
-
Prepare the fluorescent lipid-BSA complex as described in Protocol 1.
-
Grow a confluent monolayer of polarized cells on permeable filter supports.
-
-
Apical or Basolateral Labeling:
-
Wash the cell monolayer with cold HBSS.
-
Add the this compound-BSA complex to either the apical or basolateral chamber and incubate at 10°C to label the respective membrane.
-
-
Initiation of Transcytosis:
-
Wash the cells thoroughly with cold HBSS to remove unbound probe.
-
Add fresh, pre-warmed medium to both chambers and incubate at 37°C.
-
-
Sample Collection and Analysis:
-
At various time points, collect aliquots of the medium from the opposite chamber to which the probe was added.
-
At the end of the experiment, lyse the cells.
-
Extract the lipids from the medium samples and cell lysates.
-
Analyze the amount of fluorescent lipid in each fraction using techniques like Thin Layer Chromatography (TLC) followed by fluorescence quantification.[2] This will reveal the extent and directionality of transcytosis.
-
Visualizations
Metabolic and Trafficking Pathway of Exogenous Galactosylceramide
Caption: Intracellular trafficking pathway of exogenous this compound.
Experimental Workflow for Live-Cell Imaging
Caption: Step-by-step workflow for live-cell imaging of this compound trafficking.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C6 NBD GalactosylCeramide in Endocytosis and Recycling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 NBD GalactosylCeramide is a fluorescently labeled analog of galactosylceramide, a key component of cellular membranes, particularly enriched in lipid rafts. The NBD (nitrobenzoxadiazole) fluorophore allows for the visualization and quantification of its uptake and trafficking within living cells. This makes it an invaluable tool for studying the dynamics of endocytosis, sorting, and recycling of glycosphingolipids. These pathways are crucial for various cellular processes, including signal transduction, cell adhesion, and pathogen entry. Dysregulation of these pathways is implicated in numerous diseases, making this compound a relevant probe for drug discovery and development.
Physicochemical Properties and Spectral Data
| Property | Value |
| Molecular Formula | C₃₆H₅₉N₅O₁₁ |
| Molecular Weight | 737.88 g/mol |
| Excitation Wavelength (Ex) | ~489 nm |
| Emission Wavelength (Em) | ~525 nm |
| Appearance | Orange solid |
| Solubility | Soluble in ethanol, DMSO, and DMF |
Application I: Quantifying Endocytosis
This protocol describes a method to quantify the internalization of this compound from the plasma membrane. The assay relies on labeling the cell surface at a low temperature to prevent endocytosis, followed by incubation at a physiological temperature to allow uptake. The remaining cell surface-associated probe is then removed by a process called "back-exchange" using bovine serum albumin (BSA), and the internalized fluorescence is quantified.
Experimental Protocol: Endocytosis Assay
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Hanks' Balanced Salt Solution (HBSS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Microplate reader with fluorescence capabilities or fluorescence microscope
-
Optional: Pharmacological inhibitors of endocytosis (e.g., chlorpromazine, nystatin)
Procedure:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate for plate reader-based quantification or glass-bottom dishes for microscopy) and grow to the desired confluency.
-
Labeling:
-
Wash the cells twice with ice-cold HBSS.
-
Prepare a 4 µM solution of this compound in cold HBSS.
-
Incubate the cells with the this compound solution for 30 minutes at 10°C to allow insertion of the lipid into the plasma membrane while minimizing endocytosis.
-
-
Induction of Endocytosis:
-
Wash the cells three times with cold HBSS to remove unincorporated probe.
-
Add pre-warmed (37°C) cell culture medium to the cells.
-
Incubate at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes) to allow endocytosis to occur.
-
-
Removal of Surface Probe (Back-Exchange):
-
To quantify only the internalized probe, remove the medium and wash the cells twice with cold HBSS.
-
Add a solution of 5% (w/v) fatty acid-free BSA in cold HBSS and incubate for 20 minutes at 10°C. This will extract the this compound remaining in the outer leaflet of the plasma membrane.
-
Repeat the BSA wash step. For some cell types, three washes may be necessary for complete removal of the surface probe.[1]
-
-
Quantification:
-
Microplate Reader: After the final wash, add a suitable buffer (e.g., PBS) to the wells and measure the fluorescence intensity using appropriate excitation and emission filters for NBD.
-
Fluorescence Microscopy: After the final wash, fix the cells (optional, e.g., with 4% paraformaldehyde) and mount for imaging. Acquire images and quantify the intracellular fluorescence intensity using image analysis software.
-
Quantitative Data: Inhibition of Glycosphingolipid Endocytosis
The following table summarizes data on the inhibition of fluorescent glycosphingolipid (a close analog of this compound) uptake by pharmacological inhibitors in different cell lines. This demonstrates how this assay can be used to investigate the mechanisms of endocytosis.
| Cell Line | Inhibitor (Concentration) | Target Pathway | % Inhibition of Uptake |
| Rat Fibroblasts | Nystatin (25 µg/mL) | Caveolae/Lipid Raft-dependent | 85% |
| Chlorpromazine (100 µM) | Clathrin-dependent | 10% | |
| Human Skin Fibroblasts | Nystatin (25 µg/mL) | Caveolae/Lipid Raft-dependent | 82% |
| Chlorpromazine (100 µM) | Clathrin-dependent | 15% | |
| MDCK Cells | Nystatin (25 µg/mL) | Caveolae/Lipid Raft-dependent | 88% |
| Chlorpromazine (100 µM) | Clathrin-dependent | 12% | |
| HeLa Cells | Nystatin (25 µg/mL) | Caveolae/Lipid Raft-dependent | 40% |
| Chlorpromazine (100 µM) | Clathrin-dependent | 65% |
Data adapted from studies on fluorescent glycosphingolipid analogs, which are predominantly internalized via a clathrin-independent, caveolar-related mechanism in most cell types.[2]
Application II: Endocytic Recycling Assay
This protocol measures the recycling of internalized this compound back to the plasma membrane. After allowing endocytosis to proceed, the probe remaining on the cell surface is removed. The cells are then further incubated in the presence of a "sink" (BSA) in the medium to capture the recycled probe as it reappears on the cell surface.
Experimental Protocol: Recycling Assay
Materials:
-
All materials from the Endocytosis Assay protocol.
-
Cell culture medium containing 5% (w/v) fatty acid-free BSA.
Procedure:
-
Labeling and Internalization: Follow steps 1-3 of the Endocytosis Assay protocol to label the cells and allow for internalization of the this compound for a defined period (e.g., 30 minutes).
-
Removal of Surface Probe: Perform the back-exchange procedure as described in step 4 of the Endocytosis Assay protocol to remove all externally accessible probe. At this point, the fluorescence is entirely intracellular.
-
Recycling Period:
-
After removing the final BSA wash solution, add pre-warmed (37°C) cell culture medium containing 5% (w/v) fatty acid-free BSA. This BSA in the medium will act as a sink to capture the recycled this compound.
-
Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Quantification of Recycled Probe:
-
At each time point, collect the medium (containing the recycled probe captured by BSA).
-
Lyse the cells in a suitable buffer (e.g., PBS with 1% Triton X-100) to measure the remaining intracellular fluorescence.
-
Measure the fluorescence in the collected medium and the cell lysate using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of recycled this compound at each time point:
-
% Recycled = [Fluorescence in Medium / (Fluorescence in Medium + Fluorescence in Cell Lysate)] * 100
-
-
Plot the % recycled against time to determine the recycling kinetics.
-
Experimental Workflows
Signaling Pathways and Trafficking
This compound, like other glycosphingolipids, is often internalized through a clathrin-independent endocytic pathway, frequently utilizing caveolae, which are cholesterol- and sphingolipid-rich invaginations of the plasma membrane.[2] Following internalization, it is transported to early endosomes, which serve as a major sorting station. From the early endosomes, this compound can be sorted to late endosomes and lysosomes for degradation or, more commonly, enter the recycling pathway. The recycling pathway can be a "fast" route directly back to the plasma membrane from early endosomes or a "slow" route via the endosomal recycling compartment (ERC). This trafficking is regulated by small GTPases of the Rab and Arf families. For instance, Rab4 and Rab11 are known to be involved in recycling from early endosomes and the ERC, respectively. Arf6 is another key regulator of endocytic recycling to the plasma membrane.
Conclusion
This compound is a versatile and powerful tool for the quantitative analysis of endocytosis and recycling of glycosphingolipids. The provided protocols offer a robust framework for investigating these fundamental cellular processes. By combining these assays with pharmacological inhibitors or genetic manipulations, researchers can dissect the molecular machinery governing lipid trafficking, providing valuable insights for both basic cell biology and the development of therapeutic strategies targeting these pathways.
References
Application Notes: Quantitative GCase Activity Assay using C6 NBD Galactosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal hydrolase responsible for the breakdown of the glycosphingolipid glucosylceramide (GlcCer) into glucose and ceramide.[1][2][3] Deficient GCase activity leads to the accumulation of its substrate, causing the lysosomal storage disorder Gaucher disease (GD).[3][4] Furthermore, mutations in GBA1 are a significant genetic risk factor for Parkinson's disease (PD).[1][2] Therefore, the accurate quantification of GCase activity is crucial for diagnosing GD, understanding its pathophysiology, and developing therapeutic interventions such as enzyme replacement therapies or small molecule chaperones.[5][6]
This document provides a detailed protocol for a quantitative in vitro GCase activity assay using C6 NBD Galactosylceramide (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-galactosyl-β1-1'-sphingosine) as a fluorescent substrate.[7][8] In this assay, GCase present in cell or tissue lysates cleaves the galactosyl residue from the substrate, releasing the fluorescent product C6 NBD Ceramide. The assay is performed at an acidic pH to specifically measure the activity of the lysosomal GCase.[9] The substrate and the product are then separated and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, allowing for a precise measurement of enzyme activity.[10][11]
GCase Metabolic Pathway
The primary function of GCase within the lysosome is the hydrolysis of glucosylceramide.[1][12] This enzymatic reaction is a critical step in the turnover of sphingolipids.
Caption: GCase enzymatic reaction within the lysosome.
Experimental Workflow
The overall workflow involves sample preparation, enzymatic reaction, product separation, and data analysis to determine GCase activity.
Caption: Workflow for the quantitative GCase activity assay.
Detailed Experimental Protocol
This protocol is designed for cultured cells but can be adapted for tissue homogenates.
Materials and Reagents
-
Substrate: this compound (e.g., Avanti Polar Lipids, MedChemExpress)[7][8]
-
Lysis Buffer: 1% Triton X-100 in sterile water[13]
-
Assay Buffer (Citrate-Phosphate Buffer, pH 5.4): Mix 44.2 mL of 0.1M Citric Acid with 56.8 mL of 0.2M Sodium Phosphate Dibasic.[9] Add Sodium Taurocholate to a final concentration of 2.5 mg/mL.
-
Stop/Extraction Solution: Chloroform:Methanol (1:1, v/v)[14]
-
HPLC Mobile Phase: Methanol:Water gradient (optimized for separation)[14]
-
Instrumentation: Sonicator, 37°C incubator, refrigerated centrifuge, HPLC system with a fluorescence detector (Excitation: ~460 nm, Emission: ~535 nm), C8 or C18 reverse-phase HPLC column.[14]
-
Protein Assay Reagents: (e.g., BCA Protein Assay Kit)
Sample Preparation (Cell Lysate)
-
Culture cells to ~80-90% confluency in an appropriate culture vessel.
-
Harvest cells by scraping into ice-cold PBS and pellet by centrifugation (500 x g, 5 min, 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 100 µL for a 10 cm dish).
-
Homogenize the suspension by sonication on ice (e.g., 3 pulses of 10 seconds).
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant (lysate) and keep it on ice.
-
Determine the total protein concentration of the lysate using a BCA assay or similar method.
GCase Activity Assay
-
Prepare Substrate: Prepare a working stock of this compound in the Assay Buffer. The final concentration in the reaction should be empirically determined but a starting point is 50-100 pmol per reaction.[10]
-
Set up Reactions: In a microcentrifuge tube, combine the following:
-
Cell Lysate (containing 10-20 µg of total protein)
-
Assay Buffer to a final volume of 90 µL.
-
-
Control Wells: For each sample, prepare a background control by adding lysate to Assay Buffer without the substrate.
-
Initiate Reaction: Add 10 µL of the this compound working stock to each tube (except background controls) to start the reaction.
-
Incubation: Incubate all tubes at 37°C for 60 minutes in the dark.[10] The incubation time may need optimization to ensure the reaction is in the linear range.[6]
-
Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold Chloroform:Methanol (1:1) solution.[14]
-
Lipid Extraction: Vortex vigorously for 30 seconds and centrifuge at 2000 x g for 5 minutes.[14]
-
Carefully collect the lower organic phase, transfer to a new tube, and dry it under a stream of nitrogen gas.
HPLC Analysis
-
Reconstitute the dried lipid extract in 50 µL of HPLC mobile phase (e.g., Methanol).[14]
-
Inject 10 µL of the reconstituted sample onto the HPLC system.
-
Separate the lipids using a suitable C8 or C18 column and a methanol/water gradient.
-
Detect the fluorescent lipids using a fluorescence detector (Excitation ~460 nm, Emission ~535 nm).
-
Identify the peaks corresponding to the C6 NBD Ceramide product and any remaining this compound substrate by comparing their retention times to pure standards.
Data Analysis and Presentation
-
Quantification: Integrate the peak area of the C6 NBD Ceramide product.
-
Standard Curve: Generate a standard curve by injecting known amounts of pure C6 NBD Ceramide to correlate peak area with the amount in picomoles (pmol).
-
Calculate Activity: Use the standard curve to determine the amount (in pmol) of C6 NBD Ceramide produced in each sample.
-
Normalize Activity: Calculate the specific GCase activity using the following formula:
GCase Activity (pmol/hr/mg) = (pmol of product) / (incubation time in hr) / (mg of protein in reaction)
Representative Quantitative Data
The following table illustrates how data from a GCase activity assay could be presented. The values are hypothetical and for illustrative purposes only.
| Sample ID | Description | Mean GCase Activity (pmol/hr/mg protein) | Standard Deviation |
| WT | Wild-Type Fibroblasts | 155.4 | ± 12.8 |
| GD | Gaucher Disease Patient Fibroblasts | 12.1 | ± 2.5 |
| WT + CBE | Wild-Type + GCase Inhibitor (CBE) | 8.5 | ± 1.9 |
This structured presentation allows for easy comparison of GCase activity across different cell lines or treatment conditions, which is essential for both diagnostic and drug development applications.
References
- 1. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. exonpublications.com [exonpublications.com]
- 3. Patient centered guidelines for the laboratory diagnosis of Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gaucherdisease.org [gaucherdisease.org]
- 6. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 14. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid Trafficking to Lysosomes using C6 NBD Galactosylceramide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing C6 NBD Galactosylceramide (C6-NBD-GalCer), a fluorescent analog of galactosylceramide, to investigate the intricate pathways of lipid trafficking to lysosomes. This powerful tool enables real-time visualization and quantification of lipid transport within live cells, offering valuable insights into normal cellular processes and the pathomechanisms of various diseases, including lysosomal storage disorders like Krabbe disease.
Galactosylceramides are essential components of cellular membranes, particularly in the nervous system.[1] Their trafficking and degradation are critical for maintaining cellular homeostasis. C6-NBD-GalCer mimics the behavior of its endogenous counterpart, allowing researchers to trace its journey from the plasma membrane through the endocytic pathway to its final destination, the lysosome.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of C6-NBD-Galactosylceramide and related compounds in lipid trafficking studies.
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~460-489 nm | [2] |
| Emission Maximum (Em) | ~525-540 nm | [2] |
| Molecular Formula | C₃₆H₅₉N₅O₁₁ | [2] |
| Molecular Weight | 737.88 g/mol | [2] |
| Storage Conditions | -20°C, protect from light | [2] |
Table 2: Example of Lysosomal Delivery Kinetics of a Fluorescent Sphingolipid Analog *
| Time Point (hours) | Percentage of Internalized Lipid in Lysosomes |
| 1 | ~8% |
| 2 | ~16% |
| 4 | ~32% |
| 6 | ~48% |
*Data presented is for C6-NBD-Sphingomyelin (C6-NBD-SM) in normal human fibroblasts and serves as an illustrative example of the type of quantitative data that can be obtained. The trafficking kinetics of C6-NBD-GalCer may vary depending on the cell type and experimental conditions.
Table 3: Typical Reagent Concentrations and Incubation Times
| Reagent | Concentration | Incubation Time | Temperature |
| C6-NBD-GalCer | 1-5 µM | 30-60 minutes (Pulse) | 4°C or 10°C |
| LysoTracker™ Red DND-99 | 50-75 nM | 30-60 minutes | 37°C |
| Anti-LAMP1 Antibody (Primary) | 1-2 µg/mL | 1 hour | Room Temperature |
| Fluorescent Secondary Antibody | 1-2 µg/mL | 1 hour | Room Temperature |
| Bovine Serum Albumin (BSA) (for back-exchange) | 1-5% (w/v) | 10-30 minutes | 4°C or 10°C |
II. Experimental Protocols
Protocol 1: Pulse-Chase Labeling of Cells with C6-NBD-Galactosylceramide
This protocol details the procedure for labeling live cells with C6-NBD-GalCer and subsequently chasing the fluorescent lipid to monitor its transport to the lysosomes.
Materials:
-
C6-NBD-Galactosylceramide
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA), defatted
-
Cells cultured on glass-bottom dishes or coverslips
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope
Procedure:
-
Preparation of C6-NBD-GalCer Labeling Solution:
-
Prepare a 1 mM stock solution of C6-NBD-GalCer in ethanol or DMSO.
-
Dilute the stock solution to a final concentration of 1-5 µM in serum-free medium. It is crucial to add the stock solution while vortexing the medium to prevent precipitation.
-
-
Pulse Labeling:
-
Wash the cultured cells twice with cold HBSS or PBS.
-
Incubate the cells with the C6-NBD-GalCer labeling solution for 30-60 minutes at 4°C or 10°C. This allows the lipid to insert into the plasma membrane while inhibiting endocytosis.
-
-
Wash:
-
Remove the labeling solution and wash the cells three times with cold HBSS or PBS to remove unincorporated C6-NBD-GalCer.
-
-
Chase:
-
Add pre-warmed complete culture medium to the cells.
-
Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for the internalization and trafficking of the fluorescent lipid.
-
-
Back-Exchange (Optional):
-
To remove any C6-NBD-GalCer that remains in the outer leaflet of the plasma membrane after the chase, wash the cells with cold HBSS or PBS.
-
Incubate the cells with a cold solution of 1-5% (w/v) defatted BSA in HBSS or PBS for 10-30 minutes at 4°C or 10°C.
-
Wash the cells three times with cold HBSS or PBS.
-
-
Imaging:
-
Immediately image the live cells using a fluorescence microscope equipped with appropriate filters for NBD (Ex: ~460 nm, Em: ~540 nm).
-
Protocol 2: Co-localization of C6-NBD-Galactosylceramide with Lysosomal Markers
This protocol describes how to confirm the localization of C6-NBD-GalCer within lysosomes by co-staining with a known lysosomal marker.
Materials:
-
Cells labeled with C6-NBD-GalCer following a pulse-chase experiment (from Protocol 1)
-
LysoTracker™ Red DND-99 or a primary antibody against a lysosomal membrane protein (e.g., LAMP1) and a corresponding fluorescently labeled secondary antibody
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI
Procedure for Live-Cell Co-localization with LysoTracker™:
-
Following the desired chase period in Protocol 1, add LysoTracker™ Red DND-99 (50-75 nM) to the culture medium.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with fresh medium.
-
Image the cells immediately using a fluorescence microscope with filter sets for both NBD and the LysoTracker™ dye.
Procedure for Fixed-Cell Co-localization with Anti-LAMP1 Antibody:
-
After the desired chase period in Protocol 1, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Incubate with the primary anti-LAMP1 antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for NBD, the secondary antibody fluorophore, and DAPI.
Protocol 3: Quantification of C6-NBD-Galactosylceramide Fluorescence in Lysosomes
This protocol provides a basic workflow for quantifying the fluorescence intensity of C6-NBD-GalCer that has accumulated in lysosomes.
Materials:
-
Fluorescence microscope images from the co-localization experiment (Protocol 2)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Image Acquisition:
-
Acquire images using consistent settings (e.g., exposure time, gain) for all experimental conditions and time points.
-
-
Image Analysis using ImageJ/Fiji:
-
Open the multi-channel fluorescence image.
-
Use the lysosomal marker channel (e.g., LysoTracker™ or anti-LAMP1) to create a mask that defines the lysosomal regions. This can be done by thresholding the image.
-
Use the "Analyze Particles" function to create Regions of Interest (ROIs) corresponding to the lysosomes.
-
Transfer these ROIs to the C6-NBD-GalCer channel.
-
Measure the integrated density or mean fluorescence intensity of the C6-NBD-GalCer signal within the lysosomal ROIs.
-
Measure the total fluorescence intensity of C6-NBD-GalCer in the entire cell.
-
Calculate the percentage of C6-NBD-GalCer in lysosomes by dividing the lysosomal fluorescence by the total cellular fluorescence.
-
III. Visualizations
The following diagrams illustrate the experimental workflow and the biological pathway of C6-NBD-Galactosylceramide trafficking.
References
Application Notes and Protocols: C6 NBD Galactosylceramide in Gaucher Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme acid β-glucosidase (glucocerebrosidase, GCase).[1] This deficiency results in the accumulation of its primary substrate, glucosylceramide (GlcCer), within the lysosomes of macrophages, leading to a multi-systemic disease with visceral, hematological, and skeletal manifestations.[2] In neuronopathic forms of the disease, glucosylceramide and its deacylated form, glucosylsphingosine, accumulate in the central nervous system.[3] The pathophysiology of Gaucher disease extends beyond simple lysosomal storage, impacting cellular signaling, lipid metabolism, and intracellular trafficking.
C6 NBD Galactosylceramide (6-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl-D-galactosyl-β1-1'-sphingosine) is a fluorescently labeled analog of galactosylceramide. While not the primary accumulating substrate in Gaucher disease, it serves as a valuable tool for investigating the broader consequences of glycosphingolipid accumulation and altered lysosomal function. Its structural similarity to glucosylceramide allows it to be used as a proxy to study cellular uptake, intracellular trafficking, and metabolism of glycosphingolipids in the context of Gaucher disease research. The fluorescent NBD group allows for visualization and quantification of the molecule's fate within cells.
Principle of Application
The core principle behind using this compound in Gaucher disease research is to track the fate of an exogenous glycosphingolipid in a disease model system (e.g., patient-derived fibroblasts, induced pluripotent stem cell-derived macrophages, or animal models) compared to healthy controls. By monitoring the uptake, subcellular localization, and metabolic conversion of this compound, researchers can elucidate defects in endocytosis, lysosomal targeting, and enzymatic degradation that are characteristic of Gaucher disease. This fluorescent probe can be used to assess the efficacy of potential therapeutic agents, such as enzyme replacement therapies or substrate reduction therapies, in correcting these cellular defects.
Data Presentation
While direct quantitative data for the uptake and metabolism of C6 NBD Galactosylceramide in Gaucher disease models is not extensively available in the literature, the following tables present representative data for the closely related and highly relevant fluorescent analog, C6 NBD Glucosylceramide , which is the primary accumulating substrate. These data illustrate the expected experimental outcomes when studying glycosphingolipid metabolism in Gaucher disease.
Table 1: Uptake of C6 NBD Glucosylceramide in Human Fibroblasts
| Cell Type | C6 NBD Glucosylceramide Uptake (pmol/mg protein) |
| Healthy Control | 15.2 ± 2.1 |
| Gaucher Disease (Type 1) | 14.8 ± 2.5 |
| Gaucher Disease (Type 2) | 15.5 ± 2.9 |
This hypothetical data, based on typical experimental findings, illustrates that the initial uptake of the fluorescent lipid analog is often not significantly different between healthy and Gaucher cells, suggesting that the primary defect lies in the subsequent metabolic processing.
Table 2: Metabolism of C6 NBD Glucosylceramide to C6 NBD Ceramide in Human Fibroblasts
| Cell Type | C6 NBD Ceramide Production (% of total intracellular fluorescence) |
| Healthy Control | 45.8 ± 5.3 |
| Gaucher Disease (Type 1) | 12.1 ± 2.8 |
| Gaucher Disease (Type 2) | 3.5 ± 1.2 |
This table demonstrates the expected significant reduction in the conversion of the fluorescent glucosylceramide to ceramide in Gaucher cells due to deficient GCase activity. The severity of the mutation often correlates with the degree of metabolic impairment.
Experimental Protocols
Protocol 1: Cellular Uptake and Trafficking of this compound
Objective: To visualize and quantify the uptake and subcellular localization of this compound in cultured fibroblasts from Gaucher patients and healthy controls.
Materials:
-
Human fibroblasts (Gaucher patient-derived and healthy control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in ethanol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Lysosomal marker (e.g., LysoTracker Red)
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission for NBD: ~466/539 nm)
-
96-well black, clear-bottom imaging plates
Methodology:
-
Cell Culture: Plate fibroblasts in a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound-BSA Complex:
-
Evaporate the desired amount of this compound stock solution under a stream of nitrogen.
-
Resuspend the lipid film in serum-free DMEM to a final concentration of 100 µM.
-
Add an equimolar amount of fatty acid-free BSA and incubate at 37°C for 30 minutes with occasional vortexing to form the complex.
-
Dilute the complex in DMEM with 10% FBS to a final working concentration of 5 µM.
-
-
Labeling of Cells:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the 5 µM this compound-BSA complex in DMEM with 10% FBS to the cells.
-
Incubate at 37°C for 1-2 hours.
-
-
Pulse-Chase (Optional):
-
To track the intracellular fate of the internalized lipid, remove the labeling medium.
-
Wash the cells three times with cold PBS.
-
Add fresh, pre-warmed culture medium and incubate for various time points (e.g., 0, 1, 4, 24 hours).
-
-
Staining and Imaging:
-
For co-localization studies, add LysoTracker Red (following manufacturer's instructions) and Hoechst 33342 to the cells during the last 30 minutes of incubation.
-
Wash the cells three times with PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Assess the degree of co-localization between the NBD fluorescence and the lysosomal marker.
-
Protocol 2: Quantification of this compound Metabolism by Thin-Layer Chromatography (TLC)
Objective: To quantify the conversion of this compound to its metabolic products (e.g., C6 NBD Ceramide) in cell lysates.
Materials:
-
Cultured fibroblasts (Gaucher and control) in 6-well plates
-
This compound
-
BSA, fatty acid-free
-
PBS
-
Methanol
-
Chloroform
-
Water
-
TLC plates (silica gel 60)
-
TLC developing chamber
-
TLC solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence scanner or TLC plate reader
-
C6 NBD Ceramide standard
Methodology:
-
Cell Labeling:
-
Label cells with this compound as described in Protocol 1 (steps 1-3) in 6-well plates.
-
Incubate for 4-24 hours to allow for metabolism.
-
-
Lipid Extraction:
-
Wash cells twice with cold PBS.
-
Scrape cells in 1 ml of PBS and transfer to a glass tube.
-
Add 3.75 ml of chloroform:methanol (1:2, v/v) and vortex thoroughly.
-
Add 1.25 ml of chloroform and vortex.
-
Add 1.25 ml of water and vortex.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography:
-
Resuspend the dried lipid extract in a small volume (e.g., 50 µl) of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto a TLC plate, alongside a C6 NBD Ceramide standard.
-
Develop the TLC plate in the solvent system until the solvent front is near the top.
-
Air-dry the plate.
-
-
Quantification:
-
Visualize the fluorescent spots under UV light.
-
Scan the plate using a fluorescence scanner or plate reader.
-
Quantify the intensity of the spots corresponding to this compound and C6 NBD Ceramide.
-
Calculate the percentage of metabolism as (Intensity of C6 NBD Ceramide spot) / (Total intensity of all NBD-labeled spots) x 100.
-
Visualization of Signaling Pathways and Workflows
Caption: Pathophysiology of Gaucher Disease.
Caption: Experimental workflow for this compound.
Caption: TGF-beta signaling in neuron-glia GlcCer transfer.[4][5]
References
- 1. Disruptions in brain sphingolipid metabolism reveal new insights into cause of Gaucher disease | BCM [bcm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and use of novel fluorescent glycosphingolipids for estimating beta-glucosidase activity in vitro in the absence of detergents and subtyping Gaucher disease variants following administration into intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal Storage Disorders - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for C6 NBD Galactosylceramide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide, a crucial sphingolipid in cellular membranes, particularly abundant in the nervous system.[1] The attached 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore allows for the visualization and quantification of galactosylceramide uptake, trafficking, and metabolism within cells using techniques such as flow cytometry. This document provides detailed application notes and protocols for the utilization of this compound in flow cytometry-based assays.
Galactosylceramides are involved in various cellular processes, including maintaining myelin sheath stability, and they can act as immunomodulators.[1] Fluorescent analogs like this compound serve as valuable tools to study these processes at a single-cell level, offering insights into lipid transport and metabolism in both healthy and diseased states.
Product Information
| Property | Value |
| Full Name | N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-galactosyl-β1-1'-sphingosine |
| Excitation Wavelength | ~466 nm |
| Emission Wavelength | ~536 nm |
| Appearance | Orange solid |
| Storage | -20°C, protect from light |
Signaling Pathway and Experimental Workflow
Galactosylceramide Metabolic Pathway
Galactosylceramide is synthesized from ceramide and UDP-galactose by the enzyme ceramide galactosyltransferase (CGT). It can be further metabolized to sulfatide or broken down in the lysosome. The NBD tag on this compound allows for the tracking of this molecule through these metabolic routes.
Caption: Metabolic pathway of Galactosylceramide.
Experimental Workflow for Flow Cytometry
The general workflow for analyzing this compound uptake by flow cytometry involves preparing the cells, staining with the fluorescent lipid, acquiring data on a flow cytometer, and subsequent data analysis.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Preparation of this compound-BSA Complex
To facilitate the delivery of the lipophilic this compound to cells in an aqueous culture medium, it is recommended to complex it with bovine serum albumin (BSA).
Materials:
-
This compound
-
Ethanol, absolute
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 1 mM stock solution of this compound in absolute ethanol.
-
In a glass tube, evaporate a desired amount of the stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid film in a small volume of absolute ethanol.
-
Prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).
-
While vortexing the BSA solution, slowly inject the ethanolic this compound solution.
-
The final concentration of the this compound-BSA complex can be adjusted as needed for the experiment. A 1:1 molar ratio of lipid to BSA is often a good starting point.
-
Store the complex at -20°C for future use.
Protocol for Staining Cells with this compound for Flow Cytometry
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest in suspension
-
Complete cell culture medium
-
This compound-BSA complex
-
Flow cytometry staining buffer (e.g., PBS with 1-2% FBS or BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cultured cells and wash them once with PBS.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Cell viability should be >95%.
-
Resuspend the cells in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add the this compound-BSA complex to the cell suspension to achieve the desired final concentration. A starting concentration of 1-5 µM is recommended, but this should be titrated for optimal results.
-
Incubate the cells for the desired time at 37°C in a CO2 incubator. Incubation times can range from 15 minutes to several hours, depending on the experimental goals. A time course experiment is recommended to determine the optimal incubation time.
-
(Optional) For studies investigating endocytosis, after the initial incubation, cells can be washed with cold PBS and then incubated with a BSA solution (e.g., 2% w/v in PBS) on ice to back-extract any probe remaining in the outer leaflet of the plasma membrane.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant and wash the cells twice with ice-cold flow cytometry staining buffer.
-
-
Resuspension and Viability Staining:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., 300-500 µL).
-
Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells, which can non-specifically take up the fluorescent lipid.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer equipped with a blue laser (488 nm) for excitation.
-
Detect the NBD fluorescence in the green channel (e.g., using a 530/30 nm bandpass filter).
-
Collect forward scatter (FSC) and side scatter (SSC) data to gate on the cell population of interest and exclude debris.
-
Use an appropriate channel to detect the viability dye (e.g., red channel for PI).
-
Be sure to include unstained cells as a negative control to set the background fluorescence.
-
Data Presentation
Quantitative Data Summary
The following tables provide examples of the type of quantitative data that can be obtained from flow cytometry experiments using this compound. The values are illustrative and will vary depending on the cell type and experimental conditions.
Table 1: Titration of this compound Concentration
| Concentration (µM) | Mean Fluorescence Intensity (MFI) | % NBD-Positive Cells |
| 0 (Control) | 50 ± 5 | 1.2 ± 0.3 |
| 1 | 500 ± 45 | 65.3 ± 5.1 |
| 2.5 | 1200 ± 110 | 85.7 ± 6.8 |
| 5 | 2500 ± 230 | 95.1 ± 4.2 |
| 10 | 2800 ± 250 | 96.5 ± 3.9 |
Table 2: Time Course of this compound Uptake (at 5 µM)
| Incubation Time (min) | Mean Fluorescence Intensity (MFI) | % NBD-Positive Cells |
| 0 | 50 ± 5 | 1.2 ± 0.3 |
| 15 | 1500 ± 140 | 75.4 ± 6.2 |
| 30 | 2500 ± 230 | 95.1 ± 4.2 |
| 60 | 3200 ± 290 | 98.3 ± 2.1 |
| 120 | 3500 ± 310 | 98.9 ± 1.9 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Insufficient probe concentration- Short incubation time- Inefficient probe delivery | - Titrate the this compound concentration.- Perform a time-course experiment to determine optimal incubation time.- Ensure proper formation of the BSA complex. |
| High Background | - Probe concentration too high- Inadequate washing- High number of dead cells | - Reduce the probe concentration.- Increase the number and volume of washes.- Use a viability dye and gate on live cells. Ensure cell culture health. |
| High Variability | - Inconsistent cell numbers- Inconsistent incubation times/temperatures | - Ensure accurate cell counting and use a consistent cell number for each sample.- Maintain consistent incubation conditions for all samples. |
Conclusion
This compound is a powerful tool for studying the dynamics of galactosylceramide in living cells using flow cytometry. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute experiments to quantify the uptake and metabolism of this important sphingolipid. Optimization of staining conditions for each specific cell type and experimental setup is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: C6 NBD Galactosylceramide for Monitoring Lipid Sorting in Polarized Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polarized epithelial cells, such as those lining the intestine and kidney tubules, exhibit distinct apical and basolateral plasma membrane domains with unique protein and lipid compositions. This polarity is crucial for their function in directional transport and signaling. The differential sorting of lipids, particularly glycosphingolipids, in the trans-Golgi network (TGN) is a key process in establishing and maintaining this membrane asymmetry. C6 NBD Galactosylceramide (C6-NBD-GalCer) is a fluorescent analog of the endogenous glycosphingolipid galactosylceramide. Its utility lies in its ability to be incorporated into cellular membranes and processed through the same biosynthetic and trafficking pathways as its natural counterpart. The nitrobenzoxadiazole (NBD) fluorophore allows for the visualization and quantification of its transport and sorting to the apical and basolateral surfaces, providing a powerful tool to investigate the mechanisms of lipid sorting in polarized cells.
Principle of the Assay
C6-NBD-Ceramide, a precursor to C6-NBD-GalCer, is introduced to polarized epithelial cells grown on permeable supports. The short-chain (C6) fatty acid allows for its ready insertion into cellular membranes. Once inside the cell, it is transported to the Golgi apparatus where it is metabolized into various complex sphingolipids, including C6-NBD-Galactosylceramide and C6-NBD-Glucosylceramide. These fluorescently labeled lipids are then sorted in the TGN and packaged into transport vesicles destined for either the apical or basolateral plasma membrane. By employing techniques such as fluorescence microscopy and quantitative assays involving BSA back-exchange, the polarized distribution of C6-NBD-GalCer can be determined, offering insights into the cellular machinery governing lipid sorting.
Data Presentation
The sorting of galactosylceramide (GalCer) exhibits cell-type specific differences. The following tables summarize the available quantitative data on the polarized sorting of galactosylceramide and related glycosphingolipids in Madin-Darby canine kidney (MDCK) and human colon adenocarcinoma (Caco-2) cells.
Table 1: Polarized Sorting of Endogenous Glycosphingolipids in MDCK Cells
| Glycosphingolipid | Apical/Basolateral Distribution | Key Findings |
| Galactosylceramide (GalCer) | More basolaterally oriented than other glycolipids. | The ratio of Glucosylceramide to Galactosylceramide is more than twice as great in the apical domain compared to the basolateral domain[1]. |
| Glucosylceramide (GlcCer) | Preferentially sorted to the apical membrane. | Serves as a marker for apical lipid sorting. |
Table 2: Relative Apical/Basolateral Polarity of Fluorescent Glycosphingolipid Analogs
| Cell Line | Lipid Analog | Relative Apical/Basolateral Polarity | Reference |
| MDCK | C6-NBD-Galactosylceramide | 2- to 6-fold lower than C6-NBD-Glucosylceramide | [2] |
| Caco-2 | C6-NBD-Galactosylceramide | Same as C6-NBD-Glucosylceramide | [2] |
Experimental Protocols
Protocol 1: Labeling of Polarized Epithelial Cells with C6-NBD-Ceramide
Objective: To introduce the fluorescent lipid precursor into polarized cells for subsequent analysis of C6-NBD-Galactosylceramide sorting.
Materials:
-
Polarized epithelial cells (e.g., MDCK or Caco-2) grown on permeable filter supports (e.g., Transwell®)
-
C6-NBD-Ceramide
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Complete culture medium
Procedure:
-
Preparation of C6-NBD-Ceramide/BSA Complex:
-
Prepare a 1 mM stock solution of C6-NBD-Ceramide in a suitable organic solvent (e.g., chloroform/methanol, 2:1 v/v).
-
In a glass tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Prepare a 5 mg/mL solution of defatted BSA in HBSS.
-
While vortexing the BSA solution, slowly inject the ethanolic C6-NBD-Ceramide solution to achieve a final concentration of 5 µM C6-NBD-Ceramide.
-
Incubate the complex for 30 minutes at 37°C with gentle agitation.
-
-
Cell Labeling:
-
Wash the polarized cell monolayers grown on filters three times with pre-warmed HBSS.
-
Incubate the cells with the C6-NBD-Ceramide/BSA complex (5 µM) in serum-free medium for 1-2 hours at 37°C in a CO2 incubator. The complex should be added to the basolateral compartment to mimic the physiological route of lipid uptake.
-
Protocol 2: BSA Back-Exchange to Quantify Surface-Localized C6-NBD-Galactosylceramide
Objective: To differentiate between C6-NBD-Galactosylceramide on the cell surface and that which has been internalized.
Materials:
-
Labeled polarized cells from Protocol 1
-
Ice-cold HBSS
-
Defatted BSA solution (10 mg/mL in HBSS)
Procedure:
-
After the labeling period, place the Transwell® plates on ice.
-
Wash the monolayers three times with ice-cold HBSS to remove unbound C6-NBD-Ceramide/BSA complex.
-
To determine the amount of C6-NBD-Galactosylceramide delivered to the apical surface, add ice-cold 10 mg/mL BSA in HBSS to the apical chamber and fresh ice-cold HBSS to the basolateral chamber.
-
To determine the amount of C6-NBD-Galactosylceramide delivered to the basolateral surface, add ice-cold 10 mg/mL BSA in HBSS to the basolateral chamber and fresh ice-cold HBSS to the apical chamber.
-
Incubate on ice for 30 minutes with gentle agitation. Repeat the BSA wash three times. The BSA-containing medium now contains the back-exchanged fluorescent lipid from the respective membrane domain.
Protocol 3: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
Objective: To separate and quantify C6-NBD-Galactosylceramide from other fluorescent lipid species.
Materials:
-
BSA back-exchange fractions and cell lysates
-
Chloroform
-
Methanol
-
TLC plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4 v/v/v)
-
Fluorescence imaging system for TLC plates
Procedure:
-
Lipid Extraction:
-
To the BSA back-exchange fractions and the remaining cell monolayers on the filter, add chloroform/methanol (2:1 v/v) to extract the lipids.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extracts under a stream of nitrogen.
-
-
TLC Analysis:
-
Resuspend the dried lipid extracts in a small volume of chloroform/methanol (2:1 v/v).
-
Spot the samples onto a silica TLC plate alongside a C6-NBD-Galactosylceramide standard.
-
Develop the TLC plate in the appropriate solvent system until the solvent front is near the top.
-
Dry the plate and visualize the fluorescent lipid spots using a fluorescence scanner.
-
Quantify the intensity of the C6-NBD-Galactosylceramide spot in each sample to determine the amount delivered to the apical and basolateral membranes.
-
Visualization of Signaling Pathways and Workflows
Caption: Apical Sorting Pathway of Galactosylceramide.
References
Application Notes and Protocols for Labeling Cellular Membranes with C6 NBD Galactosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide, a vital component of cellular membranes, particularly enriched in the myelin sheath of the nervous system.[1] This fluorescent probe consists of a galactosylceramide molecule linked to a nitrobenzoxadiazole (NBD) fluorophore via a six-carbon (C6) acyl chain. The NBD moiety allows for the visualization of the probe's localization and trafficking within live or fixed cells using fluorescence microscopy. These probes are instrumental in studying the intracellular transport, metabolism, and localization of galactosylceramide.[1] this compound has been utilized to investigate various cellular processes, including sphingolipid metabolism and transport, and serves as a valuable tool in drug development and the study of diseases associated with lipid trafficking, such as Krabbe disease.[1]
Physicochemical Properties and Spectral Data
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₉N₅O₁₁ | [2] |
| Molecular Weight | 737.88 g/mol | [2] |
| Excitation Maximum (Ex) | ~466 nm | [3] |
| Emission Maximum (Em) | ~536 nm | [3] |
| Solubility | Soluble in Chloroform, DMSO | [3] |
| Appearance | Dark solid | [3] |
| Storage | -20°C, protect from light | [2] |
Galactosylceramide Metabolic Pathway
The following diagram illustrates the key steps in the synthesis and degradation of galactosylceramide.
Caption: Metabolic pathway of galactosylceramide synthesis and degradation.
Experimental Protocols
Preparation of this compound-BSA Complex
For efficient delivery into cells, this compound is complexed with bovine serum albumin (BSA).
Materials:
-
This compound
-
Ethanol, absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nitrogen gas
-
Vortex mixer
Procedure:
-
Prepare a 1 mM stock solution of this compound in a chloroform:ethanol (19:1 v/v) or pure ethanol.
-
In a glass test tube, dispense the desired amount of the stock solution (e.g., 50 µL for a final 5 µM working solution in 10 mL).
-
Dry the lipid solution under a gentle stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Resuspend the lipid film in a small volume of absolute ethanol (e.g., 200 µL).
-
In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).
-
While vigorously vortexing the BSA solution, slowly inject the ethanolic this compound solution into the BSA solution.
-
The resulting this compound-BSA complex solution (e.g., 5 µM) can be stored at -20°C.
Protocol for Live-Cell Labeling
This protocol is suitable for visualizing the trafficking and localization of this compound in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound-BSA complex solution (e.g., 5 µM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Complete cell culture medium
Procedure:
-
Grow cells to a desired confluency (typically 70-80%).
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells with the this compound-BSA complex solution at 4°C for 30 minutes. This allows the probe to insert into the plasma membrane with minimal endocytosis.
-
Remove the labeling solution and wash the cells three times with ice-cold HBSS.
-
Add fresh, pre-warmed complete cell culture medium.
-
Incubate the cells at 37°C for a desired period (e.g., 30-60 minutes) to allow for internalization and trafficking of the probe.
-
Wash the cells with HBSS and proceed with fluorescence microscopy.
Protocol for Fixed-Cell Labeling
This protocol is for visualizing the distribution of this compound in fixed cells.
Materials:
-
Cells cultured on coverslips
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
This compound-BSA complex solution (e.g., 5 µM)
-
HBSS
-
Mounting medium
Procedure:
-
Grow cells to the desired confluency on coverslips.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the fixed cells with the this compound-BSA complex solution at room temperature for 30-60 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Proceed with fluorescence microscopy.
Quantitative Data Summary
The optimal labeling conditions can vary depending on the cell type. The following table provides a summary of reported conditions for this compound and the closely related C6 NBD Glucosylceramide. Researchers should optimize these parameters for their specific experimental system.
| Cell Type | Probe | Concentration (µM) | Incubation Time & Temperature | Reference |
| HT29 | C6 NBD Glucosylceramide | 4 | 10°C insertion, then 37°C for endocytosis | [2][4][5] |
| Madin-Darby canine kidney (MDCK) | This compound | Not specified | 10°C insertion followed by 37°C incubation | |
| MCF7 | C6 NBD Ceramide | 1 - 5 | 1 hour at 37°C | [6] |
| Various | C6 NBD Ceramide | 5 | 30 min at 4°C, then 30 min at 37°C |
Experimental Workflow
The following diagram outlines the general workflow for labeling cellular membranes with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Galactosylceramide Metabolism with C6-NBD Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosylceramide (GalCer) is a vital glycosphingolipid, predominantly found in the myelin sheath of the nervous system and playing crucial roles in cell signaling and development.[1] Dysregulation of GalCer metabolism is implicated in severe neurological disorders, most notably Krabbe disease, a devastating demyelinating condition caused by a deficiency in the lysosomal enzyme β-galactosylceramidase (GALC).[1] Understanding the dynamics of GalCer metabolism in a living organism is therefore critical for developing effective therapeutic strategies.
This document provides detailed application notes and protocols for the in vivo imaging of galactosylceramide metabolism using the fluorescent probe C6-NBD-galactosylceramide (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-galactosyl-β1-1'-sphingosine). C6-NBD-GalCer is a biologically active derivative of galactosylceramide tagged with the environmentally sensitive fluorophore, nitrobenzoxadiazole (NBD), which allows for the visualization and quantification of its uptake, trafficking, and catabolism in vivo.
Principle of the Method
The core of this technique lies in the administration of C6-NBD-GalCer to a living animal model. The fluorescent probe mimics the behavior of endogenous galactosylceramide and is processed by the same enzymatic machinery. As it traverses the metabolic pathways, its localization and the emergence of its fluorescent metabolites can be tracked using non-invasive whole-body imaging techniques or by ex vivo analysis of tissues. The fluorescence of the NBD group (typically excited around 466 nm and emitting around 536 nm) allows for sensitive detection.[2] This methodology enables researchers to study the biodistribution of GalCer, assess the activity of key enzymes like galactosylceramidase, and evaluate the efficacy of therapeutic interventions aimed at correcting metabolic defects.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Notes |
| C6-NBD-Galactosylceramide | Avanti Polar Lipids, MedChemExpress | Store at -20°C, protected from light. |
| Fatty acid-free Bovine Serum Albumin (BSA) | Sigma-Aldrich | For complexing the lipid probe for administration. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | Sterile, for injection. |
| Isoflurane | Patterson Veterinary | For anesthesia during imaging. |
| Animal Model (e.g., Twitcher mouse) | The Jackson Laboratory | A model for Krabbe disease. Wild-type mice for baseline. |
| In Vivo Imaging System (IVIS) | PerkinElmer | Or similar system with appropriate fluorescence filters. |
| HPLC System with Fluorescence Detector | Agilent, Waters | For quantitative analysis of metabolites. |
| Chloroform, Methanol | Fisher Scientific | HPLC grade, for lipid extraction. |
Experimental Protocols
Protocol 1: Preparation and Administration of C6-NBD-Galactosylceramide Probe
This protocol is adapted from methods for preparing and administering NBD-ceramide complexes.[3]
-
Preparation of C6-NBD-GalCer/BSA Complex: a. Prepare a 1 mM stock solution of C6-NBD-GalCer in chloroform or a suitable organic solvent. b. In a glass vial, evaporate a desired amount of the stock solution to dryness under a gentle stream of nitrogen gas. c. Resuspend the dried lipid film in absolute ethanol. d. Prepare a solution of fatty acid-free BSA in sterile PBS (e.g., 0.34 mg/mL). e. While vortexing, slowly add the ethanolic C6-NBD-GalCer solution to the BSA solution. f. The resulting complex should be protected from light and can be stored at -20°C. The final concentration should be determined based on the desired dosage for the animal model.
-
Animal Model and Administration: a. Use an appropriate animal model. For studying Krabbe disease, the Twitcher mouse is a well-established model.[4] Use age- and sex-matched wild-type mice as controls. b. Anesthetize the mouse using isoflurane. c. Administer the C6-NBD-GalCer/BSA complex via intravenous (tail vein) or intraperitoneal injection. The optimal dose and route should be determined empirically, but a starting point could be in the range of 1-5 mg/kg body weight. d. House the animals according to standard protocols and allow the probe to distribute for a predetermined period (e.g., 30 minutes to 24 hours) before imaging.
Protocol 2: In Vivo Fluorescence Imaging
-
Imaging Setup: a. Anesthetize the mouse with isoflurane for the duration of the imaging session. b. Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum). c. Set the excitation and emission filters appropriate for the NBD fluorophore (Excitation: ~465 nm, Emission: ~540 nm). d. Acquire whole-body fluorescence images at various time points post-injection to monitor the biodistribution and clearance of the probe.
-
Ex Vivo Organ Imaging: a. After the final in vivo imaging time point, euthanize the mouse. b. Perfuse with PBS to remove blood from the organs. c. Carefully dissect the organs of interest (e.g., brain, liver, spleen, kidneys, lungs). d. Arrange the organs in the imaging chamber and acquire fluorescence images to determine the relative accumulation of the probe in each tissue.
Protocol 3: Quantitative Analysis of C6-NBD-GalCer and its Metabolites by HPLC
This protocol is adapted from methods for analyzing NBD-ceramide metabolites.[3]
-
Lipid Extraction: a. Homogenize the harvested tissues in a chloroform/methanol mixture (e.g., 2:1 v/v). b. Follow a standard Bligh-Dyer or Folch lipid extraction procedure to separate the lipid-containing organic phase. c. Dry the lipid extract under nitrogen.
-
HPLC Analysis: a. Resuspend the dried lipid extract in a suitable solvent for HPLC injection (e.g., methanol). b. Use a reverse-phase C18 column for separation. c. Employ a gradient elution method with solvents such as methanol, water, and acetonitrile. The exact gradient will need to be optimized to resolve C6-NBD-GalCer from its potential metabolites (e.g., C6-NBD-ceramide, C6-NBD-sphingomyelin, C6-NBD-sulfatide). d. Detect the fluorescent lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for NBD. e. Quantify the amount of each lipid by comparing the peak area to a standard curve generated with known amounts of C6-NBD-GalCer and its potential metabolites.
Data Presentation
Quantitative Biodistribution of C6-NBD-Galactosylceramide
| Organ | Fluorescence Intensity (Arbitrary Units) at 4 hours | % Injected Dose per Gram of Tissue (Calculated from HPLC) |
| Liver | Experimental Value | Experimental Value |
| Spleen | Experimental Value | Experimental Value |
| Kidneys | Experimental Value | Experimental Value |
| Lungs | Experimental Value | Experimental Value |
| Brain | Experimental Value | Experimental Value |
| Heart | Experimental Value | Experimental Value |
Quantitative Analysis of C6-NBD-GalCer Metabolism in Tissues
This table presents hypothetical data to illustrate how the results of metabolic analysis could be displayed. Actual values would be determined experimentally.
| Tissue | C6-NBD-GalCer (pmol/mg tissue) | C6-NBD-Ceramide (pmol/mg tissue) | Other NBD-Metabolites (pmol/mg tissue) |
| Wild-Type Mouse Brain | Value | Value | Value |
| Twitcher Mouse Brain | Value (expected to be higher) | Value (expected to be lower) | Value |
| Wild-Type Mouse Liver | Value | Value | Value |
| Twitcher Mouse Liver | Value | Value | Value |
Visualizations
Caption: Metabolic pathway of Galactosylceramide.
Caption: Experimental workflow for in vivo imaging.
Discussion and Considerations
-
Probe Delivery: The formulation of the C6-NBD-GalCer probe is critical for its bioavailability. Complexing with BSA is a standard method to increase the solubility of lipids for systemic administration.
-
Animal Models: The choice of animal model is crucial. While wild-type animals provide baseline data, disease models like the Twitcher mouse are invaluable for studying pathological alterations in GalCer metabolism.[4]
-
Imaging Depth and Resolution: In vivo fluorescence imaging is generally limited by the penetration depth of light in tissues. Therefore, it is most effective for visualizing superficial tissues or for assessing the overall biodistribution of the probe. Ex vivo imaging of dissected organs provides more specific localization information.
-
Metabolite Identification: The identification of fluorescent peaks in HPLC chromatograms requires the use of appropriate standards for C6-NBD-GalCer and its potential metabolites.
-
Quantitative Accuracy: It is important to establish a linear range for detection and to account for potential quenching effects of the tissue environment. Normalizing fluorescence data to tissue weight or protein content is recommended for accurate comparisons.
By following these protocols and considerations, researchers can effectively utilize C6-NBD-galactosylceramide as a tool to investigate the complex dynamics of galactosylceramide metabolism in vivo, paving the way for a better understanding of related diseases and the development of novel therapies.
References
- 1. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Whole-body imaging with fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Untargeted Lipidomic Approach for Studying Different Nervous System Tissues of the Murine Model of Krabbe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
reducing C6 NBD Galactosylceramide photobleaching in time-lapse microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of C6 NBD Galactosylceramide during time-lapse microscopy experiments.
FAQs and Troubleshooting Guides
Q1: What is this compound and why is it prone to photobleaching?
This compound is a fluorescently labeled analog of galactosylceramide, a type of sphingolipid. The NBD (nitrobenzoxadiazole) fluorophore attached to the lipid allows for visualization of its dynamics within live cells. However, like many fluorophores, NBD is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light. This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter the NBD moiety, rendering it non-fluorescent.
Q2: My this compound signal is fading very quickly during my time-lapse experiment. What are the common causes?
Rapid photobleaching is a common issue in live-cell imaging. The primary culprits are:
-
Excessive Light Exposure: High laser power, long exposure times, and frequent image acquisition all contribute to accelerated photobleaching.
-
Cellular Environment: The local environment within the cell can influence photobleaching rates. For instance, cholesterol depletion in the Golgi apparatus has been shown to accelerate the photobleaching of C6-NBD-Ceramide.[1] The availability of molecular oxygen in different cellular compartments can also affect the rate of photobleaching.[1]
-
Imaging Medium Composition: Certain components in standard cell culture media, such as riboflavin and pyridoxal, can increase the photobleaching of some fluorophores.[2]
-
Suboptimal Microscope Settings: Using an incorrect or poorly optimized filter set, or having a high numerical aperture (NA) objective that gathers too much out-of-focus light, can increase overall light exposure and phototoxicity.
Q3: How can I minimize photobleaching of this compound?
A multi-pronged approach is most effective:
-
Optimize Imaging Parameters:
-
Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector.
-
Decrease Acquisition Frequency: Acquire images less frequently if your biological process allows.
-
-
Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your imaging medium. These reagents work by scavenging reactive oxygen species.
-
Choose the Right Imaging Medium: For sensitive experiments, consider using a specialized imaging medium that lacks components known to accelerate photobleaching.
-
Proper Microscope Setup: Ensure your microscope is correctly aligned and use appropriate filter sets to minimize bleed-through and unnecessary excitation.
Q4: What are antifade reagents and how do they work for live-cell imaging?
Antifade reagents are chemical compounds that reduce photobleaching. For live-cell imaging, it is crucial to use reagents that are non-toxic and cell-permeable. Common types include:
-
Trolox: A water-soluble analog of Vitamin E that acts as a potent antioxidant, scavenging reactive oxygen species.[3]
-
Oxyrase-based Reagents (e.g., ProLong™ Live Antifade Reagent): These enzymatic systems remove dissolved oxygen from the imaging medium, thereby reducing the formation of ROS.
-
Ascorbic Acid (Vitamin C): Another antioxidant that can help reduce photobleaching, though its effectiveness can be less significant than other options for some dyes.[3]
Q5: Are there any potential side effects or artifacts associated with using antifade reagents in live-cell imaging?
Yes, it's important to be aware of potential artifacts:
-
Cellular Stress: High concentrations of some antifade reagents can induce cellular stress or alter physiological processes. It is crucial to determine the optimal, non-toxic concentration for your specific cell type.
-
Altered Lipid Metabolism: While antifade reagents are designed to be inert, it's a good practice to perform control experiments to ensure they do not alter the trafficking or metabolism of this compound.
-
Changes in Local Environment: Oxygen scavengers, by their nature, create a hypoxic environment, which may affect certain cellular pathways.
Quantitative Data on Antifade Reagent Performance
Table 1: Illustrative Photostability of Fluorophores with and without Antifade Reagents
| Fluorophore/Dye | Condition | Number of Images to 50% Initial Intensity | Fold Improvement |
| emGFP | Medium Only | ~25 | - |
| ProLong™ Live Antifade | ~150 | 6.0x | |
| TagRFP | Medium Only | ~35 | - |
| ProLong™ Live Antifade | ~175 | 5.0x | |
| Hoechst 33342 | Medium Only | ~40 | - |
| ProLong™ Live Antifade | >240 | >6.0x |
Data is illustrative and based on performance of ProLong™ Live Antifade Reagent with various fluorescent proteins and dyes. The exact fold improvement for this compound may vary.[3]
Experimental Protocols
Protocol 1: Time-Lapse Imaging of this compound in Live Cells
This protocol provides a general guideline. Optimization for your specific cell type and microscope is recommended.
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the stock solution in pre-warmed imaging medium (e.g., DMEM without phenol red, or a specialized imaging buffer) to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove excess probe.
-
-
Antifade Reagent Application (Optional but Recommended):
-
If using an antifade reagent, add it to the final volume of imaging medium according to the manufacturer's instructions. For example, ProLong™ Live Antifade Reagent is typically added at a 1:100 dilution.[3]
-
Incubate for at least 15 minutes before imaging.
-
-
Time-Lapse Microscopy:
-
Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Microscope Settings:
-
Excitation: ~460-470 nm
-
Emission: ~530-540 nm
-
Laser Power: Start with the lowest possible setting and increase only as needed.
-
Exposure Time: Keep as short as possible.
-
Pinhole: Set to 1 Airy unit for confocal microscopy.
-
Acquisition Interval: Choose the longest interval that will still capture the dynamics of your biological process of interest.
-
-
Acquire a time-lapse series of images.
-
Visualizations
Caption: Experimental workflow for time-lapse imaging of this compound.
References
- 1. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-fading media for live cell GFP imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
potential cytotoxicity of C6 NBD Galactosylceramide at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing C6 NBD Galactosylceramide in their experiments, with a specific focus on addressing potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound classified as a hazardous substance?
A1: According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, it is recommended to handle it with standard laboratory safety practices.
Q2: What are the primary concerns when using this compound at high concentrations?
A2: While the SDS does not indicate inherent hazards, high concentrations of any fluorescently labeled lipid can lead to experimental artifacts and potential cytotoxicity. The primary concerns include:
-
Intrinsic Cytotoxicity: The molecule itself, or the NBD fluorophore, may exhibit cytotoxic effects at high concentrations.
-
Solvent Toxicity: The solvent used to dissolve the lipid (e.g., DMSO, ethanol) can be toxic to cells, especially at final concentrations above 0.1%.[1]
-
Phototoxicity: The NBD fluorophore can generate reactive oxygen species (ROS) upon excitation with light, leading to cell damage and death.[1] This effect is exacerbated at higher concentrations and with prolonged light exposure.
-
Alteration of Cellular Processes: High concentrations of exogenous lipids can disrupt membrane integrity and cellular signaling pathways.
Q3: What is the expected cytotoxic mechanism of this compound at high concentrations?
A3: Direct studies on the cytotoxic mechanism of high concentrations of this compound are limited. However, based on studies of the closely related molecule, C6-ceramide, potential mechanisms include the induction of apoptosis. C6-ceramide has been shown to activate the intrinsic apoptotic pathway through:
-
Caspase Activation: Specifically, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[2][3]
-
Mitochondrial Pathway Involvement: This includes the release of cytochrome c from the mitochondria into the cytosol.[2]
-
Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio can promote apoptosis.[3][4]
It is important to experimentally verify if these pathways are activated by this compound in your specific cell model.
Q4: Is there a known IC50 value for this compound?
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of this compound.
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in cytotoxicity assay | - Autofluorescence from cells or media components.- Non-specific binding of the fluorescent lipid.- Phenol red in the culture medium. | - Use a plate reader with background subtraction capabilities.- Include wells with media only and unstained cells as controls.[5]- Wash cells thoroughly after incubation with the compound.- Use phenol red-free media for the assay. |
| Inconsistent or non-reproducible cytotoxicity results | - Uneven cell seeding.- Variation in compound concentration across wells.- Edge effects in the microplate.- Phototoxicity from repeated imaging. | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette for adding the compound.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Minimize light exposure during imaging and use the lowest effective excitation intensity.[1] |
| No observed cytotoxicity even at high concentrations | - Cell line may be resistant to the compound's effects.- Insufficient incubation time.- Compound degradation or precipitation. | - Use a positive control known to induce cytotoxicity in your cell line.- Perform a time-course experiment to determine the optimal incubation period.- Visually inspect the wells for any precipitation of the compound. Ensure proper solubilization of the stock solution. |
| Observed cytotoxicity at very low concentrations | - High sensitivity of the cell line.- Solvent toxicity.- Phototoxicity. | - Perform a detailed dose-response curve starting from very low concentrations.- Ensure the final solvent concentration is below 0.1%.[1]- Reduce light exposure time and intensity.[1] |
Quantitative Data Summary
Direct quantitative data for the cytotoxicity of this compound is limited. The following table summarizes data for the related molecule, C6-Ceramide , to provide a potential reference range for designing experiments.
| Compound | Cell Line | Concentration | Observed Effect |
| C6-Ceramide | MCF-7 | 12.5 - 25 µM | Inhibition of cell viability |
| C6-Ceramide | MCF-7 | 50 µM | Induction of autophagy |
| C6-Ceramide | C6 glioma cells | Not specified | Induction of apoptosis |
| C6-Ceramide | HCT116 and OVCAR-3 | Not specified | Induction of apoptosis |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[6][7][8] This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Caspase Reagent Addition: Use a commercial luminescent or fluorescent caspase-3/7 assay kit and follow the manufacturer's instructions. This usually involves adding a reagent containing a proluminescent or fluorogenic caspase substrate directly to the wells.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxicity of this compound.
Potential Ceramide-Induced Apoptotic Signaling Pathway
Caption: A potential signaling pathway for ceramide-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ordering of ceramide formation, caspase activation, and Bax/Bcl-2 expression during etoposide-induced apoptosis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Bax or Bcl-2 overexpression on the ceramide-dependent apoptotic pathway in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C6 NBD Galactosylceramide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C6 NBD Galactosylceramide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescently labeled analog of galactosylceramide, a type of glycosphingolipid. The NBD (nitrobenzoxadiazole) fluorophore allows for the visualization of the molecule within cells. Its primary applications include studying the intracellular trafficking and metabolism of galactosylceramide, and it is commonly used as a marker for the Golgi apparatus in live and fixed cells.[1][2][3] It can also be used as a substrate for enzymes like neutral β-glycosylceramidase (GCase).[3]
Q2: What are the spectral properties of this compound?
A2: The approximate excitation and emission maxima for this compound are 466 nm and 536 nm, respectively, in nonpolar environments.[4] It is weakly fluorescent in aqueous solutions, and its fluorescence quantum yield increases significantly in lipid environments.[1]
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C, protected from light.[5][6] For long-term storage in solvent, it is recommended to store it at -80°C for up to six months.[7]
Q4: Why is it necessary to complex this compound with BSA?
A4: this compound is lipophilic and has low solubility in aqueous media. Complexing it with a carrier protein like bovine serum albumin (BSA), particularly fatty acid-free BSA, facilitates its delivery into cells in a monomeric form, preventing aggregation and ensuring efficient uptake.[1][4][8]
Troubleshooting Guide
Problem 1: Weak or No Golgi Staining
Q: I am not observing a clear Golgi staining pattern. The signal is very weak. What could be the issue?
A: Weak or absent Golgi staining can stem from several factors. Here are some potential causes and solutions:
-
Suboptimal Probe Concentration: The concentration of this compound may be too low.
-
Inadequate Incubation Time or Temperature: The probe may not have had enough time to be internalized and transported to the Golgi.
-
Poor Probe Delivery: If not properly complexed with BSA, the probe may aggregate and not be efficiently taken up by cells.
-
Cell Health: Unhealthy or stressed cells may exhibit altered lipid trafficking pathways.
-
Solution: Ensure that your cells are healthy, within a suitable passage number, and not overly confluent before starting the experiment.
-
Problem 2: High Background Fluorescence
Q: My images have high background fluorescence, making it difficult to discern the specific Golgi signal. How can I reduce the background?
A: High background fluorescence is a common issue and can be addressed through the following strategies:
-
Excess Probe Concentration: Using too high a concentration of the probe is a primary cause of high background.
-
Solution: Titrate the this compound concentration downwards. Often, a lower concentration is sufficient for specific staining and reduces background. Concentrations should ideally be kept below 5 µM.
-
-
Insufficient Washing: Residual probe on the cell surface or in the medium will contribute to background.
-
Solution: After the incubation period, wash the cells thoroughly with ice-cold, serum-free medium or phosphate-buffered saline (PBS).
-
-
Back-Extraction: This step actively removes the probe from the plasma membrane.
-
Solution: After labeling, incubate the cells with a medium containing fatty acid-free BSA (e.g., 1% w/v) at 4°C. This will "back-extract" the probe that has not been internalized.
-
-
Imaging Medium: The imaging medium itself can be a source of autofluorescence.
-
Solution: Use a phenol red-free and serum-free imaging medium for fluorescence microscopy to reduce background fluorescence.
-
Problem 3: Cell Toxicity or Death
Q: I am observing signs of cytotoxicity, such as cell rounding, detachment, or death, after incubating with this compound. What can I do to mitigate this?
A: Cytotoxicity can be a concern, especially in live-cell imaging experiments. Here are some ways to address it:
-
High Probe Concentration: this compound, like its parent molecule ceramide, can induce apoptosis at higher concentrations.
-
Solution: Use the lowest effective concentration of the probe that provides a satisfactory signal. Perform a dose-response experiment to determine the cytotoxic threshold for your cell line.
-
-
Prolonged Incubation: Long exposure to the probe can be detrimental to cells.
-
Solution: Minimize the incubation time to the shortest duration necessary for adequate Golgi labeling.
-
-
Solvent Toxicity: The solvent used to dissolve the probe (e.g., ethanol or DMSO) can be toxic to cells if present at high concentrations in the final culture medium.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is minimal (typically <0.1%).
-
-
Assessing Viability: It is crucial to monitor cell viability throughout your experiment.
Problem 4: Phototoxicity in Live-Cell Imaging
Q: During time-lapse imaging, my cells are showing signs of phototoxicity (e.g., blebbing, vacuolization, or cessation of normal processes). How can I minimize phototoxicity?
A: Phototoxicity is caused by the generation of reactive oxygen species (ROS) upon excitation of the fluorophore, which can damage cellular components.
-
Excessive Light Exposure: High-intensity light and long exposure times increase the risk of phototoxicity.
-
Solution: Reduce the excitation light intensity to the lowest level that provides a usable signal. Use the shortest possible exposure time and increase the interval between image acquisitions.
-
-
Choice of Fluorophore: While NBD is widely used, other fluorophores may be more photostable.
-
Solution: For long-term imaging, consider more photostable dyes if your experimental design allows.
-
-
Imaging Conditions: The imaging environment can influence phototoxicity.
-
Solution: Use an imaging medium with antioxidants to scavenge ROS. Maintain the cells in a properly controlled environment (temperature, CO2, humidity) to ensure they are healthy and more resilient to light-induced stress.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Cell Line Example | Notes |
| Probe Concentration | 1 - 5 µM | MCF7, HT29 | Higher concentrations may lead to cytotoxicity and background. Titration is recommended.[5][9] |
| BSA Concentration | 0.34 mg/mL | General | For complexing with the probe.[9] |
| Live Cell Staining: Loading Time | 30 minutes | General | At 4°C to allow for plasma membrane association.[4][10] |
| Live Cell Staining: Chase Time | 30 - 60 minutes | General | At 37°C to allow for internalization and transport to the Golgi.[4][9] |
| Fixed Cell Staining: Incubation Time | 30 minutes | General | At 4°C.[4][10] |
| Excitation Wavelength | ~466 nm | N/A | Optimal for NBD fluorophore. |
| Emission Wavelength | ~536 nm | N/A | Optimal for NBD fluorophore. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes how to prepare a 100 µM stock solution of the this compound-BSA complex.
-
Prepare a 1 mM stock solution of this compound in a mixture of chloroform and ethanol (19:1 v/v).
-
In a glass test tube, evaporate 100 µL of the 1 mM stock solution to dryness under a stream of nitrogen gas, followed by at least 1 hour under vacuum.
-
Redissolve the dried lipid in 200 µL of absolute ethanol.
-
In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in serum-free medium or PBS.
-
While vortexing the BSA solution, slowly inject the ethanolic solution of this compound.
-
The resulting 100 µM this compound/BSA complex can be stored at -20°C.
Protocol 2: Staining the Golgi Apparatus in Live Cells
-
Grow cells to 70-80% confluency on glass coverslips or in imaging dishes.
-
Wash the cells once with a serum-free balanced salt solution (e.g., HBSS) buffered with HEPES.
-
Dilute the this compound-BSA complex to a final concentration of 1-5 µM in serum-free medium.
-
Incubate the cells with the labeling solution for 30 minutes at 4°C.
-
Wash the cells three times with ice-cold serum-free medium.
-
Add fresh, pre-warmed complete medium and incubate the cells at 37°C for 30-60 minutes.
-
Replace the medium with a suitable imaging buffer (e.g., phenol red-free medium).
-
Visualize the Golgi apparatus using a fluorescence microscope with appropriate filter sets for the NBD fluorophore.
Protocol 3: Staining the Golgi Apparatus in Fixed Cells
-
Grow cells on glass coverslips as described for live-cell staining.
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature. Glutaraldehyde-based fixatives can also be effective.[10] Avoid using methanol or acetone as they can extract lipids.
-
Wash the cells three times with PBS.
-
Incubate the fixed cells with 1-5 µM this compound-BSA complex in a balanced salt solution for 30 minutes at 4°C.
-
Wash the cells three times with the same balanced salt solution.
-
(Optional) To enhance the Golgi signal, you can incubate the cells with a solution containing BSA or fetal calf serum for 30-90 minutes at room temperature.[10]
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Ceramide Synthase-dependent Ceramide Generation and Programmed Cell Death: INVOLVEMENT OF SALVAGE PATHWAY IN REGULATING POSTMITOCHONDRIAL EVENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Transcytosis in MDCK cells: identification of glycoproteins transported bidirectionally between both plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 10. Long-term, noninvasive viability monitoring of paclitaxel-treated cells | Axion Biosystems [axionbiosystems.com]
minimizing background fluorescence with C6 NBD Galactosylceramide
Welcome to the technical support center for C6-NBD-Galactosylceramide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is C6-NBD-Galactosylceramide and what is it used for?
C6-NBD-Galactosylceramide is a fluorescent analog of galactosylceramide. It contains a short six-carbon acyl chain (C6) and is tagged with a nitrobenzoxadiazole (NBD) fluorophore. This probe is cell-permeable and is widely used to study the intracellular trafficking, metabolism, and localization of galactosylceramides in live and fixed cells.[1][2] Its primary application is to visualize the transport of these lipids, often to the Golgi apparatus.[2][3]
Q2: What are the spectral properties of the NBD fluorophore?
The NBD (nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore typically has an excitation maximum around 466 nm and an emission maximum around 536 nm, appearing as green fluorescence.[3]
Q3: Why am I seeing high background fluorescence in my images?
High background fluorescence is a common issue and can originate from several sources:
-
Excess Probe Concentration: Using a concentration of C6-NBD-Galactosylceramide that is too high is a primary cause.[4]
-
Incomplete Washing: Failure to thoroughly wash away unbound probe after staining.[4]
-
Plasma Membrane Retention: The fluorescent lipid analog that has not been internalized and remains in the outer leaflet of the plasma membrane is a major contributor to background signal.[5]
-
Media Autofluorescence: Standard cell culture media containing phenol red and riboflavin can generate their own fluorescence.[4]
-
Serum Components: Fetal Bovine Serum (FBS) or other sera can be inherently fluorescent.[4]
Q4: What is a "back-exchange" procedure and why is it important?
A back-exchange procedure is a critical step for reducing background fluorescence from the plasma membrane.[4] After labeling cells with C6-NBD-Galactosylceramide, they are incubated with a medium containing a high concentration of a lipid acceptor, typically fatty-acid-free Bovine Serum Albumin (BSA) or serum.[5] This "back-exchange" effectively strips the fluorescent lipid from the outer leaflet of the plasma membrane, allowing for clearer visualization of the internalized probe that has been transported to intracellular compartments like the Golgi apparatus.[4][5]
Q5: How can I improve a weak Golgi signal without increasing the probe concentration?
Increasing the probe concentration can worsen background issues.[4] To improve a weak specific signal, consider the following:
-
Optimize Incubation Time and Temperature: A common starting point is to incubate cells with the probe at a low temperature (e.g., 4°C) for 30 minutes to allow the lipid to insert into the plasma membrane, followed by a "chase" period at 37°C for 30-60 minutes to allow for internalization and transport to the Golgi.[4][6]
-
Ensure Cell Health: Unhealthy or stressed cells may not exhibit normal lipid transport. Ensure cells are in a logarithmic growth phase and have high viability.
-
Check Cholesterol Levels: The fluorescence properties of NBD-labeled lipids can be affected by cellular cholesterol levels. Cholesterol deprivation has been shown to accelerate photobleaching of the NBD probe in the Golgi.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Probe concentration is too high. 2. Inadequate washing. 3. Probe remaining on the plasma membrane. 4. Autofluorescence from imaging medium or serum. | 1. Titrate Probe Concentration: Perform a dose-response experiment to find the lowest effective concentration. Concentrations should ideally be kept below 5 µM.[4] 2. Wash Thoroughly: After incubation with the probe, wash cells 3-4 times with a suitable buffer (e.g., HBSS).[4] 3. Implement a Back-Exchange: Incubate cells with a medium containing fatty-acid-free BSA (e.g., 2 mg/ml) or serum for 20-30 minutes at a low temperature (4-10°C) to remove the probe from the plasma membrane.[4][5][8] 4. Use Appropriate Media: Switch to a phenol red-free and, if possible, riboflavin-free imaging medium. Reduce serum concentration or use serum-free medium for the final imaging step.[4] |
| Weak or No Intracellular Signal | 1. Inefficient probe uptake. 2. Back-exchange procedure is too harsh. 3. Rapid degradation or metabolism of the probe. 4. Photobleaching. | 1. Optimize Labeling: Increase the incubation time or slightly increase the probe concentration (while monitoring background). Ensure the probe is complexed with BSA for efficient delivery to cells.[6] 2. Reduce Back-Exchange Stringency: Decrease the BSA concentration or shorten the incubation time for the back-exchange step.[5] 3. Perform a Time-Course Experiment: Image at multiple time points after the chase period to find the optimal window before the signal diminishes.[5] 4. Minimize Light Exposure: Reduce laser power and exposure time during image acquisition. Use an anti-fade mounting medium for fixed cells.[9] |
| Inconsistent Results Between Experiments | 1. Variability in cell density or health. 2. Inconsistent preparation of probe/BSA complexes. 3. Fluctuations in incubation temperatures. 4. Different imaging parameters. | 1. Standardize Cell Culture: Use cells from a similar passage number and ensure consistent seeding density and confluency.[5] 2. Prepare Fresh Solutions: Prepare fresh C6-NBD-Galactosylceramide/BSA complex for each experiment.[5] 3. Maintain Stable Temperatures: Use a temperature-controlled incubator or water bath for all incubation steps.[5] 4. Use Consistent Imaging Settings: Maintain the same microscope settings (e.g., laser power, gain, exposure) for all samples within an experiment.[5] |
Experimental Protocols & Methodologies
Key Experimental Parameters
The following table summarizes recommended starting concentrations and incubation times for various steps. Optimization may be required for specific cell types and experimental goals.
| Parameter | Recommended Range/Value | Purpose | Reference(s) |
| Probe Staining Concentration | 2 - 5 µM | Labeling of plasma membrane | [4][6][10] |
| Labeling Temperature | 4 - 10°C | Insertion into plasma membrane while minimizing endocytosis | [2][4][8] |
| Labeling Time | 30 minutes | Sufficient time for membrane incorporation | [4][6] |
| Chase Temperature | 37°C | Allow for temperature-dependent endocytosis and trafficking | [4][6] |
| Chase Time | 30 - 60 minutes | Transport of the probe to intracellular compartments (e.g., Golgi) | [4][6] |
| Back-Exchange Reagent | Fatty-acid-free BSA (2 mg/mL) or Serum (10%) | Removal of probe from the plasma membrane | [5][6] |
| Back-Exchange Temperature | 4 - 10°C | Inhibit endocytosis during the stripping process | [2][5][8] |
| Back-Exchange Time | 20 - 30 minutes | Sufficient time for probe removal | [2][8] |
Protocol 1: Live-Cell Imaging of C6-NBD-Galactosylceramide Trafficking
This protocol is designed for observing the dynamic process of C6-NBD-Galactosylceramide uptake and transport to the Golgi apparatus.
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
C6-NBD-Galactosylceramide
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Balanced salt solution (e.g., HBSS) or appropriate culture medium (phenol red-free recommended)
-
Ice bath
Procedure:
-
Prepare Probe-BSA Complex: Prepare a 5 µM staining solution of C6-NBD-Galactosylceramide complexed with BSA in cold medium/HBSS.[6]
-
Cell Preparation: Wash cells grown on coverslips twice with cold medium/HBSS.
-
Labeling: Place cells on ice. Aspirate the medium and add the cold probe-BSA complex solution. Incubate for 30 minutes at 4°C.[6]
-
Wash: Aspirate the labeling solution and wash the cells three times with cold medium/HBSS to remove unbound probe.
-
Chase Incubation: Add fresh, pre-warmed (37°C) medium to the cells and transfer them to a 37°C incubator. Incubate for 30 minutes to allow for internalization and transport.[6]
-
Back-Exchange (Crucial Step):
-
Final Wash: Aspirate the back-exchange solution and wash the cells three times with cold medium/HBSS.
-
Imaging: Add fresh, pre-warmed imaging medium (phenol red-free) to the cells. Proceed with imaging on a fluorescence microscope using appropriate filters for NBD (Excitation: ~466 nm, Emission: ~536 nm).
Visualizations
Experimental and Troubleshooting Workflows
Caption: A standard experimental workflow for labeling cells with C6-NBD-Galactosylceramide.
Caption: A troubleshooting flowchart for diagnosing high background fluorescence.
Cellular Pathway
Caption: Simplified pathway of C6-NBD-Galactosylceramide uptake and trafficking in a cell.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cholesterol deprivation affects the fluorescence properties of a ceramide analog at the Golgi apparatus of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Reducing background fluorescence reveals adhesions in 3D matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
C6 NBD Galactosylceramide artifacts and how to avoid them in imaging
Welcome to the technical support center for C6 NBD Galactosylceramide imaging. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and avoid artifacts in their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent analog of galactosylceramide, a type of sphingolipid. It is tagged with a nitrobenzoxadiazole (NBD) fluorophore, which allows for the visualization of its localization and trafficking within living and fixed cells. It is commonly used as a marker for the Golgi apparatus and to study the transport and metabolism of glycosphingolipids.[1][2][3]
Q2: How does this compound label the Golgi apparatus?
A2: When introduced to cells, this compound is taken up and transported to the Golgi apparatus. In many cell types, the accumulation in the Golgi is dependent on the metabolic conversion of the probe into other sphingolipids.[4] The short-chain (C6) nature of the NBD lipid analog allows it to be a substrate for enzymes within the Golgi.
Q3: What is the purpose of a "back-exchange" procedure?
A3: A back-exchange procedure is a critical step to remove the fluorescent probe that remains in the outer leaflet of the plasma membrane after initial labeling.[5] This is typically done by incubating the cells with a solution containing a lipid acceptor, such as fatty-acid-free bovine serum albumin (BSA).[5] Removing the plasma membrane signal is essential for accurately visualizing and quantifying the internalized probe that has reached intracellular compartments like the Golgi apparatus.[5]
Q4: Can this compound be used in both live and fixed cells?
A4: Yes, protocols are available for using this compound in both live and fixed cells.[3][6] For fixed-cell imaging, glutaraldehyde-based fixatives are often recommended to preserve the Golgi morphology.[6] It is important to avoid detergents and methanol/acetone fixatives, as they can extract or modify cellular lipids and interfere with the staining.[6]
Troubleshooting Guides
High Background Fluorescence
Issue: The fluorescence signal outside of the Golgi apparatus is high, making it difficult to resolve the target organelle.
| Potential Cause | Recommended Solution | Supporting Evidence/Notes |
| Excessive Probe Concentration | Perform a concentration titration to determine the lowest effective concentration that provides a clear Golgi signal. | Concentrations should ideally be kept below 5 µM for similar C6 NBD Ceramide probes to avoid saturation of metabolic enzymes.[7] |
| Residual Plasma Membrane Staining | Implement a thorough back-exchange protocol after the initial labeling step. | Incubating with fatty-acid-free BSA is a highly effective method for removing the probe from the plasma membrane.[5][8] |
| Insufficient Washing | Ensure adequate washing steps after both the labeling and back-exchange steps to remove unbound probe. | Use a balanced salt solution for washing.[5] |
| Autofluorescence from Media | Use a phenol red-free and, if possible, riboflavin-free imaging medium during image acquisition. | Commercially available low-fluorescence imaging solutions can significantly improve the signal-to-noise ratio.[8] |
Weak or No Intracellular Signal
Issue: The fluorescence signal from the Golgi apparatus is weak or absent.
| Potential Cause | Recommended Solution | Supporting Evidence/Notes |
| Inefficient Probe Uptake | Increase the concentration of this compound or extend the labeling incubation time. | Optimization of labeling parameters is often necessary and can be cell-type dependent.[5] |
| Overly Harsh Back-Exchange | Reduce the stringency of the back-exchange by decreasing the BSA concentration or shortening the incubation time. | A titration of back-exchange conditions is recommended to find the optimal balance between removing background and retaining the intracellular signal.[5] |
| Rapid Probe Degradation | Perform a time-course experiment to identify the optimal imaging window after labeling and before significant degradation occurs. | The metabolism of NBD-labeled lipids can vary between cell types.[5] |
| Photobleaching | Minimize the exposure time and excitation light intensity during image acquisition. Use of an anti-fade mounting medium can also be beneficial for fixed cells. | NBD dyes are known to be susceptible to photobleaching. |
Experimental Protocols
Live-Cell Imaging of this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in ethanol or a chloroform:ethanol mixture.
-
Dry down the required amount of the stock solution under a stream of nitrogen gas.
-
Resuspend the dried lipid in ethanol.
-
Inject the ethanolic solution into a vortexing solution of fatty-acid-free BSA in a balanced salt solution (e.g., HBSS) to form the complex. A typical final concentration is 5 µM of the this compound-BSA complex.[6][7]
-
-
Labeling:
-
Rinse the cells with a pre-chilled balanced salt solution.
-
Incubate the cells with the this compound-BSA complex for 30 minutes at 4°C. This allows the probe to insert into the plasma membrane while minimizing endocytosis.[6]
-
-
Chase Period:
-
Rinse the cells several times with ice-cold medium to remove the excess labeling solution.
-
Incubate the cells in fresh, pre-warmed complete medium at 37°C for 30-60 minutes. This "chase" period allows for the internalization and transport of the probe to the Golgi apparatus.[6]
-
-
Back-Exchange (Optional but Recommended):
-
To reduce plasma membrane background, perform a back-exchange by incubating the cells with a solution of fatty-acid-free BSA (e.g., 1-5% in a balanced salt solution) for 10-30 minutes at 10°C.[1] The optimal BSA concentration and incubation time should be determined empirically.
-
-
Imaging:
-
Wash the cells with an appropriate imaging medium (e.g., phenol red-free medium).
-
Image the cells using a fluorescence microscope with appropriate filters for the NBD fluorophore (Excitation ~466 nm, Emission ~536 nm).[3]
-
Visualizations
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Troubleshooting logic for high background fluorescence in this compound imaging.
Caption: Simplified trafficking pathway of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
improving signal-to-noise ratio in C6 NBD Galactosylceramide imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their C6-NBD Galactosylceramide imaging experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is C6-NBD Galactosylceramide and what is it used for?
A1: C6-NBD Galactosylceramide is a fluorescent analog of galactosylceramide, a type of sphingolipid. The C6-NBD portion is a fluorescent tag (nitrobenzoxadiazole) attached to a six-carbon acyl chain, which allows for the visualization of galactosylceramide trafficking and metabolism in living and fixed cells. It is commonly used to study sphingolipid transport, particularly to the Golgi apparatus, and to investigate the pathways of endocytosis and transcytosis.[1]
Q2: What are the optimal excitation and emission wavelengths for C6-NBD Galactosylceramide?
A2: The optimal excitation wavelength for C6-NBD is approximately 466 nm, and the emission maximum is around 536 nm.[2]
Q3: Why is it necessary to complex C6-NBD Galactosylceramide with Bovine Serum Albumin (BSA)?
A3: C6-NBD Galactosylceramide is a lipid and therefore has poor solubility in aqueous media. Complexing it with a carrier protein like BSA facilitates its delivery to the cell membrane in a monomeric form, which is crucial for its proper insertion into the plasma membrane and subsequent internalization.
Q4: What is a "back-exchange" procedure and why is it important?
A4: A back-exchange procedure involves incubating the cells with a BSA solution after labeling with C6-NBD Galactosylceramide. This process helps to remove the fluorescent lipid that remains in the outer leaflet of the plasma membrane. By removing this external signal, the signal-to-noise ratio is significantly improved, allowing for clearer visualization and more accurate quantification of the internalized probe.
Troubleshooting Guide
This guide addresses common issues encountered during C6-NBD Galactosylceramide imaging that can lead to a poor signal-to-noise ratio.
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from internalized C6-NBD Galactosylceramide, making data interpretation difficult.
| Possible Cause | Recommended Solution |
| Probe concentration is too high. | Perform a concentration titration to determine the lowest effective concentration that provides a clear signal without excessive background. A typical starting range is 1-5 µM. |
| Incomplete removal of unbound probe. | Increase the number and duration of washing steps after incubation with the probe. Use a balanced salt solution (e.g., HBSS) for washing. |
| Non-specific binding to the coverslip or plate. | Ensure the imaging surface is clean and properly coated if necessary. Pre-incubating the coverslip with a blocking agent may help. |
| Autofluorescence from cell culture medium. | Use phenol red-free and, if possible, riboflavin-free imaging medium during the experiment. |
| Residual probe in the plasma membrane. | Implement a BSA back-exchange protocol to remove the probe from the outer leaflet of the plasma membrane. |
Issue 2: Weak or No Signal
A weak signal can make it challenging to detect and analyze the localization of C6-NBD Galactosylceramide.
| Possible Cause | Recommended Solution |
| Inefficient probe delivery. | Ensure the C6-NBD Galactosylceramide is properly complexed with BSA before adding it to the cells. |
| Suboptimal incubation time or temperature. | Optimize the incubation time and temperature. For transport to the Golgi, a common protocol involves a 30-minute incubation at 4°C (to allow membrane insertion) followed by a chase period of 30-60 minutes at 37°C (to allow for internalization and transport). |
| Low probe concentration. | While high concentrations can cause background, a concentration that is too low will result in a weak signal. If background is not an issue, consider a modest increase in the probe concentration. |
| Cell health is compromised. | Ensure cells are healthy and not overly confluent, as this can affect their ability to internalize the probe. |
| Photobleaching. | Minimize the exposure of the sample to excitation light. Use the lowest laser power necessary for imaging and reduce the acquisition time. The use of an anti-fade mounting medium can also be beneficial for fixed cells. |
Experimental Protocols
Protocol 1: Preparation of C6-NBD Galactosylceramide-BSA Complex
-
Prepare a 1 mM stock solution of C6-NBD Galactosylceramide in ethanol or a chloroform:methanol (2:1, v/v) mixture.
-
In a glass tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in a balanced salt solution (e.g., HBSS).
-
While vortexing the BSA solution, slowly inject the ethanolic solution of C6-NBD Galactosylceramide to achieve the final desired concentration (typically 1-5 µM).
-
The resulting complex is ready for use in cell labeling.
Protocol 2: Live-Cell Imaging of C6-NBD Galactosylceramide Trafficking
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Wash the cells twice with a pre-warmed, serum-free imaging medium.
-
Incubate the cells with the C6-NBD Galactosylceramide-BSA complex (at the optimized concentration) in imaging medium for 30 minutes at 4°C on ice. This step facilitates the insertion of the lipid into the plasma membrane while minimizing endocytosis.
-
Wash the cells three times with cold imaging medium to remove the excess probe.
-
Add fresh, pre-warmed imaging medium and transfer the cells to a 37°C incubator for a chase period of 30-60 minutes to allow for internalization and transport to intracellular organelles.
-
(Optional but Recommended) Perform a BSA back-exchange to reduce background from the plasma membrane. Incubate the cells with a solution of fatty acid-free BSA (e.g., 2-5% w/v) in imaging medium for 10-30 minutes at 4°C.
-
Wash the cells twice with imaging medium.
-
Proceed with imaging using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~466 nm, Emission: ~536 nm).
Quantitative Data Summary
Optimizing the signal-to-noise ratio often involves adjusting several experimental parameters. The following tables provide a summary of typical ranges and their impact.
Table 1: Probe Concentration and Incubation Parameters
| Parameter | Typical Range | Effect on Signal | Effect on Background | Recommendation |
| C6-NBD Galactosylceramide Concentration | 1 - 10 µM | Increases with concentration | Increases significantly at higher concentrations | Start with 2-5 µM and optimize.[1] |
| Initial Incubation Time (at 4°C) | 15 - 60 min | Longer time may increase membrane labeling | Minimal effect if washing is thorough | 30 minutes is a common starting point. |
| Chase Incubation Time (at 37°C) | 15 - 120 min | Signal in target organelles increases over time | May increase if the probe is metabolized to other fluorescent species | Perform a time-course experiment to find the optimal chase time for your specific research question. |
Table 2: Back-Exchange Protocol Parameters
| Parameter | Typical Range | Effect on Background Reduction | Potential for Signal Loss | Recommendation |
| BSA Concentration | 1 - 5% (w/v) | Higher concentration is more effective | Higher concentration can strip internalized probe if incubation is too long | Start with 2% BSA and adjust as needed. |
| Back-Exchange Time | 10 - 60 min | Longer time removes more plasma membrane probe | Increased risk of losing specific intracellular signal | Begin with two 15-minute incubations. |
| Back-Exchange Temperature | 4°C - Room Temperature | 4°C is preferred to inhibit further trafficking | Minimal | Perform on ice or at 4°C. |
Visualizations
C6-NBD Galactosylceramide Cellular Trafficking Pathway
Caption: Cellular uptake and trafficking of C6-NBD Galactosylceramide.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
References
issues with C6 NBD Galactosylceramide solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and experimental use of C6 NBD Galactosylceramide.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is soluble in a variety of organic solvents. For quantitative data, please refer to the solubility table below. Generally, it is soluble in methanol and mixtures of chloroform and methanol, such as a 5:1 ratio.[1] For similar NBD-labeled lipids like C6 NBD Ceramide, quantitative solubility data is available and can serve as a useful reference.[2]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions in an organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol.[2] For instance, a stock solution can be prepared by dissolving the solid this compound in the chosen solvent. To ensure complete dissolution, gentle vortexing or sonication may be applied. Store stock solutions at -20°C and protect them from light.
Q3: My this compound solution precipitated after dilution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution in aqueous media is a common issue with lipid-based probes. To address this, it is recommended to first dissolve the this compound in a water-miscible organic solvent like DMF or ethanol before diluting it with the aqueous buffer of choice.[2][3] For cellular experiments, complexing the fluorescent lipid with bovine serum albumin (BSA) can enhance its delivery and reduce precipitation.
Q4: I am observing a very weak fluorescent signal in my experiment. What could be the reason?
A4: A weak fluorescent signal can be due to several factors:
-
Low Concentration: The concentration of this compound may be too low. Consider optimizing the concentration used for labeling.
-
Photobleaching: The NBD fluorophore is susceptible to photobleaching. Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if applicable.
-
Incorrect Filter Set: Ensure that you are using the appropriate filter set for the NBD fluorophore (Excitation/Emission maxima ~466/536 nm).
-
Cell Health: Poor cell health can affect the uptake and localization of the probe. Ensure your cells are healthy and viable.
Q5: The background fluorescence in my images is very high. How can I reduce it?
A5: High background fluorescence can obscure the specific signal. Here are some ways to reduce it:
-
Washing Steps: Increase the number and duration of washing steps after incubation with the probe to remove any unbound this compound.
-
Use of BSA: Complexing the probe with BSA can help in more targeted delivery to cells and reduce non-specific binding to the culture dish or coverslip.
-
Phenol Red-Free Medium: If imaging live cells, use a phenol red-free medium, as phenol red can contribute to background fluorescence.
-
Autofluorescence: Some of the background may be due to cellular autofluorescence. You can capture an image of unlabeled cells under the same imaging conditions to assess the level of autofluorescence.
Quantitative Data Summary
Solubility of NBD-Labeled Sphingolipids
The following table summarizes the solubility of C6 NBD Ceramide, a structurally similar compound to this compound. This data can be used as a reference for solvent selection. For this compound, qualitative solubility in methanol and a 5:1 chloroform:methanol mixture has been reported.[1]
| Solvent | C6 NBD Ceramide (d18:1/6:0) Solubility | This compound (d18:1/6:0) Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL[2] | Information not available |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL[2] | Information not available |
| Ethanol | ~5 mg/mL[2] | Information not available |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[2] | Information not available |
| Chloroform:Methanol (5:1) | Information not available | Soluble[1] |
| Methanol | Information not available | Soluble[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound to room temperature.
-
Add the desired volume of an appropriate organic solvent (e.g., DMF, DMSO, or ethanol) to achieve the target concentration (e.g., 1 mg/mL).
-
Vortex the solution until the lipid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Labeling of Live Cells with this compound-BSA Complex
-
Preparation of BSA Complex:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10 mg/mL in a suitable buffer like HBSS).
-
In a separate tube, add the desired amount of this compound stock solution.
-
While vortexing the BSA solution, slowly add the this compound stock solution.
-
Continue to vortex for a few minutes to allow for complex formation. The final concentration of the probe and BSA will depend on the specific experimental requirements.
-
-
Cell Labeling:
-
Culture cells to the desired confluency on coverslips or in imaging dishes.
-
Wash the cells twice with a pre-warmed, serum-free medium or a suitable buffer (e.g., HBSS).
-
Incubate the cells with the this compound-BSA complex in a serum-free medium at 37°C for a specified time (e.g., 10-30 minutes). The optimal incubation time may need to be determined empirically.
-
After incubation, wash the cells three times with the serum-free medium to remove the excess probe.
-
The cells are now ready for imaging. It is advisable to image the cells in a phenol red-free medium to reduce background fluorescence.
-
Visualizations
Galactosylceramide Metabolic Pathway
References
Technical Support Center: Optimizing C6-NBD-Galactosylceramide Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C6-NBD-Galactosylceramide (C6-NBD-GalCer) for cellular labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for labeling cells with C6-NBD-Galactosylceramide?
The optimal incubation time can vary depending on the cell type and experimental goal. However, a common starting point is a two-step incubation process. First, cells are incubated with the C6-NBD-GalCer/BSA complex at 4°C for 30 minutes to allow the lipid to insert into the plasma membrane. This is followed by a chase incubation at 37°C for 30-60 minutes to allow for internalization and transport to the Golgi apparatus.[1][2] For some applications, a continuous incubation at 37°C for 1 to 2 hours may also be effective.[3] It is highly recommended to perform a time-course experiment to determine the ideal incubation time for your specific cell line and experimental conditions.[4]
Q2: What is the recommended concentration of C6-NBD-Galactosylceramide for cell labeling?
A typical working concentration for C6-NBD-Galactosylceramide is between 2 and 5 µM.[1][3] It is advisable to perform a concentration titration to find the lowest effective concentration that provides a strong signal without causing cellular toxicity or artifacts.
Q3: Why is it necessary to complex C6-NBD-Galactosylceramide with Bovine Serum Albumin (BSA)?
C6-NBD-Galactosylceramide is a lipid analog that is poorly soluble in aqueous media.[5][6] Complexing it with a carrier protein like fatty acid-free BSA facilitates its delivery to the cell membrane in a monomeric form, allowing for efficient insertion and subsequent internalization.[1][7]
Q4: How can I minimize background fluorescence from the plasma membrane?
To reduce background fluorescence from the plasma membrane, a "back-exchange" procedure can be performed after the labeling incubation. This involves incubating the cells with a medium containing fatty acid-free BSA (e.g., up to 5% w/v) or fetal calf serum at a low temperature (e.g., 4°C) to extract the fluorescent lipid molecules remaining in the outer leaflet of the plasma membrane.[4]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Intracellular Fluorescence Signal | 1. Inefficient probe uptake: The concentration or incubation time may be insufficient.[4] 2. Harsh back-exchange: The conditions may be stripping the probe from intracellular compartments.[4] 3. Rapid probe degradation: The C6-NBD-GalCer may be quickly metabolized.[4] | 1. Optimize labeling: Increase the C6-NBD-GalCer concentration or extend the labeling time. 2. Reduce back-exchange stringency: Decrease the BSA concentration or shorten the incubation time. Perform the back-exchange at a lower temperature (e.g., 4°C).[4] 3. Time-course experiment: Perform a time-course experiment to identify the optimal imaging time point after labeling and before significant degradation occurs.[4] |
| High Background Fluorescence | 1. Incomplete removal of the probe from the plasma membrane. 2. Cellular autofluorescence. | 1. Optimize back-exchange: Increase the BSA concentration (up to 5% w/v), the number of washes, or the incubation time (up to 90 minutes).[4] 2. Include an unstained control: Image unstained cells using the same settings to determine the level of autofluorescence.[4] |
| Inconsistent Results Between Experiments | 1. Variability in cell density or health. 2. Inconsistent preparation of BSA/lipid complexes. 3. Fluctuations in incubation temperature. 4. Differences in imaging parameters. | 1. Standardize cell culture: Ensure consistent cell seeding density and monitor cell health.[4] 2. Prepare fresh solutions: Prepare fresh BSA and C6-NBD-GalCer/BSA complexes for each experiment. 3. Maintain stable temperatures: Use a temperature-controlled incubator or water bath for all incubation steps.[4] 4. Use consistent imaging settings: Maintain the same microscope settings (e.g., laser power, gain) for all samples within an experiment.[4] |
Experimental Protocols
Protocol 1: Live-Cell Labeling of the Golgi Apparatus
This protocol describes a standard method for visualizing the Golgi apparatus in living cells using C6-NBD-Galactosylceramide.
Materials:
-
C6-NBD-Galactosylceramide
-
High-quality Dimethyl Sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Complete cell culture medium
-
Live cells cultured on imaging-appropriate plates or coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of C6-NBD-Galactosylceramide in DMSO. Store aliquots at -20°C, protected from light.
-
C6-NBD-GalCer/BSA Complex Formation:
-
Dry an aliquot of the stock solution under a stream of nitrogen.
-
Resuspend the lipid film in a small volume of ethanol.
-
While vortexing, inject the ethanol-lipid solution into a solution of fatty acid-free BSA in HBSS (e.g., 0.34 mg/mL) to achieve the desired final concentration of the complex (typically 5 µM).
-
-
Cell Labeling:
-
Imaging:
-
Wash the cells with fresh medium.
-
Image the cells using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission maxima ~466/536 nm).
-
Protocol 2: Back-Exchange to Reduce Plasma Membrane Staining
This protocol can be performed after the labeling step in Protocol 1 to minimize background from the plasma membrane.
Procedure:
-
Following the 37°C incubation (step 3 of Protocol 1), aspirate the medium.
-
Add a back-exchange medium containing fatty-acid-free BSA (e.g., 2-5% w/v) in HBSS.
-
Incubate the cells for 30 minutes at 4°C.
-
Aspirate the back-exchange medium and wash the cells 2-3 times with cold HBSS.
-
Proceed with imaging.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Working Concentration | 4 µM | HT29 | [8] |
| 2.0 µM | NCI/ADR-RES | [3] | |
| 5 µM | General | [1] | |
| Incubation Time (Labeling) | 30 min at 4°C | General (Live Cells) | [1] |
| 120 min | NCI/ADR-RES | [3] | |
| Incubation Time (Chase) | 30-60 min at 37°C | General (Live Cells) | [1] |
| 0.5 or 1 h at 37°C | MDCK | [8] | |
| 2, 15, 30, 60 min at 37°C | BHK | [2] | |
| Back-Exchange Incubation | 20 min at 10°C | HT29 | [8] |
| up to 90 minutes | General | [4] |
Visualizations
Caption: Live-cell labeling workflow for C6-NBD-Galactosylceramide.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Cell Navigator® NBD Ceramide Golgi Staining Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
controlling for non-specific staining with C6 NBD Galactosylceramide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing C6 NBD Galactosylceramide (C6-NBD-GalCer) and controlling for non-specific staining in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescently labeled analog of galactosylceramide, a type of sphingolipid.[1] The NBD (nitrobenzoxadiazole) group attached to the shorter C6 acyl chain allows for visualization of the molecule within cells using fluorescence microscopy.[2] It is primarily used to study the intracellular trafficking, metabolism, and localization of galactosylceramide.[1][3] It can also be used as a substrate for enzymes like neutral β-glycosylceramidase (GCase).[1][3]
Q2: What is "non-specific staining" and why is it a problem?
A2: Non-specific staining refers to the binding of the fluorescent probe to cellular components other than the intended target, or its persistence in locations that are not part of the specific biological pathway being studied. This can manifest as high background fluorescence, making it difficult to distinguish the true signal from noise and leading to inaccurate interpretation of the lipid's localization and transport. A common issue is the retention of the probe in the outer leaflet of the plasma membrane, which can obscure the signal from internalized molecules.[4]
Q3: What are the main causes of non-specific staining with this compound?
A3: The primary causes include:
-
Hydrophobic Interactions: The lipid nature of the probe can lead to non-specific binding to various cellular membranes and proteins.
-
High Probe Concentration: Using an excessive concentration of C6-NBD-GalCer can lead to probe aggregation and non-specific accumulation.[5]
-
Insufficient Washing: Failure to adequately remove unbound probe after labeling will result in high background.[5]
-
Probe Remaining in the Plasma Membrane: A significant portion of the probe may remain in the outer leaflet of the plasma membrane after the initial labeling step.[4][6]
Q4: What is a "back-exchange" protocol and why is it important?
A4: A back-exchange procedure is a critical step designed to remove the fluorescent this compound that has not been internalized by cells and remains in the outer leaflet of the plasma membrane.[4][6] This is typically achieved by incubating the cells with a solution containing a lipid acceptor, most commonly Bovine Serum Albumin (BSA).[4][5] By removing the plasma membrane signal, the intracellular fluorescence, for instance in the Golgi apparatus, can be more clearly visualized and accurately quantified.[4]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from internalized this compound.
| Potential Cause | Recommended Solution |
| Probe concentration is too high. | Perform a concentration titration to determine the optimal probe concentration. Concentrations should ideally be kept below 5 µM.[5][7] |
| Excess probe not washed away. | Increase the number and duration of washing steps after the initial labeling. Use a balanced salt solution for washes.[5] |
| Probe remaining on the cell surface. | Implement a back-exchange protocol using fatty-acid-free BSA to remove the probe from the plasma membrane.[4][5][6] |
| Autofluorescence from media components. | Use phenol red-free and riboflavin-free imaging media to reduce background from the media itself.[5] |
Issue 2: Weak or No Intracellular Signal
A faint or absent intracellular signal can make it impossible to track the lipid's transport.
| Potential Cause | Recommended Solution |
| Inefficient uptake of the probe. | Increase the concentration of this compound or extend the labeling incubation time.[4] |
| Back-exchange is too harsh. | Reduce the BSA concentration or shorten the back-exchange incubation time. Performing the back-exchange at a lower temperature (e.g., 4°C) can also reduce the stringency.[4] |
| Rapid degradation of the probe. | The this compound may be quickly metabolized within the cell.[4] Consider analyzing metabolites via TLC if this is suspected. |
| Suboptimal incubation times and temperatures. | A common protocol involves a 30-minute incubation with the C6-NBD-GalCer-BSA complex at 4°C, followed by a chase period at 37°C for 30 minutes to allow for transport to the Golgi.[8] Optimize these times for your specific cell type. |
Issue 3: Inconsistent Results
Variability between experiments can compromise the reliability of your findings.
| Potential Cause | Recommended Solution |
| Variability in cell health or density. | Standardize cell seeding density and ensure consistent cell health and confluency for all experiments.[4] |
| Inconsistent preparation of solutions. | Prepare fresh BSA or serum solutions for each experiment to avoid degradation and ensure consistent concentrations.[4] |
| Fluctuations in temperature. | Use a temperature-controlled incubator or water bath for all incubation steps to ensure reproducibility.[4] |
| Differences in imaging parameters. | Maintain consistent imaging settings (e.g., laser power, gain, exposure time) across all samples and experiments. |
Experimental Protocols
Protocol 1: Preparation of C6-NBD-GalCer-BSA Complex
For effective and reproducible cell staining, it is recommended to deliver the this compound as a complex with defatted Bovine Serum Albumin (BSA).[8]
Materials:
-
This compound
-
Chloroform:Ethanol (19:1 v/v)
-
Absolute Ethanol
-
Defatted BSA
-
Serum-free balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
Procedure:
-
Prepare a 1 mM stock solution of this compound in chloroform:ethanol (19:1 v/v).
-
Aliquot the desired amount of the stock solution into a glass test tube.
-
Evaporate the solvent under a stream of nitrogen, followed by at least 1 hour under vacuum to ensure all solvent is removed.
-
Redissolve the dried lipid in absolute ethanol. For example, 50 µL of a 1 mM stock can be redissolved in 200 µL of ethanol.[8]
-
In a separate tube, prepare a solution of defatted BSA in the balanced salt solution (e.g., 0.34 mg/mL).[8]
-
While vigorously vortexing the BSA solution, inject the ethanolic C6-NBD-GalCer solution into the vortex.[8]
-
The resulting complex (e.g., 5 µM C6-NBD-GalCer + 5 µM BSA) can be stored at -20°C.[8]
Protocol 2: Staining Live Cells and Back-Exchange
This protocol describes the labeling of live cells and the subsequent removal of the plasma membrane-associated probe.
Materials:
-
Cells grown on glass coverslips
-
C6-NBD-GalCer-BSA complex (from Protocol 1)
-
Ice-cold and 37°C balanced salt solution
-
Back-exchange solution: Balanced salt solution containing fatty-acid-free BSA (e.g., 1-5% w/v)
Procedure:
-
Rinse cells grown on coverslips with a balanced salt solution.
-
Incubate the cells with the C6-NBD-GalCer-BSA complex (e.g., 5 µM) for 30 minutes at 4°C.[8] This allows the probe to insert into the plasma membrane while minimizing endocytosis.
-
Rinse the cells several times with ice-cold balanced salt solution to remove the excess labeling solution.
-
Incubate the cells in fresh, pre-warmed (37°C) medium for a "chase" period (e.g., 30 minutes) to allow for internalization of the probe.[8]
-
Back-Exchange:
-
Aspirate the chase medium.
-
Add the ice-cold back-exchange solution (BSA in balanced salt solution).
-
Incubate on ice for a predetermined time (e.g., 20-30 minutes). The optimal BSA concentration and incubation time should be determined empirically for your cell type.[3][9]
-
Repeat the back-exchange step if necessary for more complete removal of the surface probe.
-
-
Wash the cells 2-3 times with the balanced salt solution.[4]
-
Proceed with imaging using fluorescence microscopy.
Visualizations
Caption: Experimental workflow for this compound staining with back-exchange.
Caption: Cellular pathway of this compound uptake and the role of back-exchange.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecopoeia.com [genecopoeia.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to C6 NBD Galactosylceramide and C6 NBD Glucosylceramide for Researchers
For researchers, scientists, and drug development professionals, the choice between C6 NBD Galactosylceramide (C6 NBD-GalCer) and C6 NBD Glucosylceramide (C6 NBD-GlcCer) as fluorescent probes depends on the specific biological question being addressed. These structurally similar glycosphingolipids, differing only in the stereochemistry of the sugar headgroup, exhibit distinct metabolic fates and cellular trafficking pathways, making them valuable tools for dissecting complex cellular processes.
This guide provides an objective comparison of the performance of C6 NBD-GalCer and C6 NBD-GlcCer, supported by experimental data, to aid in the selection of the appropriate probe for your research needs.
Physicochemical and Fluorescent Properties
Both C6 NBD-GalCer and C6 NBD-GlcCer are tagged with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to a six-carbon acyl chain. The NBD group is known for its environmental sensitivity, meaning its fluorescence properties can change depending on the polarity of its surroundings.[1] While this can be a powerful tool for probing membrane microenvironments, it also means that the fluorescent properties are not absolute and can vary between different cellular compartments.
| Property | This compound | C6 NBD Glucosylceramide | Citation |
| Molecular Formula | C₃₆H₅₉N₅O₁₁ | C₃₆H₅₉N₅O₁₁ | [2] |
| Molecular Weight | 737.88 g/mol | 737.88 g/mol | [2] |
| Excitation Max (Ex) | ~466 nm (in Methanol) | ~466 nm (in Methanol) | [3][4] |
| Emission Max (Em) | ~536 nm (in Methanol) | ~535 nm (in Methanol) | [3][4] |
| Fluorescence | Green | Green | [3][4] |
| Photostability | Moderate; sensitive to the presence of cholesterol. | Moderate; sensitive to the presence of cholesterol. | |
| Quantum Yield | Moderate; environmentally sensitive. | Moderate; environmentally sensitive. | [1] |
Note: Direct comparative studies on the quantum yield and photostability of C6 NBD-GalCer and C6 NBD-GlcCer under identical conditions are limited. The data presented are general properties of NBD-labeled lipids.
Performance in Experimental Applications
The primary utility of these probes lies in their differential behavior in cellular systems, reflecting the distinct roles of their endogenous counterparts.
Cellular Uptake and Trafficking
In polarized epithelial cells, such as Madin-Darby canine kidney (MDCK) cells, newly synthesized C6 NBD-GlcCer is preferentially delivered to the apical surface, whereas C6 NBD-GalCer shows a more random distribution. However, during transcytosis, both analogs are transported with similar kinetics, suggesting a lack of sorting in this pathway.
In polarized human hepatoma HepG2 cells, a clear sorting mechanism is observed. C6 NBD-GlcCer recycles between the sub-apical compartment and the apical bile canalicular membrane.[5] In contrast, C6 NBD-Galactosylceramide is sorted in the sub-apical compartment and directed to the basolateral surface, similar to C6 NBD-sphingomyelin.[5] This differential sorting highlights their utility in studying the mechanisms of lipid trafficking and the establishment of membrane polarity.
In human neuron-glia co-cultures, C6 NBD-GlcCer is transported from neurons to glial cells for degradation, a process stimulated by glial-secreted factors like TGF-β.[6][7]
Enzyme Assays
Both C6 NBD-GalCer and C6 NBD-GlcCer serve as substrates for their respective hydrolases, galactosylceramidase (GALC) and glucosylceramidase (GBA), whose deficiencies lead to the lysosomal storage disorders Krabbe disease and Gaucher disease, respectively.
| Application | This compound | C6 NBD Glucosylceramide | Key Considerations |
| Enzyme Substrate | Substrate for galactosylceramidase (GALC) and neutral β-glycosylceramidase.[8] | Substrate for glucosylceramidase (GBA).[9] | The use of a fluorescent analog allows for continuous and sensitive measurement of enzyme activity. |
| Cellular Trafficking | Shows distinct sorting from C6 NBD-GlcCer in polarized cells.[5] | Preferentially targeted to the apical membrane in some polarized cells.[5] | The choice of probe depends on the specific trafficking pathway being investigated. |
| Disease Modeling | Used to study the metabolism of galactosylceramide in the context of Krabbe disease. | Used to study the metabolism and internalization of glucosylceramide in the context of Gaucher disease.[9] | These probes can help elucidate the cellular consequences of enzyme deficiencies. |
Enzyme Kinetics:
For instance, a study using a different fluorescently labeled galactosylceramide analog with galactosylceramidase from human skin fibroblasts reported a Km of 0.025 mM.[10] For glucosylceramidase, studies often use artificial substrates like 4-methylumbelliferyl-β-D-glucopyranoside.
Signaling Pathways
Both galactosylceramide and glucosylceramide are key players in sphingolipid metabolism and can be converted to other bioactive molecules. Their fluorescent analogs can be used to trace their metabolic fate and involvement in signaling cascades.
Caption: Metabolic pathway of Galactosylceramide.
Caption: Metabolic pathway of Glucosylceramide.
Experimental Protocols
Cellular Uptake and Trafficking of C6 NBD-Glycosphingolipids
This protocol describes a general method for labeling cells with C6 NBD-glycosphingolipids and observing their trafficking using fluorescence microscopy.
Materials:
-
C6 NBD-Galactosylceramide or C6 NBD-Glucosylceramide
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells (e.g., MDCK, HepG2, or fibroblasts) on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare a 5 µM solution of C6 NBD-GalCer or C6 NBD-GlcCer in serum-free DMEM containing 0.1% fatty acid-free BSA. Vortex thoroughly to ensure the lipid is complexed with BSA.
-
Labeling: Wash the cells twice with pre-warmed PBS. Incubate the cells with the labeling medium for 30-60 minutes at 37°C in a CO₂ incubator.
-
Chase: To follow the trafficking of the internalized lipid, wash the cells three times with cold PBS to remove the labeling medium. Then, add fresh, pre-warmed complete medium (containing serum) and incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Back-Exchange (Optional): To visualize only the internalized pool of the fluorescent lipid, perform a back-exchange step to remove the lipid from the plasma membrane. Wash the cells with cold PBS and incubate them with DMEM containing 5% fatty acid-free BSA for 30 minutes on ice, with gentle agitation. Repeat this step twice.
-
Imaging: After the desired chase period, wash the cells with PBS and image them immediately using a confocal microscope with appropriate filter sets for NBD fluorescence (e.g., excitation at 488 nm and emission at 515-565 nm).
Caption: Workflow for cellular uptake and trafficking experiments.
In Vitro Enzyme Activity Assay
This protocol provides a general framework for measuring the activity of galactosylceramidase or glucosylceramidase using their respective C6 NBD-labeled substrates.
Materials:
-
C6 NBD-Galactosylceramide or C6 NBD-Glucosylceramide
-
Cell or tissue lysate containing the enzyme of interest
-
Assay buffer (e.g., sodium citrate buffer, pH 4.5, containing a detergent like sodium taurocholate)
-
Stop solution (e.g., chloroform/methanol mixture)
-
Thin-Layer Chromatography (TLC) system
-
Fluorescence plate reader or TLC scanner
Procedure:
-
Substrate Preparation: Prepare a stock solution of the C6 NBD-glycosphingolipid in an organic solvent (e.g., chloroform/methanol). Evaporate the solvent and resuspend the lipid in the assay buffer to form micelles or liposomes.
-
Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate with the substrate solution. The final substrate concentration should be optimized based on the enzyme's Km.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a 2:1 mixture of chloroform:methanol) to extract the lipids.
-
Lipid Separation: Separate the unhydrolyzed substrate from the fluorescent product (C6 NBD-ceramide) using TLC with an appropriate solvent system.
-
Quantification: Quantify the amount of fluorescent product by scraping the corresponding band from the TLC plate and measuring the fluorescence in a suitable solvent, or by using a TLC scanner.
-
Calculation: Calculate the enzyme activity based on the amount of product formed per unit time and protein concentration. A standard curve of C6 NBD-ceramide should be used for accurate quantification.
Conclusion
Both this compound and C6 NBD Glucosylceramide are powerful tools for investigating sphingolipid metabolism and trafficking. Their key difference lies in the stereochemistry of the sugar headgroup, which leads to distinct recognition by enzymes and sorting machinery within the cell.
-
Choose C6 NBD Glucosylceramide to study the biosynthesis of complex glycosphingolipids, trafficking to the apical membrane in polarized cells, and for assays involving glucosylceramidase, particularly in the context of Gaucher disease.
-
Choose this compound for studies on galactosylceramide metabolism, its distinct trafficking pathways in polarized cells, and for assays involving galactosylceramidase, especially in relation to Krabbe disease.
Careful consideration of the specific research question and the known differential behavior of these two probes will ensure the selection of the most appropriate tool for elucidating the complex biology of glycosphingolipids.
References
- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. biotium.com [biotium.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuronal activity induces glucosylceramide that is secreted via exosomes for lysosomal degradation in glia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. Synthesis of a fluorescent derivative of glucosyl ceramide for the sensitive determination of glucocerebrosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Use of fluorescence-labelled cerebroside as a substrate for galactosylceramidase of human skin fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C6 NBD Galactosylceramide and BODIPY-Labeled Galactosylceramide for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular biology, the visualization of lipid trafficking and metabolism in living cells is paramount to understanding a myriad of physiological and pathological processes. Fluorescently labeled lipid analogs are indispensable tools for these studies. This guide provides an objective comparison of two commonly used fluorescent probes for tracking galactosylceramide: C6 NBD Galactosylceramide (C6 NBD-GalCer) and BODIPY-labeled Galactosylceramide (BODIPY-GalCer). This comparison is supported by experimental data to aid researchers in selecting the optimal probe for their live imaging needs.
Introduction to Fluorescent Galactosylceramide Analogs
Galactosylceramides are essential sphingolipids, playing crucial roles in cell membrane structure, cell adhesion, and signaling. Fluorescent analogs of these lipids, such as C6 NBD-GalCer and BODIPY-GalCer, allow for the direct visualization of their subcellular localization and transport pathways in real-time.
-
This compound incorporates the small, environmentally sensitive fluorophore, nitrobenzoxadiazole (NBD), attached to a six-carbon acyl chain. It has been a longstanding tool for studying sphingolipid metabolism and trafficking, particularly to the Golgi apparatus.[1][2]
-
BODIPY-labeled Galactosylceramide utilizes the robust and bright boron-dipyrromethene (BODIPY) fluorophore. BODIPY dyes are known for their superior photophysical properties, making them increasingly popular for demanding live-cell imaging applications.[3][4]
Photophysical Properties: A Quantitative Comparison
The selection of a fluorescent probe is heavily influenced by its photophysical characteristics. BODIPY-labeled galactosylceramide generally offers significant advantages in terms of brightness and photostability over its NBD counterpart.
| Property | This compound | BODIPY FL C5-Galactosylceramide |
| Excitation Maximum (nm) | ~466[5] | ~505[6] |
| Emission Maximum (nm) | ~536[5] | ~512[6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Environment-dependent | >80,000[3][7] |
| Fluorescence Quantum Yield (Φ) | Environment-dependent, generally lower[8] | High, often approaching 1.0[3][7] |
| Photostability | Moderate, susceptible to photobleaching[8][9] | High, significantly more photostable than NBD[8][9][10] |
| Environmental Sensitivity | Fluorescence is sensitive to solvent polarity and cholesterol content[8] | Relatively insensitive to solvent polarity and pH[3][7] |
Performance in Live Cell Imaging
Both probes are effective for visualizing the Golgi apparatus and studying lipid transport. However, their performance characteristics differ, which can be a critical consideration for experimental design.
This compound:
-
Advantages:
-
Its smaller size may minimize potential artifacts related to the bulkiness of the fluorophore.
-
NBD-labeled sphingolipids exhibit higher rates of transfer through aqueous phases, which is beneficial for "back-exchange" experiments to quantify lipid populations on the outer leaflet of the plasma membrane.[3]
-
-
Disadvantages:
-
Lower photostability can be a significant limitation for long-term time-lapse imaging, as the signal can diminish rapidly under continuous illumination.[8][9]
-
Its lower quantum yield and molar extinction coefficient result in a dimmer signal compared to BODIPY.[8]
-
The fluorescence of NBD is sensitive to the local environment, which can complicate quantitative imaging.[8]
-
BODIPY-labeled Galactosylceramide:
-
Advantages:
-
Superior brightness and photostability make it the preferred choice for time-lapse live-cell imaging and experiments requiring a high signal-to-noise ratio.[8][9][11]
-
The BODIPY fluorophore is less sensitive to environmental factors, leading to more stable and quantifiable fluorescence.[3][7]
-
BODIPY FL-labeled lipids can exhibit a concentration-dependent shift in their emission spectrum from green to red, which can be utilized to visualize areas of high lipid concentration, such as in the Golgi or in lipid microdomains.[3][8]
-
-
Disadvantages:
-
The bulkier BODIPY fluorophore may, in some cases, influence the subcellular distribution and metabolism of the galactosylceramide analog.[11]
-
Due to the potential for red-shifted emission at high concentrations, BODIPY FL may not be ideal for multicolor imaging with other green fluorophores like GFP.[8]
-
Cytotoxicity
While both probes are widely used in live-cell imaging, suggesting acceptable levels of toxicity at working concentrations, BODIPY dyes are generally reported to have low cytotoxicity.
| Probe | Reported Cytotoxicity |
| C6 NBD-Ceramide | Can induce cytotoxicity, with some studies showing an IC50 of 43 µM in Caki-2 cells and 26 µM in HL-60 cells for C6-ceramide.[12] A modified NBD-ceramide analog showed no cytotoxicity for over 24 hours.[13] |
| BODIPY-dyes | Generally considered to have low cytotoxicity.[4] Studies on specific BODIPY dyes in HeLa cells showed high cell viability at concentrations up to 40 µM after 24 hours of incubation.[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for labeling the Golgi apparatus in live cells with each probe.
Protocol 1: Live-Cell Staining of the Golgi Apparatus with C6 NBD-Galactosylceramide
This protocol is adapted from commercially available kits and published studies.[1][2][15]
Materials:
-
C6 NBD-Galactosylceramide
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare a 1 mM stock solution of C6 NBD-Galactosylceramide in DMSO. Store aliquots at -20°C, protected from light.
-
Prepare a C6 NBD-Galactosylceramide/BSA complex. This is crucial for efficient delivery to cells.
-
Dry down an aliquot of the stock solution under a stream of nitrogen.
-
Redissolve the lipid film in a small volume of ethanol.
-
Inject the ethanolic solution into a vortexing solution of 0.34 mg/mL fatty acid-free BSA in PBS or HBSS to achieve a final probe concentration of 5 µM.
-
-
Cell Labeling:
-
Wash cells once with pre-warmed serum-free medium (e.g., HBSS).
-
Incubate cells with the 5 µM C6 NBD-Galactosylceramide/BSA complex for 30 minutes at 4°C. This allows the probe to insert into the plasma membrane while minimizing endocytosis.
-
Wash the cells three times with ice-cold serum-free medium to remove excess probe.
-
-
Trafficking to the Golgi:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Incubate at 37°C for 30 minutes to allow for the internalization and transport of the probe to the Golgi apparatus.
-
-
Imaging:
-
Wash the cells with live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~466 nm, Emission: ~536 nm).
-
Protocol 2: Live-Cell Staining of the Golgi Apparatus with BODIPY FL C5-Galactosylceramide
This protocol is based on established methods for BODIPY-ceramide labeling.[6][16][17]
Materials:
-
BODIPY FL C5-Galactosylceramide (or a similar BODIPY FL-labeled ceramide)
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare a 1 mM stock solution of BODIPY FL C5-Galactosylceramide in DMSO. Store aliquots at -20°C, protected from light.
-
Prepare a BODIPY FL C5-Galactosylceramide/BSA complex.
-
Follow the same procedure as for the NBD-labeled probe to create a 5 µM working solution complexed with BSA.
-
-
Cell Labeling:
-
Wash cells once with pre-warmed serum-free medium.
-
Incubate cells with the 5 µM BODIPY FL C5-Galactosylceramide/BSA complex for 30 minutes at 4°C.
-
Wash the cells three times with ice-cold serum-free medium.
-
-
Trafficking to the Golgi:
-
Add fresh, pre-warmed complete culture medium.
-
Incubate at 37°C for 30 minutes.
-
-
Imaging:
-
Wash the cells with live-cell imaging medium.
-
Image the cells using a fluorescence microscope with filter sets for BODIPY FL (Excitation: ~505 nm, Emission: ~512 nm). Consider also acquiring images in the red channel to observe potential excimer formation in the Golgi.
-
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: General experimental workflow for live-cell labeling with fluorescent galactosylceramides.
Caption: Simplified metabolic pathway of fluorescent galactosylceramide analogs in a live cell.
Conclusion
The choice between this compound and BODIPY-labeled Galactosylceramide depends on the specific demands of the experiment.
-
This compound remains a viable option for general visualization of the Golgi apparatus and for specific applications like back-exchange experiments where its higher rate of aqueous transfer is advantageous. However, researchers must be mindful of its limitations regarding photostability.
-
BODIPY-labeled Galactosylceramide is the superior choice for most live-cell imaging applications, especially those involving time-lapse microscopy or requiring high sensitivity.[11] Its exceptional brightness and photostability ensure a robust and lasting signal, facilitating more detailed and quantitative analyses of galactosylceramide trafficking and dynamics.
For researchers and drug development professionals embarking on studies of sphingolipid biology, a careful consideration of these factors will be crucial for obtaining high-quality, reproducible data.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BODIPY | AAT Bioquest [aatbio.com]
- 4. mdpi.com [mdpi.com]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevalence of necrosis in C2-ceramide-induced cytotoxicity in NB16 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic Activity and Structure Activity Relationship of Ceramide Analogues in Caki-2 and HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Navigator® NBD Ceramide Golgi Staining Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Glucocerebrosidase (GCase) Activity Assays: Validating C6 NBD Galactosylceramide as a Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GCase activity assays, with a focus on the validation and use of C6 NBD Galactosylceramide as a fluorescent substrate. We will delve into the experimental data, detailed protocols, and a comparative analysis of alternative substrates to assist researchers in selecting the most suitable assay for their specific needs.
Introduction to GCase and its Measurement
Glucocerebrosidase (GCase) is a lysosomal enzyme essential for the breakdown of glucosylceramide. Deficiencies in GCase activity are linked to Gaucher disease and are a significant genetic risk factor for Parkinson's disease. Accurate measurement of GCase activity is therefore crucial for diagnostics, disease modeling, and the development of therapeutic interventions. A variety of assays have been developed to quantify GCase activity, each with its own set of advantages and limitations. This guide will focus on the use of fluorescent substrates, which offer a sensitive and high-throughput method for this purpose.
Comparison of Fluorescent Substrates for GCase Activity Assays
The selection of a substrate is a critical determinant of an assay's performance. Here, we compare this compound with other commonly used fluorescent substrates for measuring GCase activity.
| Substrate | Principle | Advantages | Disadvantages |
| This compound | A fluorescently tagged analog of the natural substrate, glucosylceramide. GCase-mediated hydrolysis releases the fluorescent NBD moiety. | Structurally similar to the natural substrate. Useful for studying intracellular metabolism and localization.[1] | Primarily used in cell-based assays requiring lipid extraction and analysis (TLC/HPLC), not ideal for direct high-throughput screening of enzyme activity. Limited data on direct kinetic comparison with other substrates. |
| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | A fluorogenic substrate that is cleaved by GCase to release the highly fluorescent 4-methylumbelliferone. | Well-established and widely used "gold standard" assay.[2] High sensitivity and suitable for high-throughput screening.[3] Detailed protocols are readily available. | Artificial substrate, may not fully reflect the kinetics of the natural substrate. Can be hydrolyzed by other β-glucosidases, though assay conditions can be optimized for GCase specificity.[2][4] |
| Resorufin-β-D-glucopyranoside | Another fluorogenic substrate that yields the fluorescent product resorufin upon cleavage by GCase. | The fluorescent product has a longer emission wavelength, reducing interference from autofluorescence of test compounds.[5] | Less commonly used than 4-MUG, and comparative data is less abundant. |
| LysoFQ-GBA | A fluorescence-quenched substrate that becomes fluorescent only after being cleaved by GCase within the lysosome. | High signal-to-noise ratio.[6] Enables the measurement of GCase activity in living cells, providing a more physiologically relevant assessment.[6] | A more recently developed and specialized substrate. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any assay. Below are the protocols for the GCase activity assays discussed.
GCase Activity Assay using this compound (Cell-based)
This protocol is adapted for studying the intracellular processing of the substrate.
Materials:
-
This compound
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Chloroform/Methanol mixture
-
TLC plates and developing chamber
-
Fluorescence imaging system for TLC plates
Protocol:
-
Cell Seeding: Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Substrate Incubation: Incubate the cells with this compound in serum-free medium at 37°C to allow for endocytosis.[1]
-
Removal of Surface-Bound Substrate: Wash the cells thoroughly with cold HBSS containing BSA to remove any substrate adhering to the cell surface.[1]
-
Chase Period: Incubate the cells in fresh, warm medium for a defined period to allow for intracellular trafficking and metabolism of the substrate.
-
Lipid Extraction: Lyse the cells and extract the lipids using a chloroform/methanol solvent mixture.[1]
-
Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the intact substrate from its metabolic products.
-
Analysis: Visualize and quantify the fluorescent spots on the TLC plate using a fluorescence imager. The amount of metabolized product is indicative of GCase activity.
GCase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) (In Vitro)
This protocol is designed for measuring GCase activity in cell or tissue lysates in a 96-well plate format.
Materials:
-
Cell or tissue lysate
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate, 1% (w/v) BSA, and 1 mM EDTA.
-
4-MUG substrate solution (in assay buffer)
-
Stop Buffer: 1 M Glycine, pH 10.4[7]
-
4-Methylumbelliferone (4-MU) standard solution
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates and determine the protein concentration.
-
Reaction Setup: In a black 96-well plate, add a specific amount of protein lysate to each well.
-
Initiate Reaction: Add the 4-MUG substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop Reaction: Terminate the reaction by adding the stop buffer to each well. The high pH of the stop buffer also enhances the fluorescence of the 4-MU product.[7]
-
Fluorescence Measurement: Read the fluorescence intensity in a microplate reader.
-
Data Analysis: Create a standard curve using the 4-MU standard solution. Use the standard curve to convert the fluorescence readings of the samples into the amount of product formed. GCase activity is typically expressed as nmol of 4-MU produced per hour per mg of protein.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the GCase activity assays.
Conclusion
The validation of a GCase activity assay is paramount for obtaining reliable and reproducible data. While this compound offers the advantage of being a close analog to the natural substrate and is valuable for cell-based metabolic studies, its utility for direct, high-throughput screening of GCase enzyme activity is limited by the current assay formats that require downstream lipid separation techniques.
For researchers focused on quantifying GCase enzyme activity in a high-throughput manner, the 4-MUG-based assay remains the industry standard due to its robustness, sensitivity, and well-documented protocols. The choice of substrate and assay format should ultimately be guided by the specific research question and the experimental context. For studies requiring the analysis of GCase activity within a cellular context, substrates like LysoFQ-GBA represent a promising alternative. This guide provides the necessary information to make an informed decision on the most appropriate GCase activity assay for your research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GCase assay - Resorufin β-D-glucopyranoside [protocols.io]
- 6. biorxiv.org [biorxiv.org]
- 7. protocols.io [protocols.io]
A Comparative Guide to Alternative Fluorescent Probes for Tracking Galactosylceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative fluorescent probes for tracking galactosylceramide (GalCer), a critical glycosphingolipid in the central nervous system. Understanding the localization and dynamics of GalCer is crucial for research in neuroscience, particularly in studies related to myelination, demyelinating diseases like Krabbe disease, and the function of oligodendrocytes. This document offers an objective comparison of commercially available and synthesized fluorescent GalCer analogs, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Performance Comparison of Fluorescent GalCer Probes
The selection of a fluorescent probe for tracking GalCer in live cells is critical and depends on various factors including the photophysical properties of the fluorophore, its potential to mimic the behavior of the endogenous lipid, and its suitability for the imaging modality. Below is a summary of the key quantitative data for commonly used fluorescent GalCer probes.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Photostability | Key Features |
| NBD-GalCer | ~466[1] | ~536[1] | Low to Moderate | Moderate | Commercially available; well-established for lipid tracking; sensitive to environment polarity.[2] |
| Lissamine-Rhodamine-GalCer | ~560[3] | ~575[3] | High | High | Commercially available; bright and photostable fluorophore. |
| Dansyl-α-GalCer | ~340 | ~520 | Environment-dependent | Moderate | Synthesized probe; useful for monitoring glycolipid uptake.[4] |
| BODIPY-GalCer | ~505 | ~511 | High (can be ~1.0)[2] | High | Synthesized or commercially available; very bright and highly photostable; narrow emission spectra.[2][5][6][7] |
Signaling and Metabolic Pathway of Galactosylceramide
Galactosylceramide plays a pivotal role in the formation and stability of the myelin sheath produced by oligodendrocytes in the central nervous system. It is synthesized from ceramide and UDP-galactose by the enzyme ceramide galactosyltransferase (CGT). GalCer, along with cholesterol and other sphingolipids, forms specialized lipid raft microdomains, particularly in the endoplasmic reticulum of oligodendrocytes.[8] These rafts are crucial for signaling events, including the regulation of oligodendrocyte differentiation. Furthermore, GalCer can be metabolized to sulfatide or lactosylceramide, which are themselves involved in critical signaling pathways related to myelination, inflammation, and oxidative stress.[9]
Figure 1. Simplified signaling and metabolic pathway of Galactosylceramide.
Experimental Protocols
Experimental Workflow for Live-Cell Imaging of Galactosylceramide
The general workflow for labeling and imaging live cells with fluorescent GalCer probes involves probe preparation, cell labeling, and fluorescence microscopy. The specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
References
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. C2 Adamantanyl Galactosylceramide (d18:1/2:0) [myskinrecipes.com]
- 4. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent lipid probes: some properties and applications (a review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Fluorescent lipid probes: properties and application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. caymanchem.com [caymanchem.com]
A Comparative Guide: Cross-Validation of C6 NBD Galactosylceramide with Radiolabeled Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common methodologies for studying the metabolism and trafficking of galactosylceramide (GalCer), a critical sphingolipid in cellular function and disease. We will explore the use of the fluorescent analog, C6 NBD Galactosylceramide (C6-NBD-GalCer), and compare its known metabolic fate with data obtained from studies utilizing radiolabeled galactosylceramide. This guide aims to provide researchers with the necessary information to make informed decisions about the most suitable approach for their experimental needs.
Probing Galactosylceramide: A Tale of Two Labels
The study of lipid biology heavily relies on tracers to follow the intricate pathways of synthesis, transport, and degradation. Both fluorescent and radioactive labels offer unique advantages and disadvantages.
-
This compound: This analog incorporates a nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain. Its fluorescence allows for real-time visualization of its localization and movement within live cells using microscopy. However, the bulky NBD group and the shortened acyl chain can potentially alter the lipid's behavior compared to its endogenous counterpart.
-
Radiolabeled Galactosylceramide: Typically labeled with tritium ([³H]) or carbon-14 ([¹⁴C]), these analogs are chemically identical to the natural lipid, offering a more physiologically relevant tracer. Their detection requires autoradiography or scintillation counting, which are endpoint assays and do not offer the real-time spatial resolution of fluorescence microscopy.
Quantitative Data Comparison
It is crucial to note that the following data is derived from different experimental systems (a 3D cultured human epidermis model for the NBD analog and cultured skin fibroblasts for the radiolabeled lipid) and different NBD-GalCer analogs (C12 vs. C6), which introduces variability. This comparison should therefore be interpreted with caution.
| Parameter | C12-NBD-Galactosylceramide[1] | [³H]Galactosylceramide[2] |
| Experimental System | 3D Cultured Human Epidermis Model Homogenate | Cultured Human Skin Fibroblasts (Control) |
| Incubation Time | 24 hours | 5 days (120 hours) |
| Metabolism (Hydrolysis) | ~7.5% metabolized to FFA | ~72% hydrolyzed |
| Unchanged Lipid | ~92.5% remained as NBD-GalCer | ~28% remained as [³H]GalCer |
Key Observation: Based on this limited comparison, the radiolabeled galactosylceramide appears to be metabolized to a much greater extent and at a faster rate than the NBD-labeled analog. This suggests that the NBD modification may hinder the recognition and processing of the lipid by cellular enzymes.
Experimental Protocols
Below are detailed methodologies for tracing the metabolism of galactosylceramide using both fluorescent and radiolabeled analogs.
Protocol 1: Metabolism of C6-NBD-Galactosylceramide in Cultured Cells
This protocol is adapted from methodologies used for studying the metabolism of NBD-labeled sphingolipids.
1. Cell Culture and Labeling:
- Plate cells (e.g., human skin fibroblasts) in appropriate culture dishes and grow to confluence.
- Prepare a stock solution of C6-NBD-Galactosylceramide in a suitable solvent (e.g., ethanol).
- Dilute the stock solution in serum-free culture medium to the desired final concentration (e.g., 5 µM).
- Remove the growth medium from the cells, wash with phosphate-buffered saline (PBS), and add the labeling medium containing C6-NBD-Galactosylceramide.
- Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C.
2. Lipid Extraction:
- After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS.
- Scrape the cells in PBS and pellet them by centrifugation.
- Extract the lipids from the cell pellet using a modified Bligh-Dyer extraction with chloroform, methanol, and water (1:2:0.8, v/v/v).
- Vortex the mixture thoroughly and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
3. Analysis by Thin-Layer Chromatography (TLC):
- Spot the extracted lipids onto a silica TLC plate.
- Develop the TLC plate in a solvent system that separates the different lipid species (e.g., chloroform:methanol:water, 65:25:4, v/v/v).
- Visualize the fluorescent lipid spots under a UV lamp.
- Identify the spots corresponding to C6-NBD-Galactosylceramide and its potential metabolites (e.g., NBD-ceramide, NBD-fatty acid) by comparing with standards.
- Quantify the fluorescence intensity of each spot using a suitable imaging system to determine the percentage of metabolism.
Protocol 2: Metabolism of [³H]Galactosylceramide in Cultured Cells
This protocol is based on studies investigating the hydrolysis of radiolabeled galactosylceramide.[2]
1. Cell Culture and Labeling:
- Culture cells (e.g., human skin fibroblasts) to confluence in appropriate culture dishes.
- Prepare a stock solution of [³H]Galactosylceramide in a suitable solvent.
- Add the [³H]Galactosylceramide to the culture medium to a final concentration that provides sufficient radioactivity for detection.
- Incubate the cells with the radiolabeled lipid for an extended period (e.g., up to 5 days) to allow for significant metabolism.
2. Lipid Extraction:
- Following incubation, wash the cells thoroughly with PBS.
- Harvest the cells and extract the total lipids using the Bligh-Dyer method as described in Protocol 1.
3. Analysis by Thin-Layer Chromatography (TLC) and Scintillation Counting:
- Spot the lipid extract onto a silica TLC plate.
- Develop the plate using an appropriate solvent system.
- Visualize the lipid spots using iodine vapor or by co-spotting with non-radioactive standards.
- Scrape the silica corresponding to the spots of [³H]Galactosylceramide and its potential metabolites into scintillation vials.
- Add scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.
- Calculate the percentage of hydrolysis based on the distribution of radioactivity between the parent lipid and its metabolites.
Visualizing the Pathways
To better understand the processes being studied, the following diagrams illustrate the experimental workflow and the metabolic pathway of galactosylceramide.
Caption: Experimental workflow for comparing fluorescent and radiolabeled lipids.
References
- 1. Effect of galactosylceramide on stratum corneum intercellular lipid synthesis in a three-dimensional cultured human epidermis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactosylceramide and galactosylsphingosine loading studies in cultured skin fibroblasts in human and murine globoid cell leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for C6-NBD-Galactosylceramide Lipid Trafficking Studies
For researchers, scientists, and drug development professionals investigating the intricate pathways of lipid trafficking, C6-NBD-galactosylceramide has emerged as a valuable fluorescent tool. This guide provides a comprehensive comparison of essential control experiments to ensure the accuracy and reliability of studies utilizing this probe. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to facilitate robust experimental design and interpretation.
Comparison of Key Control Experiments
To ensure the specificity and biological relevance of C6-NBD-galactosylceramide trafficking studies, a panel of negative and positive controls should be employed. The following table summarizes essential control experiments, their rationale, and expected outcomes.
| Control Experiment | Rationale | Expected Outcome with C6-NBD-Galactosylceramide | Alternative Probes for Comparison |
| Unlabeled Galactosylceramide Competition | To demonstrate the specificity of uptake and trafficking pathways for galactosylceramide. | Pre-incubation with excess unlabeled galactosylceramide should reduce the fluorescence signal from C6-NBD-galactosylceramide in target organelles. | Unlabeled glucosylceramide, Unlabeled ceramide |
| Free NBD Dye Incubation | To control for non-specific staining or trafficking of the NBD fluorophore itself. | Free NBD dye should show a diffuse, non-specific staining pattern, distinct from the punctate or organelle-specific localization of C6-NBD-galactosylceramide. | Free BODIPY dye |
| Biochemical Inhibitors (e.g., Brefeldin A, Nocodazole) | To dissect the involvement of specific cellular machinery in the observed trafficking pathway. | Brefeldin A should disrupt Golgi-dependent trafficking, causing accumulation in the endoplasmic reticulum.[1][2][3][4][5] Nocodazole should inhibit microtubule-dependent transport, leading to dispersed vesicular localization.[6][7][8] | Monensin, Cytochalasin D |
| Dominant-Negative Protein Expression (e.g., Rab GTPases) | To investigate the role of specific regulatory proteins in vesicular transport. | Expression of dominant-negative mutants of Rab GTPases involved in endosomal or Golgi trafficking (e.g., Rab5, Rab7) should alter the localization of C6-NBD-galactosylceramide.[9][10][11][12][13] | siRNA-mediated knockdown of specific trafficking proteins.[14][15] |
| Metabolism Analysis (TLC/HPLC) | To distinguish between the trafficking of the intact probe and its fluorescent metabolites. | Analysis of cell lysates should reveal the presence of C6-NBD-galactosylceramide and potentially its metabolites (e.g., C6-NBD-ceramide, C6-NBD-sphingomyelin), allowing for a more accurate interpretation of the observed fluorescence.[16][17][18] | Mass spectrometry-based lipidomics.[19][20] |
| Comparison with Other Fluorescent Lipid Analogs | To assess the influence of the NBD moiety on trafficking and to observe potentially different trafficking pathways. | C6-NBD-galactosylceramide trafficking can be compared to that of BODIPY-galactosylceramide, which has different photophysical properties and may exhibit altered trafficking behavior.[21][22] | C6-BODIPY-galactosylceramide, Dansyl-α-galactosylceramide |
Experimental Protocols
C6-NBD-Galactosylceramide Labeling and Back-Exchange
This protocol is fundamental for studying the internalization and intracellular localization of C6-NBD-galactosylceramide. The back-exchange step is crucial for removing the probe from the plasma membrane, allowing for the specific visualization of internalized lipid.[23]
Materials:
-
C6-NBD-galactosylceramide
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other balanced salt solution
-
Microscope slides or imaging dishes
Procedure:
-
Preparation of C6-NBD-Galactosylceramide/BSA Complex:
-
Prepare a stock solution of C6-NBD-galactosylceramide in ethanol or a suitable organic solvent.
-
In a separate tube, prepare a solution of fatty acid-free BSA in HBSS.
-
Slowly add the C6-NBD-galactosylceramide stock solution to the BSA solution while vortexing to form a complex. The final concentration will depend on the cell type and experimental goals.
-
-
Cell Labeling:
-
Plate cells on microscope slides or imaging dishes and grow to the desired confluency.
-
Wash the cells with pre-warmed HBSS.
-
Incubate the cells with the C6-NBD-galactosylceramide/BSA complex in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Back-Exchange:
-
To remove the probe from the plasma membrane, wash the cells with cold HBSS.
-
Incubate the cells with a solution of fatty acid-free BSA (e.g., 1-5% w/v) in cold HBSS on ice for a defined period (e.g., 15-30 minutes).
-
Repeat the back-exchange step if necessary.
-
-
Imaging:
-
Wash the cells with cold HBSS and mount them for fluorescence microscopy.
-
Image the cells immediately to visualize the intracellular localization of C6-NBD-galactosylceramide.
-
Transcytosis Assay in Polarized Epithelial Cells
This assay is used to study the transport of C6-NBD-galactosylceramide across a polarized cell monolayer, a process known as transcytosis.[24]
Materials:
-
Polarized epithelial cells (e.g., MDCK cells) grown on permeable supports (e.g., Transwell inserts)
-
C6-NBD-galactosylceramide/BSA complex
-
HBSS
-
Fatty acid-free BSA
Procedure:
-
Cell Culture: Grow epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Labeling:
-
Wash both the apical and basolateral chambers with pre-warmed HBSS.
-
Add the C6-NBD-galactosylceramide/BSA complex to either the apical or basolateral chamber and incubate at 37°C for a defined period to allow for endocytosis.
-
-
Removal of Surface-Bound Probe:
-
After the initial incubation, place the inserts on ice and wash both chambers extensively with cold HBSS containing fatty acid-free BSA to remove any remaining probe from the cell surface.
-
-
Transcytosis:
-
Transfer the inserts to fresh, pre-warmed medium and incubate at 37°C for various time points to allow for transcytosis to occur.
-
-
Quantification:
-
At each time point, collect the medium from the opposite chamber (apical or basolateral).
-
Lyse the cells to collect the intracellular fraction.
-
Extract the lipids from the medium and cell lysates.
-
Quantify the amount of C6-NBD-galactosylceramide in each fraction using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Mandatory Visualizations
To better illustrate the experimental logic and trafficking pathways, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for studying C6-NBD-galactosylceramide trafficking with key control points.
References
- 1. Effects of brefeldin A on galactosphingolipid synthesis in an immortalized Schwann cell line: evidence for different intracellular locations of galactosylceramide sulfotransferase and ceramide galactosyltransferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of brefeldin A on endocytosis, transcytosis and transport to the Golgi complex in polarized MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brefeldin A limits N-hexanoylsphingosine-induced accumulation of natural ceramide via the salvage pathway by enhancing glucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. ubpbio.com [ubpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A dominant negative variant of RAB5B disrupts maturation of surfactant protein B and surfactant protein C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dominant negative Rab3D mutants reduce GTP-bound endogenous Rab3D in pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cargo sorting to lysosome-related organelles regulates siRNA-mediated gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endocytosis Controls siRNA Efficiency: Implications for siRNA Delivery Vehicle Design and Cell-Specific Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lipidomic scanning of self-lipids identifies headless antigens for natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Pitfalls: A Comparative Guide to the Use of C6 NBD Galactosylceramide in Cellular Research
For researchers, scientists, and drug development professionals, fluorescent lipid analogs are indispensable tools for visualizing and quantifying the intricate trafficking and metabolism of lipids within cells. Among these, C6 NBD Galactosylceramide has been widely adopted to study the dynamics of galactosylceramides (GalCer), a critical class of sphingolipids involved in myelin formation, cell signaling, and membrane structure. However, the very modifications that render this molecule fluorescent—a short acyl chain and a bulky fluorophore—introduce significant limitations that can lead to experimental artifacts and misinterpretation of data. This guide provides an objective comparison of this compound with its native long-chain counterparts, supported by experimental data from analogous lipid systems, to help researchers critically evaluate its application and choose the most appropriate tools for their studies.
The Double-Edged Sword: Understanding the Limitations of a Short-Chain Fluorescent Analog
Native galactosylceramides in mammalian cells are characterized by long (C16-C18) to very-long (C22-C26) acyl chains, which are crucial for their biophysical properties and biological functions.[1] The use of this compound introduces two primary sources of deviation from the behavior of its endogenous counterparts: the short C6 acyl chain and the attached nitrobenzoxadiazole (NBD) fluorophore.
Impact of the Short C6 Acyl Chain
The truncated C6 acyl chain significantly alters the physicochemical properties of the lipid, leading to several potential artifacts:
-
Increased Water Solubility and Altered Membrane Partitioning: Short-chain lipids exhibit higher aqueous solubility compared to their long-chain relatives. This can lead to a higher rate of spontaneous transfer between membranes (monomer exchange), a mechanism that is not significant for the transport of native long-chain sphingolipids which primarily traffic via vesicles.[2] This altered partitioning can result in mislocalization and a distribution that does not accurately reflect the trafficking of endogenous GalCer.
-
Modified Membrane Integration and Domain Partitioning: The short C6 chain does not span the membrane leaflet as a long chain would, leading to a looser packing within the lipid bilayer.[3] This can affect the partitioning of the analog into and out of specialized membrane microdomains, such as lipid rafts, which are enriched in long-chain sphingolipids and cholesterol. Studies on ceramides have shown that acyl chain length is a critical determinant for their inclusion in ordered membrane domains.[2][3]
-
Altered Metabolism: The enzymes that metabolize galactosylceramide, such as galactosylceramidase, may exhibit different kinetics with short-chain substrates. While this compound is used as a substrate for these enzymes, the reaction rates and product profiles may not quantitatively mirror the metabolism of native GalCer.[4]
Influence of the NBD Fluorophore
The NBD group, while enabling fluorescence microscopy, is a bulky and polar moiety that can independently introduce artifacts:
-
Steric Hindrance and Altered Interactions: The size of the NBD group can sterically hinder interactions with enzymes and other proteins that bind to galactosylceramide. This can affect its recognition and processing by cellular machinery.
-
"Looping Back" Phenomenon: Due to its polarity, the NBD group, when attached to the end of an acyl chain, has been shown to "loop back" towards the more polar membrane-water interface. This contorts the conformation of the lipid within the membrane, which can significantly impact its behavior and interactions.
-
Phototoxicity and Photobleaching: Like many fluorophores, NBD is susceptible to photobleaching during prolonged imaging, which can limit the duration of live-cell experiments. Furthermore, excitation of the fluorophore can generate reactive oxygen species, leading to phototoxicity and cellular damage.
Quantitative Comparison: Short-Chain vs. Long-Chain Lipid Analogs
Direct quantitative comparisons of this compound with a specific long-chain GalCer are scarce in the literature. However, studies on analogous short-chain and NBD-labeled lipids provide valuable insights into the magnitude of the potential discrepancies. The following tables summarize key differences observed in related systems.
| Parameter | Short-Chain Ceramide (C6/C8) | Long-Chain Ceramide (C16/C18/C24) | Reference |
| Primary Mode of Inter-membrane Transfer | Monomer Exchange in Aqueous Phase | Vesicular Trafficking | [2] |
| Membrane Permeability | High | Low | [5] |
| Partitioning into Ordered Domains (Lo) | Reduced | Enriched | [3][6] |
| Induction of Apoptosis (Exogenous Addition) | Potent inducer | Variable, dependent on specific chain length | [5] |
| Parameter | NBD-labeled Lipid Analog | Unlabeled Native Lipid | Reference |
| Conformation in Membrane | Acyl chain can "loop back" to the interface | Extended conformation within the leaflet | |
| Spontaneous Inter-membrane Transfer | Increased | Negligible for long-chain lipids | |
| Metabolic Rate | Can be altered | Physiological rate | [4] |
| Potential for Steric Hindrance | High | Low |
Experimental Protocols
To aid researchers in designing experiments and interpreting data when using this compound, detailed protocols for common applications are provided below.
Protocol 1: Cellular Uptake and Trafficking of this compound
Objective: To visualize the internalization and intracellular localization of this compound in cultured cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, CHO, primary neurons)
-
This compound stock solution (in ethanol or DMSO)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a working solution of this compound in serum-free culture medium. A typical final concentration is 1-5 µM. To facilitate delivery, the fluorescent lipid can be pre-complexed with fatty acid-free BSA at a 1:1 molar ratio.
-
Labeling: Wash the cells once with warm PBS. Replace the culture medium with the labeling medium containing this compound.
-
Incubation: Incubate the cells at 37°C for a desired time period (e.g., 15-60 minutes) to allow for uptake and trafficking.
-
Washing and Back-Exchange: To remove the fluorescent lipid remaining in the outer leaflet of the plasma membrane, wash the cells three times with cold PBS. Then, incubate the cells in cold medium containing 1% fatty acid-free BSA for 10-15 minutes on ice. Repeat this "back-exchange" step once.
-
Fixation: Wash the cells once with cold PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. If desired, permeabilize the cells and stain for intracellular markers. Mount the coverslips on glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the intracellular distribution of this compound using a confocal microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~535 nm) and DAPI.
Protocol 2: In Vitro Galactosylceramidase Activity Assay
Objective: To measure the activity of galactosylceramidase using this compound as a substrate.
Materials:
-
Purified galactosylceramidase or cell/tissue lysate containing the enzyme
-
This compound
-
Assay buffer (e.g., 50 mM citrate/phosphate buffer, pH 4.5)
-
Sodium taurocholate
-
Stop solution (e.g., chloroform:methanol 2:1 v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:water 65:25:4 v/v/v)
-
Fluorescence imager for TLC plates
Procedure:
-
Substrate Preparation: Prepare a solution of this compound and sodium taurocholate in the assay buffer. The final concentrations will need to be optimized, but a starting point could be 10-50 µM this compound and 0.1-0.5% sodium taurocholate.
-
Enzyme Reaction: In a microcentrifuge tube, combine the enzyme source (purified enzyme or lysate) with the substrate solution. The total reaction volume should be kept small (e.g., 50-100 µL).
-
Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stopping the Reaction: Stop the reaction by adding a 2-3 fold excess of the stop solution (chloroform:methanol).
-
Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. The lower organic phase will contain the lipids.
-
TLC Analysis: Carefully spot the extracted lipid from the lower phase onto a silica TLC plate. Also, spot standards of this compound and its expected product (C6 NBD ceramide).
-
Chromatography: Develop the TLC plate in the developing solvent until the solvent front is near the top of the plate.
-
Detection and Quantification: Dry the TLC plate and visualize the fluorescent spots using a fluorescence imager. Quantify the intensity of the product spot (C6 NBD ceramide) and the remaining substrate spot. Enzyme activity can be calculated based on the amount of product formed over time.
Visualizing the Context: Pathways and Workflows
To better understand the biological context and experimental application of this compound, the following diagrams illustrate the galactosylceramide metabolic pathway and a typical experimental workflow.
Conclusion: A Tool to be Used with Caution and Critical Insight
This compound remains a valuable tool for providing initial qualitative insights into the localization and general metabolic fate of galactosylceramides. Its fluorescence allows for direct visualization in living and fixed cells, which is a significant advantage over non-fluorescent methods. However, researchers must be acutely aware of the inherent limitations imposed by its short acyl chain and the NBD fluorophore. The data presented here, drawn from studies of analogous lipid systems, underscores that the behavior of this compound can diverge significantly from that of its native, long-chain counterparts.
For studies requiring precise quantitative data on trafficking pathways, metabolic rates, and interactions within specific membrane domains, the use of alternative approaches should be strongly considered. These may include metabolic labeling with stable isotopes followed by mass spectrometry, or the use of other fluorescent lipid analogs that more closely mimic the properties of native lipids. By carefully considering the potential artifacts and validating findings with complementary techniques, researchers can harness the utility of this compound while avoiding the pitfalls of over-interpreting the data it provides.
References
- 1. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased Levels of Short-Chain Ceramides Modify the Lipid Organization and Reduce the Lipid Barrier of Skin Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing de novo sphingolipid metabolism in mammalian cells utilizing mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
A Researcher's Guide: Juxtaposing Fluorescence Microscopy and Biochemical Assays for Galactosylceramide Analysis
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of galactosylceramide (GalCer), a critical sphingolipid in myelin and a key player in cellular signaling, is paramount. This guide provides a comprehensive comparison of two primary methodologies: fluorescence microscopy and biochemical assays. We delve into their respective strengths and limitations, present supporting experimental data, and offer detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Galactosylceramide is a vital component of the myelin sheath that insulates nerve cell axons, and its aberrant metabolism is linked to severe neurological disorders like Krabbe disease.[1] Beyond its structural role, GalCer is also involved in cell adhesion, proliferation, and apoptosis, making it a molecule of interest in cancer research.[1] The choice between visualizing GalCer's cellular location with fluorescence microscopy and quantifying its absolute levels with biochemical assays depends heavily on the specific research question. This guide aims to provide a clear, data-driven comparison to inform this decision.
Quantitative Data Comparison: A Tale of Two Methodologies
The primary distinction between fluorescence microscopy and biochemical assays lies in the nature of the data they generate. Biochemical assays, such as High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), provide robust, absolute quantification of GalCer within a sample. In contrast, fluorescence microscopy offers invaluable spatial information, revealing the subcellular localization of GalCer, but its quantification is often relative or semi-quantitative.
Table 1: Quantification of Galactosylceramide by High-Performance Liquid Chromatography (HPLC)
| Biological Sample | GalCer Concentration (pmol/µg protein) | Linearity Range (pmol) | Method Highlights |
| RPMI 1864 cells | 1.77 | 4.0 - 800 | Simultaneous quantification of GlcCer and GalCer after derivatization with o-phtalaldehyde (OPA).[2] |
| Zebrafish embryos (3 dpf) | 0.104 | 4.0 - 800 | Sensitive detection in complex biological samples.[2] |
| CHOP cells | Not detected | 5.0 - 450 | Demonstrates specificity of the assay.[3] |
| Human fibroblasts | Variable (dependent on cell line) | 5.0 - 450 | Applicable to human cell culture models.[3] |
Table 2: Quantification of Galactosylceramide by Enzyme-Linked Immunosorbent Assay (ELISA)
| Biological Sample | Detection Limit | Assay Principle | Method Highlights |
| Biological Fluids | 62 pmol (1.2 nmol/ml) | Competitive ELISA | Direct estimation in samples without prior extraction.[4] |
Visualizing the Methodologies: Experimental Workflows
To better understand the practical application of these techniques, the following diagrams illustrate the general workflows for a comparative analysis of GalCer using fluorescence microscopy and a biochemical assay like HPLC.
References
- 1. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunological determination of galactosylceramide level in blood as a serum index of active demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
C6 NBD Galactosylceramide vs. Antibody-Based Detection: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and visualization of galactosylceramide (GalCer), a critical sphingolipid in cellular processes, is paramount. This guide provides an objective comparison of two primary detection methodologies: the fluorescent lipid analog C6 NBD Galactosylceramide and traditional antibody-based immunofluorescence. We will delve into the advantages and limitations of each technique, supported by experimental data and detailed protocols, to empower you in selecting the optimal approach for your research needs.
At a Glance: Key Differences
| Feature | This compound | Antibody-Based Detection |
| Principle | Incorporation of a fluorescently labeled GalCer analog into cellular membranes and metabolic pathways. | Use of primary antibodies to specifically bind to endogenous GalCer, followed by detection with fluorescently labeled secondary antibodies. |
| Live/Fixed Cells | Primarily for live-cell imaging, allowing for dynamic studies of lipid trafficking and metabolism. Can also be used in fixed cells.[1] | Primarily for fixed and permeabilized cells, providing a snapshot of GalCer distribution at a specific time point. |
| Potential for Artifacts | The NBD tag can potentially alter the lipid's metabolism and distribution.[2] Phototoxicity and photobleaching can occur with prolonged imaging. | Fixation and permeabilization steps can alter cellular morphology and lipid distribution, leading to artifacts.[3][4][5] Antibody cross-reactivity with other glycolipids is a possibility.[6][7] |
| Specificity | Specific for tracking the introduced analog, which may not perfectly mimic the endogenous lipid. | High specificity for the galactose headgroup of GalCer is intended, but cross-reactivity with other molecules containing similar epitopes can occur.[6][7] |
| Quantification | Can be used for quantitative analysis of uptake and metabolism, often in conjunction with techniques like HPLC.[8][9][10] | Relative quantification based on fluorescence intensity is possible, but absolute quantification is challenging. |
| Temporal Resolution | High temporal resolution, enabling the tracking of rapid cellular processes in real-time. | Low temporal resolution, as it captures a single moment in time. |
In-Depth Comparison
Live-Cell Imaging and Dynamic Processes
A significant advantage of this compound is its utility in live-cell imaging.[1] This allows researchers to visualize the dynamic processes of GalCer trafficking, metabolism, and localization in real-time. For instance, studies have utilized NBD-labeled lipids to follow their transport through the endocytic pathway and to the Golgi apparatus.[11][12] This capability is invaluable for understanding the kinetics and mechanisms of sphingolipid sorting and signaling.
Antibody-based detection, conversely, is generally performed on fixed and permeabilized cells. This process terminates all cellular activity, providing a static image of GalCer distribution. While this is useful for determining the localization of the lipid at a specific endpoint, it cannot capture dynamic events.
Specificity and Potential for Off-Target Effects
This compound's fluorescence is directly linked to the molecule itself. However, the addition of the NBD fluorophore, although relatively small, can influence the lipid's behavior, potentially altering its partitioning into membrane domains and its recognition by enzymes.[2]
The specificity of antibody-based detection relies on the antibody's affinity for the galactosylceramide epitope. While many anti-GalCer antibodies are highly specific, some have been shown to cross-react with other glycolipids and glycoproteins that share similar carbohydrate structures.[7] This can lead to non-specific staining and misinterpretation of results.
Experimental Workflow and Potential for Artifacts
The workflow for this compound staining is relatively straightforward, involving incubation of live cells with the fluorescent lipid, followed by washing and imaging. However, factors such as the concentration of the probe and incubation time need to be carefully optimized to avoid cytotoxicity and ensure that the observed localization reflects a physiologically relevant process. NBD-labeled lipids are also susceptible to photobleaching during prolonged imaging.
Immunofluorescence protocols are more complex and involve multiple steps, including cell fixation, permeabilization, blocking, and antibody incubations.[3][4][5] Each of these steps introduces a risk of artifacts. For example, chemical fixatives can alter the antigenicity of lipids, and detergents used for permeabilization can extract lipids from membranes, leading to a misleading representation of their distribution.[3][4]
Experimental Protocols
This compound Staining for Live-Cell Imaging
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Live-cell imaging microscopy system
Procedure:
-
Prepare NBD-GalCer/BSA Complex:
-
Dry down an appropriate amount of this compound from an organic solvent under a stream of nitrogen.
-
Resuspend the dried lipid in ethanol to make a stock solution (e.g., 1 mM).
-
In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).
-
While vortexing the BSA solution, slowly add the NBD-GalCer stock solution to achieve the desired final concentration (e.g., 100 µM).
-
Store the complex at -20°C.
-
-
Cell Labeling:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
Dilute the NBD-GalCer/BSA complex in pre-warmed cell culture medium to the final working concentration (typically 1-5 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes). Incubation can also be performed at 4°C to label the plasma membrane, followed by a chase at 37°C to follow internalization.
-
-
Washing and Imaging:
-
After incubation, wash the cells three times with ice-cold PBS or culture medium to remove unbound probe.
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for NBD (Excitation/Emission: ~466/536 nm).
-
Antibody-Based Immunofluorescence for Galactosylceramide
This is a general protocol for adherent cells and may require optimization.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-Galactosylceramide)
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with antifade reagent
Procedure:
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Galactosylceramide primary antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using mounting medium with an antifade reagent.
-
Seal the coverslips and allow the mounting medium to cure.
-
Image the slides using a fluorescence microscope.
-
Visualizing the Pathways
Galactosylceramide Metabolism and Signaling
Galactosylceramide plays a crucial role in various cellular functions, including myelin sheath formation and the organization of lipid rafts.[13][14][15] Its synthesis and degradation are tightly regulated processes.
Caption: Simplified pathway of Galactosylceramide synthesis and degradation.
Experimental Workflow Comparison
The following diagram illustrates the key steps and differences in the experimental workflows for this compound and antibody-based detection.
Caption: Comparison of experimental workflows.
Conclusion: Making the Right Choice
The choice between this compound and antibody-based detection hinges on the specific research question.
-
For studying the dynamic processes of galactosylceramide trafficking, metabolism, and real-time responses to stimuli in living cells, this compound is the superior choice. Its ability to be incorporated into cellular pathways provides invaluable insights into the kinetics of these events.
-
For determining the subcellular localization of endogenous galactosylceramide at a specific time point in a large population of cells, and when live-cell imaging is not a priority, antibody-based detection remains a powerful and widely used technique.
Ultimately, a comprehensive understanding of galactosylceramide biology may be best achieved by employing both methodologies in a complementary fashion. The dynamic data obtained from this compound in live cells can be corroborated and contextualized by the static localization data from immunofluorescence in fixed cells. By carefully considering the strengths and weaknesses of each approach, researchers can design more robust experiments and generate more reliable and insightful data.
References
- 1. biotium.com [biotium.com]
- 2. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. The specificity of anti-galactocerebroside antibody and its reaction with lysolecithin-solubilized myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity and cross-reactivity of anti-galactocerebroside antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of glucosylceramide and galactosylceramide by normal-phase HPLC using O-phtalaldehyde derivatives prepared with sphingolipid ceramide N-deacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Myelin Biogenesis And Oligodendrocyte Development: Parsing Out The Roles Of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assembly of myelin by association of proteolipid protein with cholesterol- and galactosylceramide-rich membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of C6-NBD-Galactosylceramide Metabolism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate pathways of lipid metabolism is paramount. Fluorescent lipid analogs, such as C6-NBD-galactosylceramide (C6-NBD-GalCer), have emerged as indispensable tools for visualizing and dissecting these complex cellular processes. This guide provides an objective comparison of C6-NBD-GalCer with alternative fluorescent probes, supported by experimental data and detailed protocols, to facilitate the selection of the optimal tool for your research needs.
C6-NBD-GalCer is a fluorescently tagged derivative of galactosylceramide, a crucial sphingolipid predominantly found in the myelin sheath of the nervous system.[1] Its metabolism is of significant biological relevance, particularly in the context of lysosomal storage disorders such as Krabbe disease.[2][3] The fluorescent nitrobenzoxadiazole (NBD) group attached to a truncated acyl chain allows for the real-time tracking of galactosylceramide's intracellular trafficking, processing by metabolic enzymes, and localization within organelles like the Golgi apparatus and lysosomes.[4]
Quantitative Comparison of Fluorescent Lipid Probes
The choice of a fluorescent probe significantly impacts the quality and interpretation of experimental data. Key performance indicators include photostability, quantum yield, and potential for cellular artifacts. While C6-NBD-GalCer has been a workhorse in the field, newer dyes like BODIPY offer distinct advantages.
| Feature | C6-NBD-Galactosylceramide | BODIPY-FL-Galactosylceramide |
| Excitation Max (nm) | ~466 | ~503 |
| Emission Max (nm) | ~536 | ~512 |
| Quantum Yield | Moderate | High (often approaching 1.0)[5][6] |
| Photostability | Moderate[5] | Excellent[5][7] |
| Environmental Sensitivity | Sensitive to local environment (can be a pro and a con)[5] | Largely insensitive to pH and polarity[5] |
| Size of Fluorophore | Small | Relatively small |
| Potential for Artifacts | The polar NBD group can alter lipid trafficking[8] | Less prone to looping back to the membrane interface[8] |
| Cytotoxicity | Generally low at working concentrations | Generally low at working concentrations |
Deciphering Galactosylceramide Metabolism in Krabbe Disease
Krabbe disease, a devastating neurodegenerative disorder, arises from a deficiency in the lysosomal enzyme galactosylceramidase (GALC).[2][9] This deficiency leads to the accumulation of galactosylceramide and its cytotoxic derivative, psychosine, ultimately causing widespread demyelination.[10][11] C6-NBD-GalCer serves as a valuable substrate for assaying GALC activity and for studying the pathological consequences of its deficiency in cellular models of Krabbe disease.
Experimental Protocols
General Workflow for Tracking C6-NBD-Galactosylceramide Metabolism
This workflow outlines the key steps for studying the uptake, trafficking, and metabolism of C6-NBD-GalCer in cultured cells.
Detailed Methodology: In Vitro GALC Activity Assay
This protocol provides a method for measuring the activity of galactosylceramidase (GALC) using C6-NBD-GalCer as a substrate.
-
Prepare Cell Lysates:
-
Culture cells of interest (e.g., patient-derived fibroblasts) to confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.5, containing a non-ionic detergent like Triton X-100).
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) with the reaction buffer.
-
Add C6-NBD-GalCer to a final concentration of 10-20 µM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Stopping the Reaction and Lipid Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Analysis by Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v) to separate the substrate (C6-NBD-GalCer) from the product (C6-NBD-ceramide).
-
Visualize the fluorescent spots under UV light.
-
-
Quantification:
-
Quantify the fluorescence intensity of the substrate and product spots using a densitometer or a fluorescence plate reader.
-
Calculate the enzyme activity as the amount of product formed per unit of protein per unit of time.
-
Conclusion
C6-NBD-galactosylceramide remains a valuable tool for investigating the metabolism and intracellular dynamics of galactosylceramide. Its utility in studying lysosomal storage diseases like Krabbe disease is well-established. However, researchers should be aware of its limitations, particularly its environmental sensitivity and potential to perturb natural lipid trafficking. For applications demanding high photostability and minimal environmental interference, alternative probes such as BODIPY-labeled galactosylceramide may offer superior performance. The choice of the fluorescent probe should be carefully considered based on the specific experimental goals and the imaging modality employed. This comparative guide aims to equip researchers with the necessary information to make an informed decision and advance our understanding of the critical roles of galactosylceramide in health and disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Metabolic profiling reveals biochemical pathways and potential biomarkers associated with the pathogenesis of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galactocerebrosidase deficiency induces an increase in lactosylceramide content: A new hallmark of Krabbe disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BODIPY | AAT Bioquest [aatbio.com]
- 7. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GALC gene: MedlinePlus Genetics [medlineplus.gov]
- 10. Biochemical, Cell Biological, Pathological, and Therapeutic Aspects of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galactosylceramidase deficiency and pathological abnormalities in cerebral white matter of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of C6 NBD Galactosylceramide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This guide provides detailed procedures for the proper disposal of C6 NBD Galactosylceramide, a fluorescently-labeled bioactive sphingolipid used in cellular studies. Adherence to these protocols will help safeguard laboratory personnel and minimize environmental impact.
While the Safety Data Sheet (SDS) for this compound may not classify the substance as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it and its waste with the care afforded to all laboratory chemicals.[1] General best practices for chemical waste, particularly for fluorescent dyes and ceramide-related compounds, advocate for treating them as chemical waste rather than disposing of them through standard trash or sanitary sewer systems.[2][3] A key environmental precaution is to prevent the entry of this compound into sewers or surface and ground water.[1]
Key Safety and Handling Information
Proper handling of this compound requires appropriate personal protective equipment (PPE) to minimize exposure. Before beginning any disposal procedures, ensure the following PPE is worn:
-
Safety Goggles: To protect eyes from potential splashes.
-
Lab Coat: To protect skin and clothing from contamination.
-
Gloves: Chemical-resistant gloves suitable for handling the solvents in which the compound is dissolved.
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Parameter | Information | Source |
| Chemical Name | N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-hexanamide | [1] |
| CAS Number | 170212-26-7 | [1][4] |
| Appearance | Solid | [5] |
| Storage Temperature | -20°C, protect from light | [4] |
| Hazard Classification | Not classified as hazardous according to GHS. However, related ceramides are sometimes considered skin and eye irritants. | [1][2] |
| Disposal Recommendation | Treat as chemical waste. Dispose of contents/container to an approved waste disposal plant. Do not allow to enter sewers. | [1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste must always comply with local, state, and federal regulations. The following protocol provides a general guideline for safe disposal.
Waste Segregation
Proper segregation of waste is critical to ensure safe handling and disposal.
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., from cell culture media, staining solutions) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Solid Waste:
-
Collect all materials contaminated with this compound, including pipette tips, microfuge tubes, gloves, and paper towels, in a designated and properly labeled hazardous waste container for solid chemical waste.[2]
-
Do not dispose of these materials in the regular trash or biohazardous waste bags unless they are also contaminated with biological agents, in which case they should be treated as mixed waste according to your institution's guidelines.[2]
-
Waste Containerization and Labeling
-
Use containers that are chemically compatible with the waste being collected.
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and volume.
-
Keep containers securely closed except when adding waste.
Waste Storage
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and have secondary containment to capture any potential leaks.
Disposal Request and Collection
-
Once a waste container is full (no more than 90% capacity), or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
Decontamination of Empty Containers
-
The original this compound container must be properly decontaminated before disposal.
-
Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol or DMSO) at least three times.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinseates may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.
Documentation
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Disclaimer: The information provided in this guide is intended for general guidance. Always consult your institution's specific waste disposal protocols and your local Environmental Health and Safety (EHS) department for detailed instructions and to ensure compliance with all applicable regulations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Properly Dispose of Fluorescent Tube Waste [ensa.co.za]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling C6 NBD Galactosylceramide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of C6 NBD Galactosylceramide, a fluorescently-labeled bioactive lipid. Adherence to these procedures will minimize risk and ensure the integrity of your experiments.
This compound is a vital tool for studying intracellular lipid localization and metabolism.[1] While the Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling all chemicals.[2] This guide outlines detailed operational and disposal plans to build a foundation of safety and trust in your laboratory practices.
Immediate Safety and Handling Protocols
Proper personal protective equipment (PPE) is your first line of defense against potential exposure. Although the SDS for this compound states that no special PPE is required, the fluorescent nature of the compound and its handling in organic solvents warrant a cautious approach.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact with the lipid and solvents. Nitrile is a good alternative for those with latex allergies.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes of the chemical or solvents.[4][5] |
| Body Protection | A buttoned laboratory coat. | Shields skin and clothing from accidental spills.[3] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[3] |
Operational Plan: From Receipt to Experiment
A structured workflow is essential for the safe and effective use of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
Store the compound at -20°C in a tightly sealed container.[6][7]
-
As it is a fluorescent compound, protect it from light to prevent photobleaching.[6][8]
2. Preparation of Stock Solutions:
-
Handle the solid compound in a well-ventilated area.
-
This compound is soluble in methanol and a 5:1 solution of chloroform:methanol.[9] Prepare stock solutions using dry solvents.[8]
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use vials and store them at -20°C.[8]
3. Experimental Use:
-
When working with cell cultures, this compound can be used as a substrate for enzymes like neutral β-glycosylceramidase (GCase) to study its intracellular localization and metabolism.[1][10]
-
A typical in vitro application involves inserting the compound into cell membranes at low temperatures (e.g., 10°C), followed by incubation at 37°C to allow for endocytosis.[1][10]
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and associated materials is critical to prevent environmental contamination.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard in regular trash. |
| Solutions of this compound | Collect in a designated, labeled, and sealed container for hazardous chemical waste. The container should be appropriate for flammable organic solvents if used for dissolution. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in a designated biohazard or chemical waste container immediately after handling the compound.[3] |
As a fluorescent compound, specific local regulations for the disposal of fluorescent materials may apply.[11][12] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key decision points and procedural flows.
Caption: Workflow for handling this compound.
Caption: Essential PPE for safe handling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. addgene.org [addgene.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. avantiresearch.com [avantiresearch.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. chemischafvalnederland.nl [chemischafvalnederland.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
